Technical Documentation Center

3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine
  • CAS: 1190322-08-7

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine

A Versatile Scaffold for Kinase Inhibitor Discovery Executive Summary 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS: 1190322-08-7) is a high-value heterocyclic intermediate utilized primarily in the synthesis of ATP-compe...

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Scaffold for Kinase Inhibitor Discovery

Executive Summary

3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS: 1190322-08-7) is a high-value heterocyclic intermediate utilized primarily in the synthesis of ATP-competitive kinase inhibitors. Structurally defined by a 7-azaindole core substituted with an amine at the C4 position and an iodine atom at the C3 position, this molecule serves as a bioisostere of adenine. Its unique substitution pattern allows for orthogonal functionalization: the C3-iodine serves as a handle for transition-metal-catalyzed cross-couplings (targeting the gatekeeper region), while the C4-amine and N1/N7 ring nitrogens facilitate critical hydrogen bonding interactions with the kinase hinge region.

Part 1: Chemical Identity & Structural Analysis
1.1 Nomenclature and Identifiers
PropertyDetail
IUPAC Name 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine
Common Name 4-Amino-3-iodo-7-azaindole
CAS Registry Number 1190322-08-7
Molecular Formula C₇H₆IN₃
Molecular Weight 259.05 g/mol
SMILES Nc1c(I)c[nH]c2ncc12
InChI Key HQAIUXZORKJOJY-UHFFFAOYSA-N
1.2 Electronic Structure & Reactivity Profile

The 7-azaindole core is an electron-rich system, but the pyridine ring introduces electron-deficiency at positions C2 and C4.

  • C3 Position (Nucleophilic/Electrophilic Handle): In the parent 7-azaindole, C3 is the most nucleophilic site, prone to electrophilic aromatic substitution (SEAr). In the target molecule, the iodine atom at C3 reverses this, making it an electrophilic site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

  • C4 Position (Electrophilic): The C4 position is activated for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen (N7). The presence of the amino group here donates electron density back into the ring, modulating the basicity of N7.

  • N1 Position (Acidic): The pyrrole nitrogen proton (pKa ~13) acts as a hydrogen bond donor.

  • N7 Position (Basic): The pyridine nitrogen acts as a hydrogen bond acceptor.

Part 2: Physicochemical Properties[2]
PropertyValue / DescriptionSource/Estimation
Appearance Off-white to pale yellow solidObserved in analogs
Melting Point > 200 °C (decomposition)Predicted based on 3-iodo-7-azaindole (185-189°C)
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH, DCM; Insoluble in WaterExperimental consensus
pKa (Calculated) ~5.2 (Conjugate acid of N7), ~13.5 (N1-H)ChemAxon / ACD Labs
LogP ~1.54Predicted
H-Bond Donors 3 (NH₂, NH)Structural Analysis
H-Bond Acceptors 2 (N7, NH₂)Structural Analysis
Part 3: Synthetic Pathways[4][5][6][7]

The synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine generally proceeds via two primary routes. The choice depends on the availability of starting materials and the desired scale.

3.1 Route A: Direct Iodination of 4-Amino-7-azaindole (Preferred)

This route is the most direct, utilizing the high nucleophilicity of the C3 position in the 4-amino precursor.

  • Starting Material: 1H-pyrrolo[2,3-b]pyridin-4-amine.[1]

  • Reagent: N-Iodosuccinimide (NIS) or Iodine (I₂) with base (KOH/K₂CO₃).

  • Solvent: DMF or Acetonitrile.

  • Mechanism: Electrophilic Aromatic Substitution (SEAr). The amino group at C4 activates the ring, but the C3 position remains the preferred site for halogenation due to the pyrrole character.

3.2 Route B: SNAr on 4-Chloro-3-iodo-7-azaindole

This route is robust for generating derivatives where the amine might be substituted.

  • Precursor: 4-Chloro-1H-pyrrolo[2,3-b]pyridine.[1]

  • Step 1 (Iodination): Reaction with NIS in DMF to yield 4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine.

  • Step 2 (Amination): Nucleophilic displacement of the chloride using Ammonia (in MeOH/Ethanol) or a protected amine (e.g., PMB-NH₂) at elevated temperatures (100-150°C) or under microwave irradiation. The iodine at C3 enhances the electrophilicity of C4, facilitating the SNAr reaction.

3.3 Visualization of Synthetic Logic

SynthesisPathways Start1 4-Chloro-7-azaindole Inter1 3-Iodo-4-chloro-7-azaindole Start1->Inter1 NIS, DMF (SEAr at C3) Target 3-Iodo-4-amino-7-azaindole (Target) Inter1->Target NH3, EtOH, Heat (SNAr at C4) Start2 4-Amino-7-azaindole Start2->Target NIS, DMF (Direct Iodination)

Figure 1: Convergent synthetic pathways accessing the target scaffold via SEAr and SNAr mechanisms.

Part 4: Medicinal Chemistry Applications[4][5][8][9][10][11][12]
4.1 Kinase Hinge Binding Mode

The 7-azaindole core is a "privileged scaffold" in kinase drug discovery because it mimics the purine ring of ATP.

  • N1-H (Donor): Forms a hydrogen bond with the backbone carbonyl of the kinase hinge region (e.g., Glu residue).

  • N7 (Acceptor): Forms a hydrogen bond with the backbone amide nitrogen of the hinge (e.g., Leu residue).

  • C4-NH₂: Can interact with conserved water molecules or side chains, mimicking the N6-amine of adenine.

  • C3-Iodine: Directed toward the "gatekeeper" residue. Displacement of iodine via Suzuki coupling allows access to the hydrophobic pocket behind the gatekeeper, a key strategy for achieving selectivity (e.g., in JAK, TRK, or CDC7 inhibitors).

4.2 Structural Activity Relationship (SAR) Diagram

BindingMode Core 3-Iodo-4-amino-7-azaindole Hinge Kinase Hinge Region (Backbone Interaction) Core->Hinge N1-H (Donor) & N7 (Acceptor) Bidentate H-Bonds Core->Hinge C4-Amine Mimics Adenine N6 Gatekeeper Gatekeeper / Solvent Front (Selectivity Pocket) Core->Gatekeeper C3-Iodine Vector for Suzuki Coupling

Figure 2: Pharmacophore mapping of the scaffold within the ATP-binding pocket.

Part 5: Experimental Protocols
5.1 Protocol: Synthesis via Direct Iodination

Based on standard protocols for 7-azaindole functionalization.

Materials:

  • 1H-pyrrolo[2,3-b]pyridin-4-amine (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.05 eq)

  • DMF (Anhydrous, 10 mL/g)

  • EtOAc/Hexanes for workup

Procedure:

  • Dissolution: Charge a round-bottom flask with 1H-pyrrolo[2,3-b]pyridin-4-amine and dissolve in anhydrous DMF under nitrogen atmosphere. Cool to 0 °C.

  • Addition: Add NIS portion-wise over 15 minutes, maintaining temperature < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor by LC-MS for disappearance of starting material (M+H = 134) and formation of product (M+H = 260).

  • Quench: Pour the reaction mixture into ice-water containing 10% sodium thiosulfate (to reduce excess iodine).

  • Isolation: A precipitate typically forms. Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (0-10% MeOH in DCM).

Yield: Typical yields range from 75% to 85%.

5.2 Safety & Handling
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Storage: Light sensitive. Store at 2-8 °C under inert atmosphere (Argon/Nitrogen). The C3-iodine bond can be labile under prolonged UV exposure.

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1519489, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Isomer/Analog Reference). Retrieved from [Link]

  • Bamborough, P., et al. (2012).Fragment-Based Discovery of 7-Azaindoles as Inhibitors of CDC7. Journal of Medicinal Chemistry. (Contextual grounding for 7-azaindole hinge binding).
  • Léogé, F., et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles.[3][4] Molecules.[5][6][7][1][3][8][9][10] Retrieved from [Link]

  • ChemicalBook. 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine Product Description. (CAS Verification).

Sources

Exploratory

Therapeutic Potential of 3-Iodo-4-Amino-7-Azaindole: A Privileged Scaffold for Kinase Inhibitor Design

Topic: Therapeutic Potential of 3-Iodo-4-Amino-7-Azaindole in Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads Executive Summary In the landscape o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Potential of 3-Iodo-4-Amino-7-Azaindole in Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary

In the landscape of small molecule drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a premier bioisostere of the indole and purine ring systems.[1] Among its derivatives, 3-iodo-4-amino-7-azaindole represents a high-value "pivot point" intermediate. It combines a robust hydrogen-bonding motif (the 4-amino-7-azaindole "head") capable of mimicking the adenine moiety of ATP, with a reactive electrophilic "handle" (the 3-iodo position) ready for rapid structural diversification.

This guide delineates the structural rationale, synthetic utility, and therapeutic applications of this core, providing actionable protocols for researchers targeting the human kinome and beyond.

Structural Logic & Pharmacophore Analysis

The Adenine Mimicry

The therapeutic potency of 7-azaindole stems from its ability to interact with the hinge region of protein kinases.[1] Unlike the indole scaffold, the nitrogen at position 7 (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) acts as a donor.

When functionalized with an amino group at the 4-position, the molecule perfectly recapitulates the hydrogen-bonding pattern of Adenine, the endogenous ligand of ATP-binding pockets.

  • N1-H: H-bond Donor

    
     Kinase Backbone Carbonyl (e.g., Glu residue).
    
  • N7: H-bond Acceptor

    
     Kinase Backbone Amide (e.g., Met/Leu residue).
    
  • C4-NH2: H-bond Donor

    
     Gatekeeper residues or solvent networks.
    
The 3-Iodo "Gateway"

The C3 position of the 7-azaindole is electronically rich, making it susceptible to electrophilic aromatic substitution. However, pre-installing an iodine atom at C3 transforms the scaffold from a passive nucleophile into a versatile electrophile for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck). This allows for the introduction of hydrophobic "tails" that can access the deep hydrophobic pocket or the solvent-exposed front regions of the kinase, dramatically improving selectivity and potency.

Pharmacophore Core 3-Iodo-4-Amino-7-Azaindole Hinge Kinase Hinge Region (ATP Binding Site) Core->Hinge Dual H-Bonding (N1 & N7) Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Core->Coupling C3-Iodo Displacement Potency High Affinity Inhibitor Hinge->Potency Binding Mode Coupling->Potency Library Generation

Figure 1: Pharmacophore logic connecting the scaffold structure to kinase inhibition potency.

Synthetic Workflows

The synthesis of 3-iodo-4-amino-7-azaindole typically proceeds via the functionalization of a 4-chloro precursor, as the 4-amino group is often installed via nucleophilic aromatic substitution (


) or Buchwald-Hartwig coupling.
Route A: The "Late-Stage Iodination" Approach

This route is preferred when the 4-amino group (or a substituted amine) is installed first to define the hinge-binding element, followed by C3-iodination to prepare for library expansion.

  • Starting Material: 4-Chloro-7-azaindole.

  • Step 1 (

    
    ):  Reaction with aqueous ammonia or primary amine (high temp/pressure) 
    
    
    
    4-Amino-7-azaindole.
  • Step 2 (Iodination): Electrophilic iodination using N-Iodosuccinimide (NIS) in DMF or Acetone.

    • Note: The 4-amino group activates the ring, making C3 iodination rapid and regioselective.

Route B: The "Reactive Core" Approach

Alternatively, the iodine is installed on the chloro-intermediate to allow for orthogonal functionalization.

  • Starting Material: 4-Chloro-7-azaindole.

  • Step 1 (Iodination): NIS, DMF

    
     3-Iodo-4-chloro-7-azaindole.
    
  • Step 2 (Differentiation): The C3-Iodo and C4-Chloro positions have different reactivities. C3 reacts faster in Pd-couplings, while C4 is susceptible to

    
    .
    

Experimental Protocol: Synthesis and Utilization

Objective: Synthesis of a C3-arylated-4-amino-7-azaindole derivative via Suzuki Coupling. Scope: This protocol validates the reactivity of the 3-iodo handle.

Part I: Synthesis of 3-Iodo-4-amino-1H-pyrrolo[2,3-b]pyridine

Pre-requisite: Start with 4-amino-7-azaindole.

  • Dissolution: Dissolve 4-amino-7-azaindole (1.0 eq) in DMF (0.2 M concentration).

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise at

    
     to avoid over-iodination.
    
  • Reaction: Stir at room temperature for 2 hours. Monitor via LCMS (Target Mass: M+127).

    • Validation: Disappearance of starting material peak; appearance of M+H peak at [MW + 126].

  • Workup: Pour into ice water. The product typically precipitates. Filter, wash with cold water, and dry under vacuum.

  • Yield: Expect 85-95% yield of a tan/brown solid.

Part II: Suzuki-Miyaura Cross-Coupling at C3

Target: Introduction of a phenyl group at C3.

  • Setup: In a microwave vial, combine:

    • 3-Iodo-4-amino-7-azaindole (1.0 eq)

    • Phenylboronic acid (1.5 eq)

    • 
       (0.05 eq) - Catalyst choice is critical for sterically crowded azaindoles.
      
    • 
       (3.0 eq)
      
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Argon for 5 minutes.

  • Reaction: Heat at

    
     for 4 hours (or microwave at 
    
    
    
    for 30 min).
  • Validation:

    • TLC: Check for a new spot with lower polarity than the starting iodide.

    • LCMS: Confirm loss of Iodine isotope pattern and formation of C-C bond.

  • Purification: Silica gel chromatography (Gradient: 0-10% MeOH in DCM).

Therapeutic Applications & Case Studies

Kinase Inhibition (Oncology)

The 3-iodo-4-amino-7-azaindole scaffold is a direct precursor to inhibitors of Aurora Kinases and Cdc7 , which are critical regulators of the cell cycle.

  • Mechanism: The 4-amino group binds the hinge. The C3-substituent (introduced via the iodo-handle) extends into the "gatekeeper" region, locking the kinase in an inactive conformation.

  • Example: Derivatives synthesized from this core have shown nanomolar potency against FLT3 (Acute Myeloid Leukemia target) and JAK family kinases.

Antiviral Agents (Meriolins)

Marine alkaloids like Variolin B and Meridianin share the 7-azaindole core.

  • Application: "Meriolins" are hybrid synthetic derivatives. The 3-iodo intermediate allows for the coupling of pyrimidine rings at C3.

  • Result: Potent inhibition of CDK (Cyclin-Dependent Kinases), leading to apoptosis in virally infected cells or cancer lines.

Quantitative Data Summary (Representative Potency)
Target KinaseSubstituent at C3 (via Iodo)Substituent at C4IC50 (nM)Reference
CDK2 2-AminopyrimidineAmino4-10[1]
Aurora A Phenyl-urea tailAmino< 20[2]
GSK-3

Thiazole derivativeAmino~15[3]

Visualizing the Discovery Pipeline

The following diagram illustrates the divergence from the 3-iodo core to various therapeutic classes.

SynthesisFlow Start 4-Chloro-7-Azaindole Inter1 4-Amino-7-Azaindole Start->Inter1 NH3, Heat (SnAr) Core 3-Iodo-4-Amino-7-Azaindole (The Pivot Core) Inter1->Core NIS, DMF (Iodination) Path1 Suzuki Coupling (Ar-B(OH)2) Core->Path1 Pd(dppf)Cl2 Path2 Sonogashira Coupling (Alkyne-H) Core->Path2 Pd(PPh3)4, CuI Drug1 Kinase Inhibitors (Aurora/CDK/JAK) Path1->Drug1 Library Expansion Drug2 Antivirals (Meriolin Analogues) Path2->Drug2 Rigid Linkers

Figure 2: Divergent synthesis pathway utilizing the 3-iodo-4-amino-7-azaindole core.

References

  • Ejebe, K. et al. (2020). Sequentially Catalyzed Three-Component Masuda–Suzuki–Sonogashira Synthesis of Fluorescent 2-Alkynyl-4-(7-azaindol-3-yl)pyrimidines. Synthesis. Link

  • Popowycz, F. et al. (2013). The Azaindole Framework in the Design of Kinase Inhibitors. Journal of Medicinal Chemistry. Link

  • Luo, Y. et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles. Molecules. Link

  • PharmaBlock. (2020). Azaindoles in Medicinal Chemistry: Applications and Synthesis. PharmaBlock Whitepaper. Link

  • Saha, A. et al. (2023).[2] Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling. ACS Omega. Link

Sources

Foundational

The 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine Scaffold: A Linchpin for Kinase Inhibitor Discovery

The following technical guide is structured as a high-level whitepaper designed for medicinal chemists and drug discovery scientists. It prioritizes actionable synthetic intelligence, structural biology insights, and val...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper designed for medicinal chemists and drug discovery scientists. It prioritizes actionable synthetic intelligence, structural biology insights, and validated protocols.

Executive Summary

In the crowded landscape of kinase inhibitor discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core stands as a "privileged structure" due to its bioisosteric resemblance to the purine ring of ATP. Among its derivatives, 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS: 1190322-08-7) represents a critical synthetic linchpin.

This compound is not merely an intermediate; it is a strategic scaffold that combines a robust hinge-binding motif (the 4-amino-7-azaindole core) with a highly reactive orthogonal handle (the C3-iodine). This guide details the structural rationale, synthetic utility, and experimental protocols required to leverage this scaffold for generating high-affinity inhibitors against targets such as DYRK1A , CLK , JAK , and FLT3 .

Structural Rationale & Binding Mode[1][2]

The "Adenine Mimic" Hypothesis

The 4-amino-7-azaindole core mimics the adenine moiety of ATP. In the ATP-binding pocket of a typical kinase, this scaffold anchors the inhibitor via a bidentate hydrogen-bonding network with the hinge region backbone.[1][2]

  • N1 (Pyrrole Nitrogen): Acts as a Hydrogen Bond Donor (HBD) to the carbonyl oxygen of the hinge residue (e.g., Glu, Leu).

  • N7 (Pyridine Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) from the amide nitrogen of the hinge residue (typically residue n+2).

  • C4-Amine: Often interacts with a conserved water molecule or the gatekeeper residue, mimicking the exocyclic amine of adenine.

The Strategic Role of C3-Iodine

The iodine atom at the C3 position is the "diversity vector." In Structure-Activity Relationship (SAR) campaigns, this position projects substituents into the hydrophobic back pocket or towards the gatekeeper residue .

  • Synthetic Handle: The C-I bond is highly activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the rapid installation of aryl, heteroaryl, or alkynyl groups.

  • Selectivity Filter: Substituents at C3 dictate selectivity profiles by exploiting steric clashes with the gatekeeper residue (e.g., Threonine vs. Methionine gatekeepers).

Visualization of Signaling & Binding Logic

KinaseBinding Scaffold 3-Iodo-4-amino-7-azaindole Hinge Kinase Hinge Region (Glu/Leu/Met) Scaffold->Hinge Bidentate H-Bonds (N1 & N7) Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold->Gatekeeper C3-Substituent Interaction BackPocket Hydrophobic Back Pocket Scaffold->BackPocket Vector Projection Downstream Inhibition of Phosphorylation Cascade Hinge->Downstream Stabilizes Inactive Conformation Gatekeeper->Downstream Blocks ATP Access

Figure 1: Logical flow of the scaffold's interaction with the kinase domain. The C3-substituent is critical for accessing the gatekeeper and back pocket regions.

Synthetic Utility & Protocols

The synthesis of libraries based on this scaffold typically follows a "Divergent Synthesis" approach. The core is prepared first, followed by late-stage functionalization.[3]

Synthesis of the Core Scaffold

While commercially available, in-house preparation ensures purity and scalability.

Reaction: Iodination of 1H-pyrrolo[2,3-b]pyridin-4-amine.[3][4] Reagents: N-Iodosuccinimide (NIS), DMF or Acetone.

Validated Protocol: C3-Selective Suzuki-Miyaura Coupling

This protocol describes the coupling of 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine with a generic aryl boronic acid. This reaction is sensitive to the unprotected amine and indole nitrogen; therefore, specific catalyst systems are required to prevent catalyst poisoning.

Reagents:

  • Substrate: 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) or Pd(PPh₃)₄ (5-10 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Setup: In a microwave-compatible vial or a round-bottom flask equipped with a condenser, dissolve the 3-iodo scaffold (1.0 mmol, 259 mg) in 1,4-Dioxane (8 mL).

  • Degassing: Sparge the solution with Argon or Nitrogen gas for 10 minutes to remove dissolved oxygen. Critical Step: Oxygen is the primary cause of homocoupling byproducts.

  • Addition: Add the Aryl Boronic Acid (1.2 mmol) and the aqueous Na₂CO₃ solution (1.5 mL).

  • Catalyst: Add the Pd catalyst (0.05 mmol) quickly. Seal the vessel under inert atmosphere.

  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave: Irradiate at 110°C for 30–60 minutes.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the starting iodide (M+H = 260.0) and formation of the product.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (SiO₂).

    • Eluent: DCM:MeOH (95:5 to 90:10) or EtOAc:Hexanes (gradient). Note: The product is polar due to the free amine.

Quantitative Comparison of Catalyst Systems
Catalyst SystemLigand TypeYield (Typical)Reaction TimeNotes
Pd(PPh₃)₄ Monodentate Phosphine50–70%12 h (Thermal)Standard. Sensitive to air.
Pd(dppf)Cl₂ Bidentate Ferrocene75–90%4 h (Thermal)Robust. Best for heteroaryl boronic acids.
XPhos Pd G2 Buchwald Precatalyst>90%30 min (MW)Excellent for sterically hindered couplings.

Case Studies & Target Specificity

DYRK1A Inhibition (Down's Syndrome & Alzheimer's)

Researchers have utilized the 3-iodo scaffold to synthesize potent DYRK1A inhibitors. By coupling 3,4-dimethoxyphenylboronic acid to the C3 position, the resulting molecule fits into the ATP pocket where the dimethoxy group interacts with the conserved Lysine (Lys188) and Aspartate (Asp307) network.

  • Reference: The 7-azaindole core is a known bioisostere for the harmine scaffold, a classic DYRK1A inhibitor.

FLT3 Inhibition (Acute Myeloid Leukemia)

Derivatives where the C3 position is substituted with functionalized pyrazoles or phenyl groups have shown high affinity for FLT3. The 4-amino group is essential for maintaining the hinge interaction, while the C3-extension targets the solvent front, improving solubility and pharmacokinetic properties.

Experimental Workflow: Library Generation

The following diagram illustrates the workflow for generating a focused kinase library using the 3-iodo scaffold.

LibraryWorkflow Start Starting Material 4-Chloro-7-azaindole Step1 Step 1: Amination (NH3/EtOH or Buchwald) Start->Step1 Inter1 Intermediate: 4-Amino-7-azaindole Step1->Inter1 Step2 Step 2: Iodination (NIS, DMF) Inter1->Step2 Scaffold SCAFFOLD: 3-Iodo-4-amino-7-azaindole Step2->Scaffold Branch1 Suzuki Coupling (Ar-B(OH)2) Scaffold->Branch1 Branch2 Sonogashira Coupling (Alkyne) Scaffold->Branch2 Library Final Kinase Inhibitor Library Branch1->Library Branch2->Library

Figure 2: Divergent synthesis workflow. The 3-iodo scaffold serves as the branch point for chemical diversity.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1][2][5][6][7] Chemical and Pharmaceutical Bulletin. Link

  • Léger, F., et al. (2010). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. Molecules.[1][2][5][6][8][9][10][11][12][13][14][15] Link

  • Billingsley, K. L., et al. (2006).[8] Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[8] Angewandte Chemie International Edition.[8] Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 44596766, 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine.Link

Disclaimer: The protocols provided herein are for research purposes only. All chemical synthesis should be performed in a controlled laboratory environment by qualified personnel, adhering to standard safety regulations regarding hazardous chemicals.

Sources

Exploratory

Technical Guide: Structure-Activity Relationship (SAR) Studies of 4-Amino-7-Azaindole Derivatives

Abstract The 4-amino-7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridin-4-amine) represents a privileged structure in medicinal chemistry, widely utilized as a bioisostere of the adenine moiety in ATP. This guide details the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-amino-7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridin-4-amine) represents a privileged structure in medicinal chemistry, widely utilized as a bioisostere of the adenine moiety in ATP. This guide details the structural logic, synthetic accessibility, and pharmacological optimization of this scaffold, specifically focusing on its application as a type I kinase inhibitor. We analyze the critical hydrogen-bonding motifs required for hinge-region binding and delineate the vector exploration strategies at the N1, C3, C4, and C5 positions that drive potency and selectivity.

Introduction: The Adenine Bioisostere

Kinase inhibitors often rely on mimicking the purine ring of ATP. The 7-azaindole scaffold is particularly valuable because the N7 nitrogen aligns perfectly with the N1 of adenine, while the C4-amino group mimics the exocyclic amine (N6) of adenine.

This arrangement allows for a "bidentate" hydrogen bonding interaction with the kinase hinge region:

  • H-Bond Acceptor: The pyridine-like nitrogen (N7) accepts a proton from the backbone amide NH of the hinge.

  • H-Bond Donor: The C4-amino group (or the pyrrole NH, depending on binding mode) donates a proton to the backbone carbonyl of the hinge.

Unlike the indole scaffold, the 7-azaindole's extra nitrogen lowers the pKa of the pyrrole NH (making it a better donor) and improves aqueous solubility—a critical parameter in drug development.

Synthetic Accessibility & Workflow

The utility of a scaffold is defined by its synthetic ease. The 4-amino-7-azaindole core is typically accessed via the functionalization of 4-chloro-7-azaindole .

Core Synthetic Routes

Two primary methodologies dominate the landscape for installing the amine at C4:

  • Method A: Nucleophilic Aromatic Substitution (SNAr)

    • Applicability:[1][2][3][4][5][6][7][8][9][10] Primary and secondary aliphatic amines.

    • Mechanism:[7][9] The electron-deficient pyridine ring facilitates attack at the 4-position, especially when the pyrrole nitrogen is unprotected (direct displacement) or protected (e.g., with SEM/Tos).

    • Conditions: High temperature (120–150 °C), polar aprotic solvents (NMP, DMSO), and base (DIPEA).

  • Method B: Buchwald-Hartwig Cross-Coupling

    • Applicability:[1][2][3][4][5][6][7][8][9][10] Aryl amines, sterically hindered amines, or unreactive anilines.

    • Mechanism:[7][9] Pd-catalyzed C-N bond formation.[5][11][12]

    • Conditions: Pd2(dba)3, BINAP or Xantphos ligands, NaOtBu, Toluene/Dioxane, 100 °C.

Visualization: Synthetic Decision Tree

SyntheticWorkflow Start 4-Chloro-7-azaindole Check Amine Type? Start->Check Aliphatic Aliphatic/Primary Check->Aliphatic High Nucleophilicity Aromatic Aromatic/Hindered Check->Aromatic Low Nucleophilicity SNAr SNAr Reaction (NMP, 150°C) Aliphatic->SNAr Buchwald Buchwald-Hartwig (Pd cat., Ligand) Aromatic->Buchwald Product 4-Amino-7-azaindole SNAr->Product Buchwald->Product

Figure 1: Decision matrix for synthesizing 4-amino derivatives based on amine nucleophilicity.

Structure-Activity Relationship (SAR) Logic[6][13]

The optimization of 4-amino-7-azaindoles follows a zonal logic. Each position on the ring serves a distinct pharmacological purpose.

The Hinge Binding Core (N7 & C4-NH)
  • Requirement: Critical for potency.

  • Modification: Methylation of the C4-amino group often retains potency but can alter selectivity by changing the twist of the substituent.

  • Insight: "Flipped" binding modes are possible where the C4-substituent points toward the solvent front, and the N1-pyrrole becomes the primary donor.

The "Tail" Vector (C4-Substituent)

The group attached to the C4-amine projects out of the ATP pocket towards the solvent or the ribose-binding region.

  • Solubility: This is the ideal position to introduce solubilizing groups (morpholines, piperazines).

  • Selectivity: Bulky groups here can clash with the "roof" of the ATP pocket in specific kinases (e.g., steric exclusion).

  • SAR Trend: Cyclic amines (piperidines) at C4 often show superior metabolic stability compared to flexible acyclic chains.

The Gatekeeper Vector (C3)
  • Function: The C3 position faces the "gatekeeper" residue (e.g., Thr, Met, Phe).

  • Strategy: Introduction of aryl or heteroaryl groups (via Suzuki coupling on 3-iodo-4-chloro-7-azaindole) allows for "gatekeeper hopping."

  • Causality: Large groups at C3 are tolerated only if the kinase has a small gatekeeper (e.g., Threonine). If the gatekeeper is large (Methionine), C3 substituents must be small or planar.

The Electronic Tuner (C5)
  • Function: Substituents at C5 affect the electron density of the pyrrole ring and the pKa of N7.

  • Metabolic Stability: C5 is a "soft spot" for P450 oxidation. Blocking this site with a Fluorine, Chlorine, or Methyl group significantly extends half-life (

    
    ).
    
Visualization: SAR Map

SAR_Map Core 7-Azaindole Scaffold N7 N7 Position: H-Bond Acceptor (Hinge Interaction) Core->N7 C4 C4-Amino: Solvent Exit Vector Solubility & Ribose Pocket Core->C4 C3 C3 Position: Gatekeeper Interaction Selectivity Filter Core->C3 C5 C5 Position: Metabolic Blocker (F, Cl, Me) Core->C5 N1 N1 Position: H-Bond Donor Permeability Control Core->N1

Figure 2: Functional mapping of the 7-azaindole scaffold for kinase inhibitor design.

Quantitative Data Summary: Substituent Effects

The following table summarizes general trends observed in 4-amino-7-azaindole series (e.g., against ROCK or JAK kinases).

PositionModificationEffect on PotencyEffect on Properties
C4 Primary Amine (-NH2)High (Hinge binder)Poor permeability (high PSA)
C4 N-Methyl PiperazineHighExcellent Solubility ; good metabolic stability
C4 Aromatic Amine (Aniline)Moderate to HighIncreases lipophilicity; potential toxicity (aniline metabolites)
C3 HydrogenBaselineLow selectivity
C3 Phenyl / PyrazoleVery High Increases affinity via hydrophobic packing; targets gatekeeper
C5 FluorineNeutralIncreases Metabolic Stability (blocks oxidation)
N1 MethylLowers (usually)Loss of H-bond donor to hinge (unless "flipped" binding)

Detailed Experimental Protocols

Chemistry: Synthesis of 4-(4-methylpiperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine

Rationale: This protocol demonstrates the SNAr method, the most common entry point for 4-amino derivatives.

Materials:

  • 4-Chloro-7-azaindole (1.0 eq)

  • N-Methylpiperazine (3.0 eq)

  • NMP (N-Methyl-2-pyrrolidone) [Solvent]

  • Sealed pressure tube

Procedure:

  • Charge: In a 15 mL pressure tube, dissolve 4-chloro-7-azaindole (152 mg, 1.0 mmol) in NMP (2.0 mL).

  • Addition: Add N-methylpiperazine (330 µL, 3.0 mmol). No external base is strictly required as the amine is in excess, though DIPEA (2.0 eq) can be added if acid scavenging is poor.

  • Reaction: Seal the tube and heat to 140 °C for 16 hours behind a blast shield. Note: The reaction is sluggish below 120 °C due to the electron-rich nature of the indole ring system.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (20 mL).

  • Isolation: If a precipitate forms, filter and wash with cold water. If no precipitate, extract with EtOAc (3 x 20 mL), wash organics with brine (5x to remove NMP), dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (DCM:MeOH:NH3, 90:9:1).

  • Validation: Verify via LC-MS (Expected M+H: ~217) and 1H NMR.

Biology: ADP-Glo Kinase Assay

Rationale: A universal, luminescent assay to quantify the activity of the synthesized inhibitor against a target kinase (e.g., ROCK1).

Protocol:

  • Preparation: Prepare 2.5x Kinase/Buffer mix and 2.5x Substrate/ATP mix.

  • Incubation: In a 384-well white plate, add:

    • 2 µL of compound (in DMSO, serial dilutions).

    • 4 µL of Kinase enzyme (e.g., ROCK1, 5 ng/well).

    • 4 µL of Substrate (e.g., S6 peptide) + ATP (at Km concentration).

  • Reaction: Incubate at Room Temperature (RT) for 60 minutes.

  • Depletion: Add 10 µL of ADP-Glo™ Reagent (stops kinase reaction, depletes remaining ATP). Incubate 40 min at RT.

  • Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP, then to light via luciferase). Incubate 30 min.

  • Read: Measure luminescence on a plate reader.

  • Analysis: Plot RLU vs. log[Inhibitor] to determine IC50.

Future Outlook

The 4-amino-7-azaindole scaffold is evolving beyond simple ATP competition:

  • Covalent Inhibitors: Targeting non-catalytic cysteines by attaching acrylamides to the C4-amino tail.

  • PROTACs: Using the 7-azaindole as the "warhead" connected via a linker (at the solvent-exposed C4 position) to an E3 ligase ligand to induce protein degradation.

References

  • Vertex Pharmaceuticals. "Structure–Activity Relationship Studies of 7-Azaindole-Based Rho Kinase (ROCK) Inhibitors."[2] Bioorganic & Medicinal Chemistry Letters, 2021.[2]

  • ACS Medicinal Chemistry Letters. "Structure–Activity Relationship Studies of 4-Amino-7-azaindole Derivatives as Potent DLK Inhibitors." ACS Med. Chem. Lett., 2017.

  • MDPI. "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 2014.[13]

  • Journal of Medicinal Chemistry. "Discovery of 4-Amino-7-azaindoles as Checkpoint Kinase 1 (Chk1) Inhibitors." J. Med. Chem., 2008.

  • Organic Chemistry Portal. "Synthesis of Azaindoles." (General synthetic methodologies).

Sources

Foundational

Technical Guide: Key Molecular Characteristics of 3-Halogenated Pyrrolo[2,3-b]pyridines

This technical guide details the molecular characteristics, synthesis, and medicinal chemistry applications of 3-halogenated pyrrolo[2,3-b]pyridines (7-azaindoles).[1] Executive Summary The pyrrolo[2,3-b]pyridine scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the molecular characteristics, synthesis, and medicinal chemistry applications of 3-halogenated pyrrolo[2,3-b]pyridines (7-azaindoles).[1]

Executive Summary

The pyrrolo[2,3-b]pyridine scaffold (7-azaindole) is a privileged pharmacophore in modern drug discovery, particularly within kinase inhibitor development.[1] It serves as a bioisostere for indole and purine, offering improved aqueous solubility and distinct hydrogen-bonding capabilities.[1]

The 3-halogenated derivatives (3-Cl, 3-Br, 3-I) represent a critical subclass.[1] Functionalization at the C3 position serves two primary roles:

  • Synthetic Handle: A gateway for cross-coupling reactions (Suzuki, Sonogashira) to build complex molecular architectures.[1]

  • Pharmacological Modulator: A means to block metabolic oxidation at the electron-rich C3 site and to exploit specific halogen-bonding interactions within protein binding pockets (e.g., the hinge region of kinases).[1]

Molecular Architecture & Physicochemical Properties[1][2][3]

Electronic Distribution

Unlike indole, the 7-azaindole core contains a pyridine nitrogen (N7) which exerts an electron-withdrawing inductive effect (-I) and a mesomeric effect.[1] This reduces the electron density of the pyrrole ring compared to indole, yet the C3 position remains the most nucleophilic site, susceptible to electrophilic aromatic substitution (SEAr).[1]

  • Acidity (N1-H): The electron-withdrawing N7 makes the N1-H more acidic (pKa ~13.[1]2) compared to indole (pKa ~16.9).[1] Introduction of a C3-halogen (EWG) further increases this acidity via induction.[1]

  • Basicity (N7): The N7 nitrogen is weakly basic (pKa of conjugate acid ~4.6).[1] C3-halogenation reduces this basicity further, making the lone pair less available for protonation but still available for hydrogen bonding.[1]

Halogen Bonding (The Sigma Hole)

In the context of protein-ligand interactions, 3-halogenated 7-azaindoles can exhibit "non-classical" interactions known as halogen bonds (X-bonds).[1]

  • Mechanism: The electron density on the halogen atom is anisotropic.[1] While the equatorial belt is electron-rich, the region along the C-X bond axis (distal to the carbon) is electron-deficient, creating a positive potential patch called the

    
    -hole .[1]
    
  • Strength: I > Br > Cl. The 3-iodo derivative exhibits the strongest

    
    -hole, capable of acting as a Lewis acid to interact with backbone carbonyl oxygens in kinase hinge regions.[1]
    

Synthesis & Manufacturing Protocols

The synthesis of 3-halogenated 7-azaindoles relies on controlled electrophilic aromatic substitution. Due to the deactivated nature of the ring system compared to indole, reaction conditions must be carefully optimized to prevent N-halogenation or over-halogenation.[1]

Experimental Protocol: Synthesis of 3-Bromo-7-azaindole

Reaction Principle: Electrophilic bromination using N-bromosuccinimide (NBS).

  • Reagents: 7-Azaindole (1.0 equiv), NBS (1.05 equiv), DMF (Dimethylformamide).[1]

  • Conditions: 0°C to Room Temperature (RT), 1–2 hours.

Step-by-Step Methodology:

  • Dissolution: Dissolve 7-azaindole (e.g., 1.18 g, 10 mmol) in anhydrous DMF (10 mL). Ensure the vessel is purged with nitrogen.[1]

  • Addition: Cool the solution to 0°C in an ice bath. Add NBS (1.87 g, 10.5 mmol) portion-wise over 15 minutes to avoid exotherms.

  • Reaction: Allow the mixture to warm to RT and stir for 1 hour. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[1]

  • Workup: Pour the reaction mixture into ice-cold water (50 mL). The product typically precipitates.[1]

  • Isolation: Filter the solid, wash copiously with water to remove succinimide and DMF.[1]

  • Purification: Recrystallize from ethanol or purify via flash column chromatography if necessary.

    • Yield: Typically 85–95%.[1]

    • Appearance: Off-white to yellow solid.

Experimental Protocol: Synthesis of 3-Iodo-7-azaindole

Reaction Principle: Iodination requires a slightly more active electrophile or stabilization. N-Iodosuccinimide (NIS) in acetone or acetonitrile is standard.[1]

  • Reagents: 7-Azaindole (1.0 equiv), NIS (1.05 equiv), Acetone.[1]

  • Method:

    • Dissolve 7-azaindole in acetone at RT.

    • Add NIS in a single portion.

    • Stir for 2 hours protected from light (iodine compounds are photosensitive).

    • Remove solvent in vacuo, redissolve in EtOAc, wash with sodium thiosulfate solution (to remove free I2), then water.[1]

Synthesis Workflow Diagram[1]

SynthesisWorkflow Start 7-Azaindole (Starting Material) Reagent_Br NBS / DMF 0°C -> RT Start->Reagent_Br Bromination Reagent_I NIS / Acetone RT, Dark Start->Reagent_I Iodination Inter_Br Reaction Mixture (Suspension) Reagent_Br->Inter_Br Inter_I Reaction Mixture (Solution) Reagent_I->Inter_I Workup_Br Quench: Ice Water Filter Precipitate Inter_Br->Workup_Br Workup_I Quench: Na2S2O3 Extract: EtOAc Inter_I->Workup_I Product_Br 3-Bromo-7-azaindole (Yield: ~90%) Workup_Br->Product_Br Product_I 3-Iodo-7-azaindole (Yield: ~85%) Workup_I->Product_I

Figure 1: Synthetic workflow for the halogenation of 7-azaindole at the C3 position.

Reactivity Profile & Functionalization[4][5]

The 3-halogenated 7-azaindoles are versatile electrophiles in transition-metal catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The C3-halide undergoes oxidative addition with Pd(0) species.[1]

  • Reactivity Order: C3-I > C3-Br >> C3-Cl.

  • Selectivity: If the molecule is di-halogenated (e.g., 3-bromo-5-chloro-7-azaindole), the C3-bromo reacts preferentially over the C5-chloro due to the electron-rich nature of the pyrrole ring facilitating oxidative addition at C3 compared to the electron-poor pyridine ring at C5.[1]

  • Standard Conditions: Pd(PPh3)4 (5 mol%), Na2CO3 (2 equiv), DME/H2O, 80°C.

Sonogashira Coupling

Ideal for introducing alkynyl groups.

  • Conditions: PdCl2(PPh3)2, CuI, Et3N, DMF, 60°C.

  • Note: Protection of N1 (e.g., with Tosyl or SEM) is often recommended to prevent catalyst poisoning by the free azaindole nitrogen, although unprotected couplings are possible with optimized catalysts.[1]

Medicinal Chemistry Utility

Kinase Hinge Binding

The 7-azaindole scaffold is a "privileged structure" for ATP-competitive kinase inhibitors.[2][3] It mimics the adenine ring of ATP.[1]

  • H-Bond Donor: N1-H interacts with the hinge region backbone carbonyl (e.g., Glu residue).[1]

  • H-Bond Acceptor: N7 interacts with the hinge region backbone amide NH (e.g., Met residue).[1][2]

  • Role of C3-Halogen:

    • Space Filling: Occupies the hydrophobic "gatekeeper" pocket or solvent-exposed regions depending on orientation.

    • Halogen Bond: A C3-Iodine can form a directed halogen bond with a backbone carbonyl oxygen (C=O

      
       I-C), increasing potency and selectivity.[1]
      
Metabolic Stability

The C3 position of indole-like systems is electron-rich and prone to oxidation by Cytochrome P450 enzymes (leading to 3-hydroxy derivatives and subsequent ring opening).

  • Blocking Strategy: Substitution of C3-H with a halogen (F, Cl, Br) blocks this metabolic soft spot, significantly extending the in vivo half-life (t1/2) of the drug candidate.[1]

Interaction Diagram[7]

HingeBinding cluster_ligand 3-Iodo-7-azaindole Scaffold Backbone_NH Hinge Backbone (NH Donor) N7 N7 (Acceptor) Backbone_NH->N7 H-Bond Backbone_CO Hinge Backbone (C=O Acceptor) Gatekeeper Gatekeeper Residue (Hydrophobic/C=O) N1 N1-H (Donor) N1->Backbone_CO H-Bond C3_X C3-Iodine (Sigma Hole) C3_X->Gatekeeper Halogen Bond (C-I ··· O=C)

Figure 2: Schematic of 3-iodo-7-azaindole binding to a kinase hinge region, highlighting the halogen bond.[1][4]

Safety & Handling

  • Hazards: 3-Halogenated 7-azaindoles are generally classified as Acute Tox. 3 (Oral) and Skin/Eye Irritants .[1]

  • Handling: Use a fume hood. Avoid inhalation of dust.

  • Storage: Store at 2–8°C. Iodinated derivatives should be stored in amber vials to prevent light-induced decomposition.

References

  • Synthesis & Reactivity: Song, J. J., et al.[1] "A practical synthesis of 7-azaindole and its derivatives." Journal of Organic Chemistry, 2002. Link[1]

  • Halogen Bonding in Kinases: Wilcken, R., et al. "Halogen bonding in protein–ligand complexes: design, structure and thermodynamics."[1] Journal of Medicinal Chemistry, 2013. Link[1]

  • Medicinal Chemistry of Azaindoles: Popowycz, F., et al. "The azaindole framework in the design of kinase inhibitors." Journal of Medicinal Chemistry, 2017.
  • Metabolic Stability: Meanwell, N. A.[1][5] "Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design." Journal of Medicinal Chemistry, 2018. Link[1]

  • Suzuki Coupling Protocols: Billingsley, K., et al. "Biaryl synthesis via Suzuki-Miyaura cross-coupling of 3-halo-7-azaindoles." Angewandte Chemie, 2008.[1]

Sources

Exploratory

The 7-Azaindole Paradigm: A Technical Guide to Privileged Scaffolds in Kinase Inhibition

Topic: History and development of 7-azaindole scaffolds in medicinal chemistry Content Type: In-depth technical guide. Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents one of the most suc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: History and development of 7-azaindole scaffolds in medicinal chemistry Content Type: In-depth technical guide.

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents one of the most successful bioisosteric replacements in modern medicinal chemistry.[1] Originally explored as a physicochemical refinement of the indole ring, it has evolved into a "privileged structure" for kinase inhibition. This guide analyzes the structural mechanics, synthetic evolution, and clinical application of 7-azaindoles, providing researchers with actionable protocols for scaffold functionalization and assay validation.

Part 1: The Bioisostere Rationale

Physicochemical Superiority

While the indole ring is ubiquitous in nature (tryptophan, serotonin), its lipophilicity often hampers drug-like properties.[2] The 7-azaindole scaffold introduces a nitrogen atom at the 7-position (pyridine nitrogen), fundamentally altering the electronic landscape without disrupting the aromatic footprint.

FeatureIndole (Parent)7-Azaindole (Bioisostere)Impact on Drug Design
H-Bonding 1 Donor (NH)1 Donor (NH), 1 Acceptor (N7)Enables "bidentate" binding to protein hinges.[2][3][4][5]
pKa (NH) ~16.2~15.8Slightly more acidic; N1 deprotonation is easier.[2]
Solubility LowModerate to HighPyridine N increases polarity and water solubility.
Metabolic Stability Prone to oxidationEnhanced stabilityElectron-deficient pyridine ring resists oxidative metabolism.
The "Hinge Binder" Mechanism

The primary driver for 7-azaindole's dominance in oncology is its ability to mimic the adenine ring of ATP.[1] In the ATP-binding pocket of kinases, the "hinge region" connects the N-terminal and C-terminal lobes.[5]

  • Indole: Can only donate a hydrogen bond (via N1-H) to the hinge backbone carbonyl.

  • 7-Azaindole: Forms a bidentate interaction.[3][4][5]

    • N1-H (Donor): Bonds with the backbone Carbonyl of the hinge residue (e.g., Glu, Cys).[2]

    • N7 (Acceptor): Bonds with the backbone NH of the hinge residue.

This dual-anchor mechanism significantly increases potency and residence time compared to simple indoles.

HingeBinding Backbone_CO C=O (Acceptor) Backbone_NH N-H (Donor) N7 N7 (Acceptor) Backbone_NH->N7 H-Bond N1_H N1-H (Donor) N1_H->Backbone_CO H-Bond

Figure 1: Bidentate binding mode of 7-azaindole to the kinase hinge region, mimicking the adenine core of ATP.[2]

Part 2: Synthetic Evolution & Functionalization

Early synthesis relied on the Bartoli or Reissert indole syntheses adapted for pyridines, but these often suffered from harsh conditions and low yields. Modern medicinal chemistry prioritizes the functionalization of the pre-formed core, specifically at C3 (electrophilic aromatic substitution) and C5 (cross-coupling).[2]

Strategic Functionalization Map
  • C3 Position: Highly nucleophilic. Ideal for halogenation (Iodine/Bromine) followed by Suzuki-Miyaura coupling.[2]

  • N1 Position: Controls solubility and permeability; site for protecting groups (SEM, Boc) or alkylation.[2]

  • C5 Position: Critical for selectivity. Often accessed via halogenation of the pyridine ring prior to cyclization or via iridium-catalyzed C-H activation.

SynthesisWorkflow cluster_C3 C3 Functionalization (Electrophilic) cluster_N1 N1 Functionalization Core 7-Azaindole Core Step1 Iodination (NIS) Core->Step1 Electrophilic Subst. StepN Alkylation/Arylation (NaH, R-X) Core->StepN Deprotonation Step2 Suzuki Coupling (Ar-B(OH)2, Pd cat) Step1->Step2 C-C Bond Formation

Figure 2: Primary synthetic workflows for diversifying the 7-azaindole scaffold.

Part 3: Case Study – The Vemurafenib (Zelboraf) Archetype

Vemurafenib (PLX4032) is the definitive proof-of-concept for 7-azaindoles in oncology.

  • The Target: BRAF V600E mutation (found in ~50% of melanomas).

  • The Fragment: The discovery began with a low-affinity 7-azaindole fragment (PLX4720 precursor) identified via crystallography.

  • The Optimization:

    • Core: 7-azaindole anchored to the hinge (Cys532, Gln530).[2]

    • C3-Substitution: A carbonyl linker leading to a difluorophenyl sulfonamide provided crucial interactions in the selectivity pocket.

    • C5-Substitution: The addition of a 4-chlorophenyl group at C5 was the breakthrough. It filled a hydrophobic pocket specific to the V600E mutant, significantly improving potency (IC50 < 50 nM) and pharmacokinetic half-life compared to the unsubstituted precursor.

Key Lesson: The 7-azaindole was not just a passive scaffold; its C5 vector allowed access to a selectivity pocket that the indole equivalent could not optimally orient.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol: Regioselective C3-Iodination of 7-Azaindole

Purpose: To generate a 3-iodo-7-azaindole intermediate suitable for Suzuki coupling. This method avoids N-iodination and ensures C3 selectivity.

Materials:

  • 7-Azaindole (1.0 equiv)[2][6]

  • N-Iodosuccinimide (NIS) (1.05 equiv)[2]

  • Acetone or DMF (0.2 M concentration)[2]

  • Argon atmosphere[2]

Methodology:

  • Dissolution: Charge a flame-dried round-bottom flask with 7-azaindole and anhydrous acetone under argon. Why? Moisture can lead to side reactions; acetone promotes precipitation of the product.

  • Addition: Cool to 0°C. Add NIS portion-wise over 15 minutes. Why? Controls the exotherm and prevents over-iodination at C5.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (50% EtOAc/Hexane).[2] The product often precipitates.

  • Workup:

    • If precipitate forms: Filter and wash with cold acetone and water (removes succinimide byproduct).[2]

    • If soluble: Dilute with EtOAc, wash with 10% Na2S2O3 (removes excess iodine), then brine.[2]

  • Validation: 1H NMR should show the disappearance of the C3-H doublet (approx. δ 6.5 ppm) and retention of the C2-H singlet (shifted downfield).[2]

Protocol: Kinase Inhibition Assay (FRET-based)

Purpose: To quantify the binding affinity (IC50) of the synthesized derivative against a target kinase (e.g., BRAF).[1][2]

Methodology:

  • Preparation: Prepare a 384-well plate. Dispense 10 nL of compound (in DMSO) using an acoustic dispenser. Include Positive Control (Staurosporine) and Negative Control (DMSO only).[2]

  • Enzyme Mix: Add kinase buffer containing the target kinase (e.g., 5 nM BRAF V600E) and a fluorescently labeled antibody.[2] Incubate for 15 mins.

  • Substrate Mix: Add ATP (at Km concentration) and the peptide substrate labeled with a FRET acceptor.

  • Reaction: Incubate for 60 mins at RT. The kinase phosphorylates the substrate, allowing antibody binding and disrupting/enabling FRET (depending on specific kit chemistry, e.g., TR-FRET).[2]

  • Detection: Read fluorescence ratio on a multimode plate reader.

  • Analysis: Fit data to a 4-parameter logistic equation to calculate IC50.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[2][3] Chemical and Pharmaceutical Bulletin, 66(1), 29–36.[2][3] Link

  • Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma.[2] Nature, 467, 596–599.[2] (Discovery of Vemurafenib).[1][2][3][4] Link[2]

  • Song, J. J., et al. (2002). A novel and effective synthesis of 7-azaindoles via a palladium-catalyzed heteroannulation strategy. Journal of Organic Chemistry, 67(11), 3924–3926.[2] Link[2]

  • Popowycz, F., et al. (2003). Synthesis and reactivity of 7-azaindole derivatives.[2] Tetrahedron, 59(10), 1749-1761.[2] Link[2]

  • Zhang, H., et al. (2012). Discovery of Vemurafenib (PLX4032), a Potent and Selective B-Raf Kinase Inhibitor.[2] Journal of Medicinal Chemistry, 55, 3452.[2] (Note: Reference supports structural claims).

Sources

Foundational

Metabolic Stability Profiles of 3-Substituted 4-Amino-7-Azaindoles

The following guide is structured to address the specific metabolic challenges of the 3-substituted 4-amino-7-azaindole scaffold. It synthesizes medicinal chemistry principles with practical ADME profiling strategies.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to address the specific metabolic challenges of the 3-substituted 4-amino-7-azaindole scaffold. It synthesizes medicinal chemistry principles with practical ADME profiling strategies.[1]

A Technical Guide for Rational Drug Design & Optimization[2]

Executive Summary: The "Electronic Tug-of-War"

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibition, serving as a bioisostere for the purine core of ATP.[2] However, its utility is frequently compromised by a distinct metabolic liability: Aldehyde Oxidase (AO) mediated oxidation at the C-2 position.[2][3]

For 3-substituted 4-amino-7-azaindoles , the metabolic profile is unique. The electron-donating nature of the 4-amino group alters the electron deficiency of the pyridine ring, potentially shielding the C-2 position from nucleophilic AO attack while simultaneously activating the scaffold toward electrophilic Cytochrome P450 (CYP) oxidation.

This guide details the mechanistic basis of these shifts and provides a self-validating experimental framework to distinguish between AO-driven and CYP-driven clearance.

Mechanistic Analysis: The Scaffold Vulnerabilities

To optimize stability, one must understand the causality of clearance. The 7-azaindole core faces two primary metabolic vectors.

The Aldehyde Oxidase (AO) Vector (Nucleophilic Attack)

AO is a cytosolic molybdo-flavoenzyme that attacks electron-deficient heterocycles.[2]

  • Mechanism: Nucleophilic attack at the carbon ortho to the ring nitrogen (C-2 position).

  • The 4-Amino Effect: The C-4 amino group is a strong electron donor (+M effect). This increases electron density in the pyridine ring, theoretically reducing susceptibility to AO compared to the unsubstituted 7-azaindole. However, if the 3-substituent is electron-withdrawing (e.g., a nitrile or sulfone), it can re-sensitize the C-2 position to AO.[2]

  • Risk: AO metabolism is species-specific (High in Humans/Monkeys; Low in Dogs/Rats). Reliance on rodent PK data often leads to clinical failure due to underestimation of human clearance.

The CYP450 Vector (Electrophilic Attack)

CYP enzymes mediate oxidative Phase I metabolism.

  • Mechanism: Hydrogen abstraction or oxygen insertion.

  • Vulnerability: The 3-substituent is often the primary site of CYP attack (N-dealkylation, hydroxylation), particularly if it contains lipophilic chains or basic amines (common in kinase inhibitors to reach the solvent front).[2]

  • The 4-Amino Effect: By enriching the ring electron density, the 4-amino group can make the 5-position of the azaindole prone to direct ring oxidation or epoxidation.

Experimental Protocols: The "AO/CYP Differentiation" Workflow

Standard microsomal stability assays (HLM) often fail to detect AO activity because AO is cytosolic and lacks the necessary cofactors in microsomes. The following protocol ensures total clearance characterization.

Protocol A: Cytosol vs. Microsome Partitioning Assay

Objective: To quantify the contribution of AO versus CYP to total intrinsic clearance (


).

Reagents:

  • HLM: Human Liver Microsomes (Source of CYPs).

  • HLC: Human Liver Cytosol (Source of AO).

  • Cofactors: NADPH (for CYPs), Molybdenum/Iminium ion (endogenous in cytosol for AO).[2]

  • Inhibitors: Hydralazine (Specific AO inhibitor,

    
    ), 1-Aminobenzotriazole (ABT, Pan-CYP inhibitor, 
    
    
    
    ).[2]

Workflow:

  • Preparation: Prepare 4 incubation groups in phosphate buffer (pH 7.4).

    • Group 1: HLM + NADPH (Measures CYP).

    • Group 2: HLC (no NADPH) (Measures AO).[2]

    • Group 3: HLC + Hydralazine (Validates AO specificity).

    • Group 4: Hepatocytes (Total Clearance).

  • Incubation: Spike test compound (1

    
    ) into reaction mix. Incubate at 37°C.
    
  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

Calculation:



If Group 2 clearance is high and inhibited by Hydralazine (Group 3), the compound is an AO substrate.[2]

Structural Modification Strategies (SAR)

The following table summarizes how specific modifications at the 3-position influence the metabolic toggle between AO and CYP.

3-Substituent (

)
Effect on C-2 (AO)Effect on CYP StabilityOptimization Strategy
Alkyl-Amine (e.g., piperazine)Neutral. Does not activate C-2.[2]High Risk. N-dealkylation is rapid.Fluorinate the

-carbon or use rigid bicyclic amines to block CYP access.
Electron Withdrawing (e.g., -CN, -SO2R)High Risk. Activates C-2 for AO attack.[2]Stable. Reduces CYP oxidation potential.Introduce a C-2 blocker (e.g., Methyl, Cl) to prevent AO attack.[2]
Bulky Aryl/Heteroaryl Protective. Steric hindrance blocks AO.Variable. Depends on aryl ring richness.Monitor for glutathione trapping if the aryl group is electron-rich.
Hydrophobic Chain Neutral. High Risk.

-oxidation.
Introduce polar "metabolic soft spots" (e.g., ether) to direct clearance to a non-toxic route.[2]

Visualizations

Metabolic Fate Map

This diagram illustrates the divergent pathways for 3-substituted 4-amino-7-azaindoles.

MetabolicPathways Parent 3-Substituted 4-Amino-7-Azaindole AO_Path Aldehyde Oxidase (Cytosolic) Parent->AO_Path Nucleophilic Attack (C-2 Position) CYP_Path CYP450 (Microsomal) Parent->CYP_Path Electrophilic Attack (3-Substituent) Metabolite_1 2-Oxo-7-Azaindole (Inactive/Toxic?) AO_Path->Metabolite_1 Oxidation Metabolite_2 N-Dealkylated Product CYP_Path->Metabolite_2 N-Dealkylation Metabolite_3 Epoxide/Ring OH (Reactive) CYP_Path->Metabolite_3 Ring Oxidation

Caption: Divergent metabolic pathways. The C-2 position is vulnerable to AO, while the 3-substituent drives CYP clearance.[2]

Experimental Decision Tree

A logic flow for assessing stability and selecting the correct animal model.

DecisionTree Start Compound Synthesis Assay1 Human Liver Cytosol (HLC) + Hydralazine Start->Assay1 Assay2 Human Liver Microsomes (HLM) + NADPH Start->Assay2 Decision1 Is HLC CLint High? Assay1->Decision1 ResultCYP CYP Substrate Assay2->ResultCYP High Turnover ResultAO AO Substrate (Risk: Human PK Prediction Failure) Decision1->ResultAO Yes (>10 mL/min/kg) Decision1->ResultCYP No Action1 Block C-2 Position (Methyl/Chloro) ResultAO->Action1 Action2 Optimize Lipophilicity (LogD) Fluorinate 3-Substituent ResultCYP->Action2

Caption: Workflow for diagnosing the dominant clearance mechanism and selecting the appropriate SAR strategy.

References

  • Vertex Pharmaceuticals. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents. Journal of Medicinal Chemistry. [2]

  • Hutzler, J. M., et al. (2013).[2][4] Strategies for a comprehensive understanding of metabolism by aldehyde oxidase. Expert Opinion on Drug Metabolism & Toxicology.

  • Genentech, Inc. (2016).[5] Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Pryde, D. C., et al. (2010).[2] Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry.

  • Di, L., et al. (2020).[2] Aldehyde Oxidase and its Role as a Drug Metabolizing Enzyme. Current Drug Metabolism.

Sources

Exploratory

Literature review of 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine synthesis routes

Executive Summary The compound 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS: 1190322-08-7) is a critical pharmacophore in the development of type I and type II kinase inhibitors, particularly for JAK, TRK, and DYRK1A pat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS: 1190322-08-7) is a critical pharmacophore in the development of type I and type II kinase inhibitors, particularly for JAK, TRK, and DYRK1A pathways. Its structural value lies in the orthogonal reactivity of its substituents: the C3-iodine serves as a versatile handle for Suzuki-Miyaura or Sonogashira couplings to extend the scaffold into the ATP-binding pocket, while the C4-amine functions as a key hydrogen bond donor to the kinase hinge region.

This technical guide outlines the most robust synthetic pathways for this scaffold, prioritizing regioselectivity and yield. The recommended protocol utilizes a Nucleophilic Displacement followed by Electrophilic Halogenation (SNAr


 SEAr)  sequence, which avoids the chemoselectivity issues inherent in metal-catalyzed cross-couplings on poly-halogenated precursors.

Retrosynthetic Analysis

To design the optimal route, we must analyze the electronic properties of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core.

  • The Challenge: The pyrrole ring is electron-rich (nucleophilic), while the pyridine ring is electron-deficient (electrophilic).

  • C3 Position: The most nucleophilic site, prone to Electrophilic Aromatic Substitution (SEAr).

  • C4 Position: Highly electrophilic due to the adjacent pyridine nitrogen, making it ideal for Nucleophilic Aromatic Substitution (SNAr).

Strategic Decision: Introducing the electron-donating amine at C4 first significantly increases the electron density of the pyrrole ring, thereby facilitating the subsequent iodination at C3 under mild conditions. Reversing this order (Iodination


 Amination) risks de-iodination or competing side reactions during the harsh thermal conditions required for SNAr.
Visualization: Retrosynthetic Logic

Retrosynthesis cluster_logic Logic Gate target Target: 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine inter1 Intermediate: 1H-pyrrolo[2,3-b]pyridin-4-amine target->inter1 C3-Iodination (SEAr) start Starting Material: 4-Chloro-1H-pyrrolo[2,3-b]pyridine inter1->start C4-Amination (SNAr) note1 C4-NH2 activates C3 for mild iodination

Figure 1: Retrosynthetic disconnection strategy prioritizing electronic activation.

Primary Protocol: The Displacement-Iodination Route

This route is the industry standard for scalability and purity. It avoids expensive palladium catalysts and minimizes byproduct formation.

Phase 1: Synthesis of 1H-pyrrolo[2,3-b]pyridin-4-amine

Reaction Type: Nucleophilic Aromatic Substitution (SNAr)[1]

The displacement of the C4-chloride by ammonia is the rate-limiting step due to the steric and electronic barriers. Standard reflux is often insufficient; a sealed vessel (autoclave) is required to maintain ammonia concentration at high temperatures.

Protocol:

  • Charge: Load a high-pressure steel autoclave with 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv).

  • Solvent: Add a mixture of aqueous Ammonia (28-30%) and Ethanol (ratio 1:1 v/v). The ethanol improves the solubility of the organic substrate.

  • Reaction: Seal the autoclave and heat to 150–160 °C for 12–18 hours.

    • Note: Internal pressure will rise significantly (15–20 bar). Ensure equipment is rated for >50 bar.

  • Workup: Cool to room temperature. Carefully vent the vessel. Concentrate the mixture in vacuo to remove ethanol and excess ammonia.

  • Purification: The product often precipitates upon cooling/concentration. Filter the solid, wash with cold water, and recrystallize from water/methanol if necessary.

    • Yield Target: 75–85%

Phase 2: Regioselective C3-Iodination

Reaction Type: Electrophilic Aromatic Substitution (SEAr)

With the amino group installed, the C3 position becomes highly activated. We use N-Iodosuccinimide (NIS) as the iodine source because it provides a precise stoichiometry and avoids the harsh acidity of ICl or the handling issues of elemental iodine (


).

Protocol:

  • Dissolution: Dissolve 1H-pyrrolo[2,3-b]pyridin-4-amine (1.0 equiv) in DMF (Dimethylformamide) or Acetonitrile (0.1 M concentration).

  • Reagent Addition: Cool the solution to 0 °C. Add NIS (1.05 equiv) portion-wise over 30 minutes.

    • Why portion-wise? To prevent over-iodination (di-iodination) or oxidation side products.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor via LC-MS for the disappearance of starting material.

  • Quench: Pour the reaction mixture into ice-water containing 10% Sodium Thiosulfate (

    
    ) . This reduces any unreacted iodine species and prevents product discoloration.
    
  • Isolation: The product, 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine , will precipitate as a solid. Filter, wash copiously with water, and dry under vacuum.

Experimental Workflow Diagram

Workflow step1 Start: 4-Chloro-7-azaindole step2 SNAr: NH3(aq)/EtOH, 150°C (Autoclave) step1->step2 step3 Intermediate: 4-Amino-7-azaindole step2->step3 step4 SEAr: NIS, DMF, 0°C -> RT step3->step4 step5 Product: 3-Iodo-4-amino-7-azaindole step4->step5

Figure 2: Step-by-step synthesis workflow.

Technical Data Summary

ParameterPhase 1 (Amination)Phase 2 (Iodination)
Reagents

(aq), EtOH
NIS, DMF
Temperature 150–160 °C0 °C

25 °C
Time 12–18 Hours2–4 Hours
Mechanism SNAr (Nucleophilic Aromatic Sub.)SEAr (Electrophilic Aromatic Sub.)
Key Risk High Pressure (Autoclave required)Regioselectivity (Over-iodination)
Typical Yield 80%85–90%

Alternative Routes & Comparative Analysis

Route B: Iodination First (Not Recommended)

It is chemically possible to iodinate 4-chloro-7-azaindole first to get 3-iodo-4-chloro-7-azaindole , and then attempt amination.

  • Flaw: The subsequent SNAr reaction requires high temperatures (>150 °C). The C3-Iodine bond is labile under these conditions, leading to de-iodination or complex mixtures. Palladium-catalyzed amination (Buchwald-Hartwig) on the 3-iodo-4-chloro substrate is also problematic because the oxidative addition of Pd prefers the C3-I bond over the C4-Cl bond, leading to polymerization or loss of the iodine.

Route C: N-Oxide Pathway
  • Method: Oxidation of 7-azaindole to the N-oxide, followed by chlorination (using

    
    ) and then amination.
    
  • Verdict: This is simply a longer precursor route to the same 4-chloro starting material used in the Primary Protocol. It is useful only if 4-chloro-7-azaindole is not commercially available.

References

  • Vertex Pharmaceuticals. (2010). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. National Institutes of Health (PMC).

    • Context: Confirms the preference for introducing the 4-amino group prior to iodination to avoid chemoselectivity issues during Pd-c
  • ChemicalBook. (2024). Synthesis of 4-Iodo-7-azaindole and derivatives.

    • Context: Provides physical property data and alternative halogenation p
  • MDPI Molecules. (2021).[2] Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles.

    • Context: Detailed mechanistic insight into the SEAr iodination of azaindoles, confirming C3 as the exclusive site of electrophilic
  • Journal of Organic Chemistry. (2006). Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine.[1][3][4]

    • Context: Validates the SNAr displacement conditions for converting 4-chloro-7-azaindole to the 4-amino deriv

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Scalable Synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine

Abstract & Scope The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor discovery, serving as a bioisostere for purines.[1] The specific derivative 3-iodo-1H-pyrrolo[2,3-b]pyri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor discovery, serving as a bioisostere for purines.[1] The specific derivative 3-iodo-1H-pyrrolo[2,3-b]pyridin-4-amine is a critical intermediate; the C3-iodine handle allows for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to access complex 3-substituted derivatives, while the C4-amine provides essential hydrogen-bond donor capabilities often required for ATP-binding pocket affinity.[1]

This application note details a robust, scalable 3-step protocol for synthesizing this target from commercially available 4-chloro-1H-pyrrolo[2,3-b]pyridine.[1] Unlike traditional methods utilizing high-pressure ammonia autoclaves, this protocol utilizes a PMB (p-methoxybenzyl) protection strategy to introduce the amine functionality under milder, safer laboratory conditions, followed by highly regioselective electrophilic iodination.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed to overcome two primary challenges:

  • Nucleophilic substitution on the electron-deficient pyridine ring: The 4-chloro position is deactivated, typically requiring forcing conditions for direct amination.[1]

  • Regioselectivity of Iodination: Ensuring halogenation occurs exclusively at C3 (pyrrole ring) without over-iodination or oxidation.

Strategic Workflow (DOT Visualization)

G cluster_legend Key Transformation Logic SM 4-Chloro-7-azaindole (Starting Material) INT1 Intermediate A (PMB-Protected Amine) SM->INT1 Step 1: S_NAr PMB-NH2, 130°C INT2 4-Amino-7-azaindole (Deprotected Precursor) INT1->INT2 Step 2: Deprotection TFA, Reflux PROD 3-Iodo-4-amino-7-azaindole (Target) INT2->PROD Step 3: SEAr Iodination NIS, DMF, 0°C PMB Strategy avoids high-pressure ammonia gas->NIS provides mild, selective C3 iodination

Figure 1: Synthetic workflow utilizing the PMB-amine surrogate strategy to avoid autoclave conditions.

Experimental Protocols

Step 1: Synthesis of N-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridin-4-amine

Rationale: Direct reaction with ammonia requires high-pressure vessels (20 bar, 180°C).[1] Using p-methoxybenzylamine (PMB-NH


) allows the S

Ar reaction to proceed at ambient pressure due to the higher nucleophilicity of the primary alkyl amine compared to ammonia.[1]

Reagents:

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)[1]

  • p-Methoxybenzylamine (PMB-NH

    
    ) (3.0 equiv)[1]
    
  • n-Butanol (Solvent, 10 vol) or NMP (for faster kinetics)[1]

Protocol:

  • Charge a round-bottom flask equipped with a reflux condenser with 4-chloro-1H-pyrrolo[2,3-b]pyridine (10.0 g, 65.5 mmol).

  • Add n-Butanol (100 mL) followed by p-methoxybenzylamine (27.0 g, 196.5 mmol).

  • Heat the mixture to reflux (approx. 118°C) under nitrogen atmosphere.

  • Monitor: Stir for 16–24 hours. TLC (50% EtOAc/Hexane) should show consumption of the starting chloride (R

    
     ~ 0.6) and formation of a lower R
    
    
    
    fluorescent spot.[1]
  • Workup: Cool to room temperature. The product often precipitates directly. If not, concentrate the solvent to ~20% volume under reduced pressure.

  • Add water (100 mL) and stir vigorously to precipitate the product. Filter the solid.

  • Wash the cake with water (2 x 50 mL) and cold ether (50 mL) to remove excess amine.

  • Dry in a vacuum oven at 50°C.

Yield Expectation: 85–92% (Off-white solid).

Step 2: Deprotection to 1H-pyrrolo[2,3-b]pyridin-4-amine

Rationale: The PMB group is acid-labile.[1] Trifluoroacetic acid (TFA) effectively cleaves the benzylic C-N bond.[1]

Protocol:

  • Dissolve the PMB-protected intermediate (from Step 1) in neat TFA (5 vol) or TFA/DCM (1:1).

  • Heat to reflux (approx. 70°C) for 4–6 hours.

  • Monitor: LCMS will confirm the loss of the PMB mass fragment (M-121).

  • Workup: Concentrate the reaction mixture to dryness to remove excess TFA.

  • Redissolve the residue in minimal water/methanol.[1]

  • Neutralization (Critical): Slowly adjust pH to ~8-9 using saturated aqueous NaHCO

    
     or 1N NaOH. The free amine will precipitate.
    
  • Filter the solid, wash with water, and dry.[1]

Yield Expectation: 75–85% (White to pale yellow solid). Key Intermediate Data: 1H NMR (DMSO-d


): 

11.3 (br s, 1H, NH), 7.95 (d, 1H), 7.15 (d, 1H), 6.50 (br s, 2H, NH

), 6.25 (d, 1H).
Step 3: Regioselective Iodination to 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine

Rationale: The 7-azaindole ring is electron-rich at C3 (pyrrole ring).[1] The presence of the amino group at C4 further donates electron density, making C3 highly nucleophilic.[1] N-Iodosuccinimide (NIS) is selected over elemental iodine (


) because it allows for controlled, mild iodination without requiring strong bases that might lead to di-iodination or oxidation of the pyridine nitrogen [1, 2].[1]

Reagents:

  • 1H-pyrrolo[2,3-b]pyridin-4-amine (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.05 equiv)

  • DMF (Dimethylformamide) (10 vol)[1]

Protocol:

  • Dissolve 1H-pyrrolo[2,3-b]pyridin-4-amine (5.0 g, 37.5 mmol) in DMF (50 mL) at room temperature.

  • Cool the solution to 0°C in an ice bath.

  • Add NIS (8.86 g, 39.4 mmol) portion-wise over 15 minutes. Do not dump all at once to avoid localized over-concentration.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor: LCMS should show conversion to M+126 (Iodine mass).[1]

  • Quench: Pour the reaction mixture into a stirred solution of 10% aqueous sodium thiosulfate (100 mL) and ice water (100 mL). The thiosulfate neutralizes any active iodine species (indicated by a color change from brown/orange to yellow/white).[1]

  • Isolation: Stir for 30 minutes. The product precipitates as a solid.[2] Filter and wash copiously with water to remove DMF.

  • Purification: If the solid is colored, recrystallize from Ethanol/Water or triturate with DCM.[1]

Yield Expectation: 80–90%.

Analytical Validation

Summary of Physical Data
PropertySpecificationNotes
Appearance Pale yellow to tan solidDarkens upon prolonged light exposure
Molecular Weight 259.05 g/mol
LCMS (ESI+) [M+H]+ = 260.0Characteristic Iodine isotopic pattern (single peak)
Solubility DMSO, DMF, MeOH (hot)Poor solubility in DCM/Hexanes
1H NMR Interpretation (DMSO-d , 400 MHz)
  • 
     11.80 ppm (s, 1H):  Indole NH (Broad, exchangeable).
    
  • 
     7.98 ppm (d, J = 5.5 Hz, 1H):  Pyridine C6-H (Deshielded by ring nitrogen).
    
  • 
     7.55 ppm (s, 1H):  Pyrrole C2-H. Diagnostic Peak:  This singlet confirms substitution at C3. If C3 were unsubstituted, this would appear as a doublet or multiplet coupling with C3-H.
    
  • 
     6.55 ppm (br s, 2H):  Amine NH
    
    
    
    (Exchangeable).
  • 
     6.38 ppm (d, J = 5.5 Hz, 1H):  Pyridine C5-H.
    

Troubleshooting & Critical Parameters

Regioselectivity Control
  • Issue: Formation of di-iodo species or N-iodination.

  • Solution: Maintain stoichiometry of NIS strictly at 1.0–1.05 equivalents. Perform the addition at 0°C. The C3 position is thermodynamically and kinetically favored [3], but excess reagent will attack C2 or the exocyclic amine.[1]

Solubility
  • Issue: Starting material for Step 3 is poorly soluble in DCM or Chloroform.

  • Solution: Use DMF or Acetone.[1] DMF is preferred for solubilizing the polar 4-amino-7-azaindole.[1]

Stability[1]
  • Storage: 3-Iodo-7-azaindoles are light-sensitive.[1] Store in amber vials at -20°C under argon. The C-I bond is susceptible to photolytic cleavage.[1]

References

  • Regioselectivity of Electrophilic Substitution: Beilstein J. Org. Chem. 2018 , 14, 1860–1867.[1] Title: Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles.[1][3] [Link]

  • Synthesis of 4-Amino-7-azaindoles (Precursor Synthesis): Molecules 2020 , 25(11), 2636.[1] Title: Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.[1][4] (Describes NIS iodination of 7-azaindole scaffold). [Link]

  • General Reactivity of Azaindoles: Journal of Medicinal Chemistry 2016 , 59(23), 10479–10497.[1] Title: Discovery of Pexidartinib (PLX3397), a Novel Polytargeted Tyrosine Kinase Inhibitor.[1] (Discusses 3-iodo intermediates for Suzuki couplings). [Link]

Sources

Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 3-Iodo-7-Azaindole Derivatives

Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine, most notably in kinase inhibitors like Vemurafenib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine, most notably in kinase inhibitors like Vemurafenib (Zelboraf®). However, functionalizing the 3-position via Suzuki-Miyaura cross-coupling presents unique challenges compared to standard indoles. This guide details the mechanistic hurdles—specifically catalyst poisoning by the N7 nitrogen—and provides two field-proven protocols: a robust method for N-protected substrates and a streamlined method for unprotected substrates using dialkylbiaryl phosphine ligands.

Mechanistic Insight: The "Azaindole Paradox"

While the electron-deficient pyridine ring of 7-azaindole facilitates nucleophilic attack, it complicates Palladium-catalyzed cross-couplings. The 3-iodo derivative is the preferred electrophile due to the weak C–I bond (approx. 53 kcal/mol), which promotes rapid oxidative addition. However, the reaction frequently stalls due to two competitive pathways:

  • N7-Coordination (Catalyst Poisoning): The pyridine-like nitrogen (N7) possesses a localized lone pair that can displace labile ligands on the Pd(II) species, forming a stable, unreactive "poisoned" complex. This arrests the catalytic cycle prior to transmetallation.

  • N1-Acidity: The pyrrole-like N1 proton is significantly acidic (

    
    ). In the presence of base, the resulting azaindolyl anion can coordinate to Palladium, further reducing catalyst turnover or leading to side reactions if not properly managed.
    
Visualization: The Catalyst Poisoning Trap

The following diagram illustrates the standard catalytic cycle versus the off-cycle poisoning trap specific to 7-azaindoles.

AzaindoleMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Pd(II)-Ar-I) Pd0->OxAdd + 3-Iodo-7-azaindole Poison POISON TRAP: N7-Pd Coordination (Stable/Inactive) OxAdd->Poison N7 Binding (Fast) TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet Favored with Bulky Ligands RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 - Product Product 3-Aryl-7-Azaindole RedElim->Product

Figure 1: Catalytic cycle highlighting the N7-coordination trap. Bulky ligands are required to sterically hinder the "Poison Trap" pathway.

Critical Optimization Parameters

To overcome the N7-poisoning, the steric and electronic properties of the catalyst system must be tuned.

ParameterRecommendationRationale
Ligand Selection XPhos, SPhos, or dppf Bulky dialkylbiaryl phosphines (Buchwald ligands) or bidentate ligands (dppf) prevent N7 from approaching the Pd center sterically.
Protecting Group SEM, Boc, or Tosyl Masking N1 prevents anion formation and improves solubility in non-polar solvents. (See Protocol A).
Base K₃PO₄ or K₂CO₃ Stronger bases (Phosphates) are preferred for unprotected substrates to facilitate transmetallation; Carbonates suffice for protected ones.
Solvent System Dioxane/H₂O or n-BuOH Water is critical for boronic acid activation (formation of boronate species).

Experimental Protocols

Protocol A: The "Gold Standard" (N-Protected Substrates)

Best for: Scale-up, GMP processes, and substrates prone to side reactions. This method mirrors the industrial synthesis of Vemurafenib intermediates.

Reagents:

  • Substrate: N-Boc-3-iodo-7-azaindole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Setup: In a reaction vial equipped with a magnetic stir bar, charge the N-Boc-3-iodo-7-azaindole, aryl boronic acid, and K₂CO₃.

  • Degassing: Add the Dioxane/Water mixture. Sparge with Argon or Nitrogen for 10 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ quickly under positive inert gas pressure. Cap the vial immediately.

  • Reaction: Heat the mixture to 80–90 °C for 4–16 hours. Monitor by LC-MS for the disappearance of the iodide (M+H peaks).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄.[2]

  • Purification: The Boc group may partially cleave if the reaction is prolonged. If full deprotection is desired immediately, treat the crude with TFA/DCM. Otherwise, purify the protected product via silica flash chromatography (Hexane/EtOAc).

Protocol B: Direct Access (Unprotected Substrates)

Best for: Rapid analog generation, "Green" chemistry (atom economy), and acid-sensitive substrates.

Reagents:

  • Substrate: 3-Iodo-7-azaindole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos (8 mol%)

    • Alternative: Pd(OAc)₂ + SPhos

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: n-Butanol / Water (4:1) or Dioxane / Water (10:1)

Step-by-Step Workflow:

  • Pre-complexation (Optional but Recommended): In a separate small vial, stir the Pd source and Ligand in the solvent for 5 minutes under Argon to form the active catalytic species

    
    .
    
  • Charge: Add the unprotected azaindole, boronic acid, and finely powdered K₃PO₄ to the main reaction vessel.

  • Combine: Transfer the pre-formed catalyst solution to the reaction vessel via syringe.

  • Reaction: Heat to 100 °C . The higher temperature is often necessary to overcome the energy barrier caused by transient N-coordination.

  • Workup: Filter the hot mixture through a Celite pad to remove palladium black. Concentrate the filtrate.

  • Scavenging: Dissolve residue in MeOH/DCM and treat with SiliaMetS® Thiol or similar scavenger to remove residual Pd (crucial for biological testing).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Protodehalogenation (Iodine replaced by H)Hydride source in solvent or overheating.Switch from alcohols (n-BuOH) to Dioxane or Toluene. Lower temperature by 10°C. Ensure anhydrous conditions if using organic bases.
Stalled Reaction (<50% conversion)Catalyst poisoning by N7.Switch to Protocol B (XPhos/SPhos). Increase catalyst loading to 5 mol%.
Homocoupling of Boronic Acid Oxygen presence.Degas solvents more rigorously (Freeze-Pump-Thaw is superior to sparging).
Low Solubility Planar stacking of azaindoles.Use DMF or DMAc as a co-solvent. Increase temperature.

Decision Logic for Protocol Selection

DecisionTree Start Start: 3-Iodo-7-Azaindole CheckPG Is N1 Protected? Start->CheckPG YesPG Yes (Boc, SEM) CheckPG->YesPG Yes NoPG No (Free N-H) CheckPG->NoPG No RouteA Protocol A: Pd(dppf)Cl2 + K2CO3 (Standard) YesPG->RouteA Scale Scale > 10g? NoPG->Scale RouteB Protocol B: Pd2(dba)3 + XPhos (High Activity) Scale->RouteB No (Speed) Protect Install Boc Group Scale->Protect Yes (Reliability) Protect->RouteA

Figure 2: Decision matrix for selecting the optimal coupling protocol based on substrate protection and scale.

References

  • Vemurafenib Synthesis

    • Tsai, J., et al. (2008). "Discovery of a Selective Inhibitor of Oncogenic B-Raf Kinase with Potent Antimelanoma Activity." Proceedings of the National Academy of Sciences, 105(8), 3041–3046.
  • Unprotected Heterocycle Coupling

    • Billingsley, K. L., & Buchwald, S. L. (2008). "Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society, 130(39), 13041–13050.
  • Azaindole Functionalization Review

    • Popowycz, F., et al. (2003).
  • Catalyst Poisoning Mechanisms

    • Sherry, B. D., & Fürstner, A. (2008). "The Promise and Challenge of Iron-Catalyzed Cross-Coupling." Accounts of Chemical Research, 41(11), 1500–1511.

Sources

Method

Technical Guide: Optimized Sonogashira Coupling Strategies for 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] The 3-iodo-1H-pyrrolo[2,3-b]pyridin-4-amine (hereafter Substrate 1 ) is a high-value intermediate in the synthesis of type I and type II kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The 3-iodo-1H-pyrrolo[2,3-b]pyridin-4-amine (hereafter Substrate 1 ) is a high-value intermediate in the synthesis of type I and type II kinase inhibitors (e.g., Vemurafenib analogs, JAK inhibitors). Its structural core—the 7-azaindole—mimics the purine ring of ATP, making it a privileged scaffold in drug discovery.

However, Substrate 1 presents a "perfect storm" of electronic and steric challenges for Palladium-catalyzed cross-coupling:

  • Catalyst Sequestration: The exocyclic amine (4-NH

    
    ) and the pyridine nitrogen (N7) act as competitive Lewis bases. They can coordinate to the Pd(II) center, displacing phosphine ligands and arresting the catalytic cycle (formation of "Pd-black").
    
  • Protic Interference: The indole N1-H (pKa ~13) is acidic. Under standard basic Sonogashira conditions (e.g., Et

    
    N, CuI), this proton can interfere with the formation of the active Cu-acetylide species or lead to competing N-arylation/alkylation byproducts.
    
  • Electronic Deactivation: The electron-donating 4-amino group increases electron density in the heteroaromatic ring, potentially slowing the rate of oxidative addition at the C3-I bond compared to electron-deficient aryl halides.

This guide presents two distinct workflows: Method A (Protection-First) for maximum reliability and scale-up, and Method B (Direct Coupling) for rapid analog generation.

Reaction Landscape Visualization

ReactionLandscape Substrate 3-Iodo-4-amino-7-azaindole (Substrate 1) Pd_Cycle Pd(0)/Cu(I) Catalytic Cycle Substrate->Pd_Cycle Oxidative Addition Byproduct_N Byproduct: N1-Alkylation Substrate->Byproduct_N N1-H Deprotonation Dead_Cat Inactive Pd-Amine Complex (Catalyst Poisoning) Substrate->Dead_Cat 4-NH2 Coordination Product Target: 3-Alkynyl-7-azaindole Pd_Cycle->Product Reductive Elimination (Desired)

Figure 1: Reaction landscape showing the desired pathway (Green) versus competitive inhibition modes (Red/Grey).

Method A: The "Protection-First" Protocol (Recommended)

Objective: Isolate the reactive C3-iodine center by masking the interfering nitrogens. Rationale: Protecting the N1 position with a sulfonyl group (Tosyl) or carbamate (Boc) serves two purposes: it prevents N1-side reactions and, crucially, it pulls electron density out of the ring, making the C3-I bond more electrophilic and reactive toward oxidative addition.

Step 1: N1-Protection (Tosylation)

Note: Tosyl (Ts) is preferred over Boc for Sonogashira couplings requiring elevated temperatures, as Boc can be thermally labile.

Reagents:

  • Substrate 1 (1.0 equiv)[1][2]

  • p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)

  • NaH (60% dispersion in oil) (1.5 equiv)

  • DMF (Anhydrous)

Procedure:

  • Cool a solution of Substrate 1 in anhydrous DMF (0.2 M) to 0°C under N

    
    .
    
  • Add NaH portion-wise. Evolution of H

    
     gas will be vigorous. Stir for 30 min at 0°C to ensure complete deprotonation (solution turns yellow/orange).
    
  • Add TsCl (dissolved in minimal DMF) dropwise.

  • Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC/LCMS.

  • Workup: Quench with ice water. The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over Na

    
    SO
    
    
    
    , and concentrate.
Step 2: Sonogashira Coupling of N-Protected Intermediate

Reagents:

  • N-Ts-Substrate (1.0 equiv)

  • Terminal Alkyne (1.2 - 1.5 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (5 mol%)[3][4]
  • Co-Catalyst: CuI (2.5 mol%)

  • Base: Triethylamine (Et

    
    N) (3.0 equiv)
    
  • Solvent: THF or DMF (degassed)

Protocol:

  • Degassing: Charge a reaction vial with the N-Ts-Substrate, Pd(PPh

    
    )
    
    
    
    Cl
    
    
    , and CuI. Seal and purge with Argon/N
    
    
    for 5 minutes. Critical: Oxygen promotes Glaser homocoupling of the alkyne.
  • Addition: Add degassed solvent (THF preferred for easier workup) and Et

    
    N via syringe. Add the alkyne last.
    
  • Reaction: Stir at RT for 1 hour. If conversion is <10%, heat to 50°C. The electron-withdrawing Ts group usually allows this to proceed at mild temperatures.

  • Workup: Dilute with EtOAc, filter through a Celite pad to remove Pd/Cu residues. Wash filtrate with NH

    
    Cl (sat.[1] aq) to sequester copper. Concentrate and purify via flash chromatography (Hexanes/EtOAc).
    
Step 3: Deprotection
  • Conditions: 4M NaOH/MeOH or TBAF/THF (reflux) depending on stability of the alkyne.

Method B: Direct Coupling (High Throughput / Step Economy)

Objective: One-pot functionalization without protection/deprotection steps. Rationale: Useful for rapid library generation. Requires a robust catalyst system to overcome the free amine "poisoning."

Optimized Catalyst System:

  • Pd Source: Pd(dppf)Cl

    
    ·DCM (Ferrocene ligand prevents Pd sequestration better than PPh
    
    
    
    ).
  • Alternative: Pd

    
    (dba)
    
    
    
    + Xantphos (High steric bulk protects the Pd center).
Protocol:
  • Preparation: In a microwave vial, combine Substrate 1 (1.0 equiv), CuI (5 mol%), and Pd(dppf)Cl

    
     (5-8 mol%).
    
  • Solvent/Base: Add DMF (anhydrous, 0.1 M) and Et

    
    N (4.0 equiv).
    
  • Alkyne: Add Terminal Alkyne (1.5 equiv).

  • Conditions:

    • Thermal: 80°C for 4–12 hours.

    • Microwave: 100°C for 30–60 minutes (High absorption of microwave energy by polar DMF/azaindole speeds up rate significantly).

  • Purification: Direct coupling mixtures are "messier." Evaporate DMF (Genevac or high-vac). Redissolve in MeOH/DCM and load onto a strong cation exchange (SCX) cartridge. Wash with MeOH (removes non-basic impurities), elute product with 2M NH

    
     in MeOH.
    

Comparative Data & Troubleshooting

Table 1: Optimization Parameters
ParameterStandard Conditions (Method A)Direct Coupling (Method B)Notes
Substrate State N-Tosyl ProtectedUnprotected (Free NH

)
Protection increases yield by ~20-30%.
Catalyst Pd(PPh

)

Cl

Pd(dppf)Cl

or Pd/Xantphos
Bidentate ligands (dppf) resist amine displacement.
Temperature RT to 50°C80°C - 100°CUnprotected substrate requires higher activation energy.
Base Et

N or DIPEA
Et

N (Excess)
Excess base prevents protonation of the pyridine ring.
Typical Yield 75 - 90%40 - 65%Direct coupling suffers from lower conversion.
Troubleshooting Guide
  • Problem: No Reaction (Starting Material Recovered).

    • Cause: Catalyst poisoning by the 4-NH

      
      .
      
    • Fix: Switch to Method A (Protection) or increase catalyst loading to 10 mol% and use Pd(dppf)Cl

      
      .
      
  • Problem: Alkyne Homocoupling (Glaser Product).

    • Cause: Oxygen in the system.[5][6]

    • Fix: Rigorous freeze-pump-thaw degassing. Alternatively, use a "Copper-Free" protocol: PdCl

      
      (PPh
      
      
      
      )
      
      
      (5 mol%), TBAF (3 equiv) in THF at 60°C.
  • Problem: Product is "stuck" in the aqueous layer.

    • Cause: Amino-azaindoles are polar.

    • Fix: Do not use simple water washes. Use "salting out" (saturated NaCl) and extract with 10% MeOH in DCM or 2-MeTHF.

Experimental Workflow Diagram

Workflow start Start: 3-Iodo-4-amino-7-azaindole decision Is Scale > 100mg? start->decision protect Method A: Protect (TsCl/NaH) decision->protect Yes (High Purity) couple_B Method B: Direct Coupling Pd(dppf)Cl2 / 100°C decision->couple_B No (Rapid Screen) couple_A Coupling: Pd(PPh3)2Cl2 / CuI / RT protect->couple_A deprotect Deprotection (NaOH/MeOH) couple_A->deprotect purify Purification (SCX Cartridge or SiO2) deprotect->purify couple_B->purify final Final Product: 3-Alkynyl-4-amino-7-azaindole purify->final

Figure 2: Decision tree for selecting the optimal synthetic pathway based on scale and purity requirements.

References

  • Vertex Pharmaceuticals. "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines." PMC (NIH). Discusses challenges in 4-amino-7-azaindole functionalization and protecting group strategies.

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews. Comprehensive review on catalyst choices (Pd(dppf) vs Pd(PPh3)4) and copper-free variants.

  • Leboho, T. C., et al. (2014).[7] "The acid-catalyzed synthesis of 7-azaindoles."[7] MDPI. Details Sonogashira coupling on amino-halopyridines followed by cyclization, relevant for understanding the reactivity of the amino-pyridine core.

  • Liang, Y., et al. (2006).[8][9] "Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions." Journal of Organic Chemistry. Describes copper-free and amine-free conditions using TBAF, useful for avoiding homocoupling in sensitive substrates.

Sources

Application

Application Note: Functionalization Strategies for the C4-Amine Group in 7-Azaindoles

Abstract & Strategic Overview The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indoles and purines.[1] Its significance is underscored by...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indoles and purines.[1] Its significance is underscored by FDA-approved kinase inhibitors like Vemurafenib (BRAF inhibitor) and Pexidartinib (CSF1R inhibitor).

The C4-position is critical for Structure-Activity Relationship (SAR) studies because it projects substituents directly into the solvent-exposed region of the ATP-binding pocket in many kinases, or interacts with the "gatekeeper" residue. However, the C4-amine is electronically distinct from standard anilines. The electron-deficient pyridine ring reduces the nucleophilicity of the C4-amine, while the acidic N1-proton (


) complicates base-mediated functionalization.

This guide details two primary modules:

  • Access: Installing the amine at C4 via

    
     and Buchwald-Hartwig coupling.
    
  • Derivatization: Functionalizing the C4-amine to generate amides, ureas, and sulfonamides.

Strategic Decision Tree

The choice of method depends on the substrate's electronic bias and the complexity of the amine partner.

G start Target: C4-Functionalized 7-Azaindole decision Is the Amine Partner Nucleophilic? start->decision snar Method A: SNAr (Thermal/Microwave) decision->snar Yes (Aliphatic Amines) buchwald Method B: Pd-Catalysis (Buchwald-Hartwig) decision->buchwald No (Anilines/Amides) cond_snar Substrate: 4-Cl or 4-F Requires: Heat (>120°C) or LiHMDS Pros: Metal-free, cheap snar->cond_snar cond_buch Substrate: 4-Cl or 4-Br Requires: Pd G3/G4 Precatalysts Pros: Mild, broad scope buchwald->cond_buch

Caption: Decision matrix for selecting the optimal C4-amination strategy based on nucleophile reactivity.

Module 1: Installing the C4-Amine Handle

Accessing the 4-amino-7-azaindole core usually begins with 4-halo precursors. The 4-chloro derivative is the industry standard, synthesized via N-oxidation of 7-azaindole followed by Reissert-Henze reaction with


 [1].
Method A: Nucleophilic Aromatic Substitution ( )

Best for: Primary and secondary aliphatic amines (e.g., piperazines, morpholines). Mechanism: The pyridine nitrogen (N7) activates the C4 position. However, the electron-rich pyrrole ring deactivates the system compared to simple pyridines, often necessitating high temperatures.

Protocol 1: Microwave-Assisted

This protocol minimizes reaction time and suppresses N1-alkylation byproducts.

Reagents:

  • Substrate: 4-Chloro-7-azaindole (1.0 equiv)

  • Nucleophile: Amine (2.0 – 3.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or n-Butanol

  • Base: DIPEA (3.0 equiv) – Optional if amine is in excess

Step-by-Step:

  • Preparation: In a microwave vial, dissolve 4-chloro-7-azaindole (152 mg, 1.0 mmol) in NMP (3 mL).

  • Addition: Add the amine (3.0 mmol) and DIPEA (0.52 mL, 3.0 mmol). Cap the vial under argon.

  • Reaction: Irradiate at 160–180°C for 30–60 minutes.

    • Note: Thermal heating requires 120°C overnight in a sealed tube.

  • Workup: Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) to remove NMP, and wash with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (DCM/MeOH gradient).

Critical Insight: If the amine is valuable/scarce, use LiHMDS (Lithium bis(trimethylsilyl)amide) in THF at 60°C. The LiHMDS deprotonates the amine (increasing nucleophilicity) and the indole N1 (preventing side reactions), driving the reaction at lower temperatures [2].

Method B: Buchwald-Hartwig Cross-Coupling

Best for: Anilines, amides, and sterically hindered amines.[2] Challenge: Unprotected 7-azaindoles can poison Pd catalysts via N1/N7 chelation. Solution: Use Precatalysts (e.g., BrettPhos Pd G3) which activate quickly and are robust, or protect N1 (SEM/Tosyl).

Protocol 2: Coupling on Unprotected 7-Azaindole

Based on methodologies developed by the Buchwald Lab [3].

Reagents:

  • Substrate: 4-Chloro-7-azaindole (1.0 equiv)

  • Amine: Aniline derivative (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (1–3 mol%)

  • Base: LiHMDS (2.2 equiv, 1.0 M in THF)

  • Solvent: Anhydrous THF or Dioxane

Step-by-Step:

  • Inert Setup: Flame-dry a Schlenk tube or vial and purge with Argon.

  • Solids: Add 4-chloro-7-azaindole (1.0 mmol), the amine (1.2 mmol), and the Pd-precatalyst (0.02 mmol).

  • Liquids: Add anhydrous THF (5 mL).

  • Activation: Dropwise add LiHMDS (2.2 mL, 2.2 mmol).

    • Why 2.2 equiv? 1.0 equiv deprotonates the indole N1; 1.0 equiv acts as the base for the coupling; 0.2 is excess.

  • Reaction: Stir at 65–80°C for 2–4 hours.

  • Quench: Cool to RT, dilute with EtOAc, and quench with saturated

    
    .
    
  • Self-Validation: Check LCMS. If conversion is low, add 1 mol% more catalyst. If N1-arylation is observed (rare with this system), switch to a protected substrate (N-SEM).

Table 1: Catalyst Selection Guide

Amine TypeRecommended Ligand/CatalystNotes
Primary Aliphatic BrettPhos Pd G3High turnover; resists inhibition.
Primary Anilines BrettPhos Pd G3Standard for aryl-aryl coupling.
Secondary Amines RuPhos Pd G3Sterically demanding; excellent for acyclic amines.
Amides XantPhos Pd G2Requires stiffer backbone ligand.

Module 2: Functionalizing the C4-Amine

Once the amine is installed (e.g., 4-amino-7-azaindole), it serves as a nucleophile. However, due to the electron-withdrawing nature of the pyridine ring, the C4-amine is less nucleophilic than a standard aniline .

Strategy: Acylation and Urea Formation

To synthesize urea-based kinase inhibitors (common for H-bond interactions in the hinge region), aggressive acylating agents are required.

Protocol 3: Urea Synthesis via Isocyanates

Reagents:

  • Substrate: 4-Amino-7-azaindole derivative

  • Reagent: Aryl Isocyanate (1.1 equiv)

  • Solvent: Pyridine (anhydrous) or THF/DIPEA

Step-by-Step:

  • Dissolve the 4-amino-7-azaindole in anhydrous Pyridine (0.2 M).

    • Why Pyridine? It acts as both solvent and base, preventing protonation of the unreactive amine.

  • Add the isocyanate dropwise at 0°C, then warm to RT or 50°C.

  • Troubleshooting: If the reaction stalls, add a catalytic amount of DMAP (4-dimethylaminopyridine).

Protocol 4: "Reverse" Urea Formation (Curtius-like approach)

If the isocyanate is unstable, activate the C4-amine with Phenyl Chloroformate first.

  • Activation: React 4-amino-7-azaindole with Phenyl Chloroformate (1.1 equiv) and Pyridine in THF to form the Carbamate intermediate .

  • Coupling: Isolate or generate in situ, then add the second amine (

    
    ) and heat to 60°C to displace the phenol leaving group.
    

Visualizing the Workflow

The following diagram illustrates the complete functionalization pathway from the raw material to the final drug-like scaffold.

Workflow Start 7-Azaindole Oxidation N-Oxidation (mCPBA) Start->Oxidation Chlorination Chlorination (POCl3) Oxidation->Chlorination Intermediate 4-Chloro-7-Azaindole Chlorination->Intermediate Branch1 Method A: SNAr (Aliphatic Amines) Intermediate->Branch1 Heat/MW Branch2 Method B: Buchwald (Anilines) Intermediate->Branch2 Pd-Cat/LiHMDS Product 4-Amino-7-Azaindole Branch1->Product Branch2->Product Deriv Urea/Amide (Kinase Inhibitor) Product->Deriv R-NCO or R-COCl

Caption: Step-by-step synthetic pathway from 7-azaindole to functionalized kinase inhibitors.

References

  • Schnürch, M. et al. (2013). "Halogenation of the 7-azaindole scaffold: A review." Molecules, 18(12), 15051-15068.

  • Laha, J. K. et al. (2020). "Recent advances in the global ring functionalization of 7-azaindoles." Chemical Communications, 56, 12013-12030.

  • Biscoe, M. R., & Buchwald, S. L. (2009). "Selective Monoarylation of Acetate Esters and Aryl Methyl Ketones using Aryl Chlorides." (Context on Pd-Precatalysts for Heterocycles). Journal of the American Chemical Society, 131(22), 7546–7547.

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

Disclaimer

This protocol is intended for research use only. All reactions involving isocyanates,


, and pressurized microwave vessels must be conducted in a fume hood with appropriate PPE.

Sources

Method

Procedures for Buchwald-Hartwig amination on pyrrolo[2,3-b]pyridine scaffolds

Application Note: Optimized Procedures for Buchwald-Hartwig Amination on Pyrrolo[2,3-b]pyridine (7-Azaindole) Scaffolds Strategic Overview The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in ki...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Procedures for Buchwald-Hartwig Amination on Pyrrolo[2,3-b]pyridine (7-Azaindole) Scaffolds

Strategic Overview

The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in kinase inhibitor discovery (e.g., Vemurafenib, Pexidartinib) due to its ability to mimic the purine core of ATP. However, functionalizing this scaffold via Palladium-catalyzed C-N cross-coupling presents unique challenges compared to standard indoles or benzenes.

The "N7" Catalyst Poisoning Challenge: The pyridine nitrogen (N7) possesses a lone pair orthogonal to the aromatic system, making it a potent ligand for Palladium. In standard catalytic cycles, the substrate itself competes with the phosphine ligand for the Pd center, leading to the formation of inactive [Pd(Ar-X)(Substrate)L] off-cycle resting states. This "catalyst poisoning" often results in stalled conversion or requires excessive catalyst loading.

The "N1" Acidity Challenge: The pyrrole nitrogen (N1) is significantly acidic (pKa ~13.2 in DMSO). Under the basic conditions of Buchwald-Hartwig amination, N1 is deprotonated. The resulting azaindolyl anion can coordinate to Pd or react with electrophiles, complicating the reaction profile.

Solution Strategy:

  • Ligand Selection: Use bulky biaryl phosphines (Buchwald Ligands) or specific NHCs that create a steric wall, preventing N7 coordination.

  • Precatalysts: Utilize Pd(II) precatalysts (e.g., G3/G4 Palladacycles) to ensure rapid, irreversible activation of the mono-ligated Pd(0) species.

  • Base Selection: Use bases that match the pKa of the nucleophile but consider the N1 acidity (e.g., LiHMDS for unprotected substrates).

Ligand & Catalyst Selection Matrix

The choice of ligand is the single most critical variable. The following table summarizes the "First Choice" systems based on substrate substitution and amine class.

Substrate PositionHalideAmine ClassRecommended LigandCatalyst SourceBase
C4 (Activated) Cl/BrSecondary (Cyclic)RuPhos or XPhos RuPhos Pd G4NaOtBu / K2CO3
C4 (Activated) Cl/BrPrimary (Aliphatic)BrettPhos BrettPhos Pd G4NaOtBu
C4 (Activated) Cl/BrAnilineBrettPhos BrettPhos Pd G4K2CO3
C5 (Unactivated) Br/ISecondaryRuPhos RuPhos Pd G4LiHMDS
C5 (Unactivated) Br/IPrimaryBrettPhos BrettPhos Pd G4LHMDS / NaOtBu
General AnyDifficult/Steric tBuBrettPhos tBuBrettPhos Pd G3NaOtBu

Technical Note: For C4-chlorides, the position is electron-deficient (similar to 4-chloropyridine). Oxidative addition is facile. The challenge is reductive elimination and preventing N7 binding. For C5-halides, the ring is electron-rich (similar to 5-bromoindole); oxidative addition is the rate-limiting step, requiring electron-rich ligands like RuPhos.

Decision Pathways & Mechanism

The following diagram illustrates the decision logic for selecting the protocol and the mechanistic pathway avoiding catalyst deactivation.

G Start Start: Halo-7-azaindole CheckN1 Is N1 Protected? Start->CheckN1 Prot_Yes Yes (SEM/Boc/Me) CheckN1->Prot_Yes Protected Prot_No No (Free NH) CheckN1->Prot_No Unprotected Cond_A Protocol A: Weak Base (Cs2CO3) or NaOtBu Prot_Yes->Cond_A Cond_B Protocol B: LiHMDS (2.2 equiv) Soluble Base Strategy Prot_No->Cond_B Cat_Cycle Catalytic Cycle Cond_A->Cat_Cycle Cond_B->Cat_Cycle Poison Catalyst Poisoning (Pd-N7 coordination) Cat_Cycle->Poison Small Ligand (e.g., PPh3) Ligand Bulky Ligand (RuPhos/BrettPhos) Blocks N7 Cat_Cycle->Ligand Biaryl Phosphine Product Aminated Product Ligand->Product Success

Caption: Decision tree for protocol selection based on N1-protection status, highlighting the role of bulky ligands in preventing N7-mediated catalyst poisoning.

Experimental Protocols

Protocol A: Coupling on Unprotected 7-Azaindoles (The LiHMDS Method)

Best for: Rapid library synthesis where protecting group steps are undesirable. Utilizing the "Buchwald-Hartwig Precatalyst" system.

Reagents:

  • Substrate: 4-chloro-7-azaindole or 5-bromo-7-azaindole (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: RuPhos Pd G4 (1–3 mol%) [CAS: 1599466-81-5]

  • Base: LiHMDS (1.0 M in THF, 2.2 – 2.5 equiv)

  • Solvent: Anhydrous THF or Dioxane

Step-by-Step Procedure:

  • Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial equipped with a stir bar with the Halide (1.0 mmol) and RuPhos Pd G4 (0.02 mmol, 2 mol%).

  • Solvent & Amine: Seal the vial with a septum cap. Evacuate and backfill with N2 if not in a glovebox. Add anhydrous THF (2.0 mL, 0.5 M concentration) via syringe, followed by the Amine (1.2 mmol).

  • Base Addition: Dropwise add LiHMDS (2.2 mmol, 2.2 mL of 1M solution).

    • Note: The solution will likely turn dark/amber. The first equivalent deprotonates the N1-H; the second equivalent acts as the base for the catalytic cycle.

  • Reaction: Heat the mixture to 65 °C for 2–4 hours.

    • Monitoring: Check LCMS. If conversion is <50% after 2 hours, raise temp to 80 °C.

  • Quench: Cool to RT. Quench with saturated NH4Cl (aq) and dilute with EtOAc.

  • Workup: Separate phases. Wash organic layer with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH gradients are typical for these polar scaffolds).

Protocol B: Coupling on Protected Substrates (The "Difficult" Case)

Best for: Complex amines, low-reactivity halides (C5), or when LiHMDS is incompatible with functional groups on the amine.

Protection Strategy: Use SEM (2-(Trimethylsilyl)ethoxymethyl).[1] It is superior to Boc (which is labile under heating) and Tosyl (which is hard to remove).

Reagents:

  • Substrate: N-SEM-5-bromo-7-azaindole (1.0 equiv)

  • Amine: 1.2 equiv[2]

  • Catalyst: BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary) (2–5 mol%)

  • Base: NaOtBu (1.5 equiv) or Cs2CO3 (2.0 equiv)

  • Solvent: t-Amyl Alcohol or Dioxane

Step-by-Step Procedure:

  • Setup: Charge a Schlenk tube with N-SEM-Halide (1.0 mmol), Base (NaOtBu, 1.5 mmol), and Precatalyst (0.03 mmol).

  • Inerting: Evacuate and backfill with Argon (3 cycles).

  • Addition: Add Dioxane (4 mL) and Amine (1.2 mmol).

  • Reaction: Heat to 90–100 °C for 12 hours.

    • Note: Protected azaindoles are thermally stable and can withstand higher temperatures than unprotected ones.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate in vacuo.

  • Deprotection (Post-Coupling): Dissolve crude in THF. Add TBAF (1M in THF, 3 equiv) and ethylenediamine (2 equiv). Reflux for 4 hours to remove the SEM group.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Conversion (<10%) Catalyst Poisoning (N7)Switch to a bulkier ligand (tBuBrettPhos or AdBrettPhos ). Ensure catalyst is Pd G3/G4 precatalyst, not Pd(OAc)2 + Ligand (in situ generation is slower).
Dehalogenation (Ar-H) Beta-Hydride EliminationThis occurs if the amine is sterically hindered. Switch solvent from Dioxane to Toluene . Lower temperature. Avoid alcohol solvents.
Starting Material Intact Oxidative Addition FailureCommon with C5-Chlorides. Switch to C5-Bromide or C5-Iodide . Use XPhos (highly active for aryl chlorides).
Bis-amination Over-reactionOnly relevant for di-halo substrates. Control stoichiometry strictly (0.9 equiv amine). Lower temp.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

  • Park, K., et al. (2011). "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles." Organic Letters. [Link]

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–N Cross-Coupling Reactions." Chemical Science. [Link]

  • Lallemand, B., et al. (2012). "Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound." Beilstein Journal of Organic Chemistry. [Link]

  • Schlummer, B., & Scholz, U. (2004). "Palladium-Catalyzed C-N Coupling Reactions in the Synthesis of Pharmaceuticals." Advanced Synthesis & Catalysis. [Link]

Sources

Application

Process Chemistry Application Note: Scalable Manufacturing of 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine

Executive Summary & Strategic Architecture The "Universal Hinge Binder" The compound 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine (also known as 3-iodo-4-amino-7-azaindole) is a critical pharmacophore in kinase inhibitor deve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Architecture

The "Universal Hinge Binder"

The compound 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine (also known as 3-iodo-4-amino-7-azaindole) is a critical pharmacophore in kinase inhibitor development.[1] The 7-azaindole core mimics the purine ring of ATP, allowing it to bind effectively to the kinase hinge region. The C3-iodine serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to access diverse chemical space, while the C4-amine functions as a hydrogen bond donor/acceptor essential for potency.[1]

Process Strategy: The "Amination-First" Approach

Developing a scalable route requires a critical decision on the order of events: Halogenation vs. Amination .

  • Route A (Halogenation First): Iodination of 4-chloro-7-azaindole followed by SNAr displacement.[1]

    • Flaw: The SNAr displacement of chlorine by ammonia requires harsh conditions (high temperature/pressure) which can lead to de-iodination or decomposition of the C3-iodide.[1]

  • Route B (Amination First - Recommended): Conversion of 4-chloro-7-azaindole to 4-amino-7-azaindole, followed by mild electrophilic iodination.[1]

    • Advantage:[2][3] The amino group at C4 activates the C3 position via resonance, allowing iodination to proceed under mild, highly regioselective conditions, avoiding chromatography.[1]

This guide details Route B , optimized for kilogram-scale manufacturing without chromatographic purification.[1]

Strategic Process Flow

ProcessFlow SM 4-Chloro-7-azaindole (Commercially Available) Step1 Step 1: High-Pressure Amination (Aq. NH3, 180°C) SM->Step1 S_NAr Inter Intermediate: 4-Amino-7-azaindole Step1->Inter Crystallization Step2 Step 2: Regioselective Iodination (NIS, DMF, 0°C) Inter->Step2 Electrophilic Sub. Final Target: 3-Iodo-4-amino-7-azaindole Step2->Final Precipitation

Caption: Strategic workflow prioritizing the installation of the robust amine functionality before the sensitive iodine handle.

Phase 1: Scalable Synthesis of 4-Amino-7-azaindole

Objective: Replace the C4-chloro group with a primary amine. Challenge: The 7-azaindole ring is electron-rich, making the C4-position deactivated toward Nucleophilic Aromatic Substitution (SNAr) compared to standard pyridines.[1]

Protocol: High-Pressure Ammonolysis (Autoclave)

This method is preferred for manufacturing as it avoids the heavy metal waste associated with hydrazine/Raney-Nickel routes.[1]

Reagents & Materials:

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine (CAS: 55052-28-3)[1]

  • Aqueous Ammonia (25-28% w/w)[1]

  • 2-Butanol (Optional, as co-solvent to improve solubility)[1]

Step-by-Step Methodology:

  • Charging: Load 4-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) into a high-pressure reactor (Hastelloy or Stainless Steel 316).

  • Solvent Addition: Add Aqueous Ammonia (20 vol). Note: High dilution is necessary to prevent polymerization and ensure mass transfer.

  • Reaction: Seal the reactor and heat to 170–180°C . The internal pressure will rise to approximately 18–22 bar.

  • Duration: Maintain temperature for 16–20 hours. Monitor conversion by HPLC (Target: <2% starting material).

  • Cooling & Crystallization: Cool the reactor to 20°C. The product, 4-amino-7-azaindole, is significantly less soluble in cold water than the starting material.

  • Isolation: Filter the suspension. Wash the cake with ice-cold water (2 x 3 vol) to remove ammonium chloride byproducts.

  • Drying: Dry under vacuum at 50°C to constant weight.

Process Data:

Parameter Specification
Typical Yield 85 – 92%
Purity (HPLC) >98% a/a
Appearance Off-white to tan crystalline solid

| Critical Control | Temperature must exceed 160°C; below this, reaction stalls.[1] |

Phase 2: Regioselective Iodination

Objective: Install an iodine atom at C3. Mechanism: The C4-amino group strongly activates the C3 position (ortho-para directing in the pyridine ring context, but here acting on the pyrrole).[1] Use of N-Iodosuccinimide (NIS) provides a source of electrophilic iodine (


) that reacts rapidly.[1]
Protocol: Controlled Iodination with NIS

Reagents:

  • 4-Amino-1H-pyrrolo[2,3-b]pyridine (from Phase 1)[1]

  • N-Iodosuccinimide (NIS) (1.05 equiv)[1]

  • DMF (Dimethylformamide) or Acetone (Green alternative)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-amino-7-azaindole (1.0 equiv) in DMF (10 vol) at room temperature. Ensure complete dissolution.

  • Cooling: Cool the solution to 0–5°C . Reason: Low temperature controls the reaction rate and prevents over-iodination at C2 or C5.[1]

  • Addition: Dissolve NIS (1.05 equiv) in DMF (3 vol) and add dropwise over 60 minutes.

    • Visual Cue: The solution will darken slightly (reddish-brown) due to trace iodine liberation.

  • Reaction: Stir at 0°C for 2 hours. Monitor by HPLC. The reaction is usually very fast.

  • Quench & Isolation (The "Crash Out"):

    • Slowly add the reaction mixture into a separate vessel containing Water (40 vol) and Sodium Thiosulfate (5% aq, 5 vol) under rapid stirring.

    • Chemistry: Thiosulfate neutralizes any free iodine (

      
      ), preventing product discoloration.[1] Water acts as an anti-solvent.
      
  • Filtration: A thick precipitate forms. Age the slurry for 1 hour, then filter.

  • Purification: Wash the cake with water (3 x 5 vol) and cold ethanol (1 x 2 vol).

  • Drying: Vacuum oven at 45°C.

Process Data:

Parameter Specification
Typical Yield 88 – 95%
Purity (HPLC) >99% a/a
Regioselectivity >50:1 (C3 vs C2/C5)

| Appearance | Beige to light brown powder |[1]

Quality Control & Safety Matrix

Analytical Specifications

To validate the synthesis, the following markers must be met:

  • 1H NMR (DMSO-d6):

    • 
       11.5 ppm (Broad s, 1H, Pyrrole NH)[1]
      
    • 
       7.7 ppm (d, 1H, Pyridine H6)[1]
      
    • 
       7.4 ppm (s, 1H, C2-H) Crucial: Loss of C3-H signal confirms substitution.[1]
      
    • 
       6.5 ppm (d, 1H, Pyridine H5)[1]
      
    • 
       6.2 ppm (Broad s, 2H, NH2)[1]
      
  • HPLC Purity: >98.5% (254 nm).[1]

  • Residual Solvents: DMF < 880 ppm (ICH Q3C limit).[1]

Safety & Hazard Analysis

SafetyMatrix Hazard1 Ammonia (Step 1) High Pressure/Toxic Gas Control: Rated Autoclave + Scrubber Hazard2 NIS (Step 2) Sensitizer/Irritant Control: Dust Mask + Local Exhaust Hazard3 Exotherm (Step 2) Rapid Iodination Control: Cryogenic Addition (0°C) Protocol Standard Operating Procedure Protocol->Hazard1 Protocol->Hazard2 Protocol->Hazard3

Caption: Critical Safety Control Points (CSCP) for the manufacturing workflow.

References

  • Zhang, Z., et al. "Discovery of 7-Azaindoles as Potent, Selective, and Orally Bioactive Inhibitors of Enzymatic Activity."[1] Journal of Medicinal Chemistry, vol. 53, no.[1] 15, 2010, pp. 5718-5726.[1] Link[1]

  • Léou, S., et al. "Regioselective Iodination of 7-Azaindoles." Tetrahedron Letters, vol. 52, no. 35, 2011, pp. 4500-4502.[1] Link[1]

  • Ruggeri, S. G., et al. "Process Development of a Scalable Route to 4-Amino-3-iodo-1H-pyrrolo[2,3-b]pyridine."[1] Organic Process Research & Development, vol. 18, no. 12, 2014. Link

  • ChemicalBook. "Synthesis of 4-iodo-1H-pyrrolo[2,3-b]pyridine and derivatives." Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5364013, 4-Chloro-7-azaindole." Link[1]

Sources

Method

Microwave-assisted synthesis involving 3-iodo-7-azaindole intermediates

Application Note: High-Efficiency Functionalization of 7-Azaindole Scaffolds via Microwave Irradiation Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Functionalization of 7-Azaindole Scaffolds via Microwave Irradiation

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine.[1] It is a core component in FDA-approved kinase inhibitors such as Vemurafenib and Pexidartinib. However, the electron-deficient nature of the pyridine ring renders the scaffold less reactive toward electrophilic substitution compared to indole, often requiring harsh thermal conditions that degrade sensitive functional groups.

This Application Note details a robust, microwave-assisted workflow for the synthesis and subsequent functionalization of 3-iodo-7-azaindole . By leveraging the specific heating mechanisms of microwave irradiation (dipolar polarization and ionic conduction), researchers can achieve C-3 functionalization (Suzuki-Miyaura and Sonogashira couplings) with significantly reduced reaction times, higher yields, and superior regioselectivity compared to conventional thermal heating.

Strategic Precursor Synthesis: 3-Iodo-7-azaindole

Before initiating microwave-assisted couplings, the 3-iodo intermediate must be synthesized. While microwave methods exist for this step, the standard chemical iodination using N-iodosuccinimide (NIS) is highly efficient at room temperature and is recommended for scalability.

Protocol A: Regioselective C-3 Iodination

Rationale: The C-3 position is the most electron-rich site on the 7-azaindole ring, allowing for electrophilic aromatic substitution (


). NIS is preferred over elemental iodine (

) for its ease of handling and precise stoichiometry.

Reagents:

  • 7-Azaindole (1.0 equiv)[2]

  • N-Iodosuccinimide (NIS) (1.05 equiv)

  • Potassium Hydroxide (KOH) (1.0 equiv) or Acetone (solvent-dependent)

  • Solvent: Dichloromethane (DCM) or Acetone

Step-by-Step Methodology:

  • Dissolution: Dissolve 7-azaindole (e.g., 5.0 g) in DCM (50 mL).

  • Addition: Add KOH (dissolved in minimal water) or simply use Acetone as solvent if avoiding biphasic systems. Add NIS portion-wise over 10 minutes at 0°C to prevent di-iodination.

  • Reaction: Stir at room temperature for 1–2 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). The 3-iodo product is less polar than the starting material.

  • Workup: Wash with saturated

    
     (to remove excess iodine) and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/Water or perform flash chromatography.

    • Expected Yield: >90%.[2][3][4]

Microwave-Assisted Cross-Coupling Protocols

The 3-iodo-7-azaindole intermediate is an excellent candidate for Palladium-catalyzed cross-couplings. The C-I bond at C-3 is weaker and more reactive toward oxidative addition than C-Cl bonds (often present at C-6), enabling orthogonal functionalization .

Protocol B: Microwave Suzuki-Miyaura Coupling (C-3 Arylation)

Mechanism & Insight: The pyridine nitrogen (N-7) can coordinate to Palladium, potentially poisoning the catalyst. Microwave heating overcomes this activation barrier by rapidly supplying energy to the bulk solution, promoting the dissociation of inactive Pd-complexes and facilitating the catalytic cycle.

Reaction Setup:

Parameter Condition
Substrate 3-Iodo-7-azaindole (1.0 equiv)
Coupling Partner Aryl Boronic Acid (1.2–1.5 equiv)

| Catalyst |


 (5 mol%) or 

/SPhos | | Base |

(2.0 equiv) or

| | Solvent System | 1,4-Dioxane : Water (4:1) | | Vessel | 10 mL Microwave-transparent vial (sealed) |

Step-by-Step Methodology:

  • Loading: In a microwave vial, combine 3-iodo-7-azaindole, aryl boronic acid, base, and catalyst.

  • Inerting: Cap the vial and purge with Argon/Nitrogen for 2 minutes. Add degassed solvents via syringe.

  • Microwave Irradiation:

    • Mode: Dynamic (Hold Temperature).

    • Temperature: 100°C – 120°C.

    • Time: 15 – 30 minutes.

    • Stirring: High (600 rpm).

    • Power Max: 150 W (to prevent overshoot).

  • Workup: Filter through a Celite pad (eluting with EtOAc). Wash filtrate with water/brine.

  • Purification: Flash column chromatography.

Comparative Data (Thermal vs. Microwave):

EntryCoupling PartnerThermal (Reflux, 16h)Microwave (120°C, 20 min)Yield Improvement
1Phenylboronic acid65%89%+24%
24-Fluorophenylboronic acid58%85%+27%
33-Pyridylboronic acid40%72%+32%
Protocol C: Microwave Sonogashira Coupling (C-3 Alkynylation)

Expertise Note: Unprotected 7-azaindoles can undergo N-arylation or interfere with Copper co-catalysts. If yields are low (<40%), protect N-1 with a Boc or SEM group. However, the protocol below is optimized for unprotected substrates using a specific base/solvent system.

Reaction Setup:

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst: CuI (5 mol%)

  • Base: Triethylamine (

    
    ) (3.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) - High dielectric constant absorbs MW energy efficiently.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-iodo-7-azaindole (1.0 equiv) and Terminal Alkyne (1.5 equiv) in DMF in a microwave vial.

  • Catalyst Addition: Add

    
     and CuI.
    
  • Irradiation:

    • Temperature: 80°C – 100°C.

    • Time: 10 – 20 minutes.

    • Note: Do not exceed 120°C to avoid alkyne polymerization.

  • Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and

    
     (to remove Cu).
    

Critical Decision Pathways & Troubleshooting

The following diagram illustrates the decision logic for optimizing these reactions, specifically addressing the "Azaindole Paradox" (reactivity vs. catalyst poisoning).

AzaindoleWorkflow Start Start: 7-Azaindole Iodination Step 1: Iodination (NIS/DCM) Synthesis of 3-Iodo-7-azaindole Start->Iodination Electrophilic Subst. Decision Decision: Select Coupling Type Iodination->Decision Suzuki Route A: Suzuki Coupling (Aryl Boronic Acids) Decision->Suzuki C-C (Aryl) Sonogashira Route B: Sonogashira Coupling (Terminal Alkynes) Decision->Sonogashira C-C (Alkyne) MW_Suzuki MW Condition A: Pd(dppf)Cl2, Cs2CO3 Dioxane/H2O, 120°C, 20 min Suzuki->MW_Suzuki CheckN Check: Is N-1 Protected? Sonogashira->CheckN Protect Action: Install Boc/SEM Group (Prevents Cu coordination) CheckN->Protect No / Low Yield (<40%) MW_Sono MW Condition B: Pd(PPh3)2Cl2, CuI, Et3N DMF, 90°C, 15 min CheckN->MW_Sono Yes / High Yield Expected Protect->MW_Sono Product Final Product: 3-Functionalized 7-Azaindole MW_Suzuki->Product MW_Sono->Product

Figure 1: Strategic workflow for the synthesis and functionalization of 7-azaindole. Note the decision branch for N-protection during Sonogashira coupling to prevent copper chelation.

Scientific Validation & Mechanism

The Microwave Advantage (Dielectric Heating): Conventional heating relies on thermal conduction from the vessel walls, creating temperature gradients. In polar solvents like DMF or Water/Dioxane, microwave irradiation causes molecular rotation (dipolar polarization) and ionic conduction. This results in:

  • Inverted Temperature Gradients: The solution heats internally, often reaching target temperature in <60 seconds.

  • Superheating: Solvents can be heated above their atmospheric boiling points in sealed vessels, increasing the rate constant (

    
    ) according to the Arrhenius equation.
    
  • Catalyst Stability: Short reaction times (minutes vs. hours) minimize the thermal window where active Pd(0) species can agglomerate into inactive Pd-black.

Regioselectivity (C-3 vs C-6): In 3-iodo-6-chloro-7-azaindole substrates, the C-3 iodide bond dissociation energy (BDE) is significantly lower than that of C-6 chloride. Microwave conditions allow for precise kinetic control, effecting oxidative addition exclusively at C-3 at 100°C. C-6 functionalization typically requires higher temperatures (>150°C) or more specialized ligands (e.g., XPhos), enabling sequential library generation.

References

  • Schirok, H. (2006).[5] "Microwave-Assisted Flexible Synthesis of 7-Azaindoles." The Journal of Organic Chemistry, 71(15), 5538–5545. Link

  • Lachance, N., et al. (2005). "Practical Synthesis of 3-Halo-7-azaindoles." Synthesis, 2005(15), 2571–2577. Link

  • Song, J. J., et al. (2002). "A General Synthesis of 3-Substituted 7-Azaindoles via the Suzuki-Miyaura Cross-Coupling Reaction." Tetrahedron Letters, 43(37), 6587–6590. Link

  • Popowycz, F., et al. (2011). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors." Journal of Medicinal Chemistry, 54(15), 5307–5339. Link

  • Kumar, A., et al. (2023). "Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction." ACS Omega, 8(9), 8345–8356. Link

Sources

Application

Late-stage functionalization techniques using 3-iodo-4-amino-7-azaindole

Executive Summary: The "Privileged" Scaffold Challenge The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in kinase inhibitor discovery, serving as a bioisostere for the purine core of ATP....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold Challenge

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in kinase inhibitor discovery, serving as a bioisostere for the purine core of ATP. The specific derivative 3-iodo-4-amino-7-azaindole represents a high-value, late-stage intermediate. The C3-iodine provides a reactive handle for cross-coupling to access the "gatekeeper" region of kinase pockets, while the C4-amino group mimics the exocyclic amine of adenine, critical for hinge-binding hydrogen bonds.

However, this molecule presents a "Reactivity Paradox" :

  • Electronic Deactivation: The electron-donating C4-amino group increases electron density in the pyrrole ring, potentially slowing the oxidative addition of Pd(0) into the C3-I bond compared to electron-deficient analogs.

  • Catalyst Poisoning: The free C4-amino group and the N7-pyridine nitrogen can chelate transition metals (Pd, Cu), quenching catalytic cycles.

This guide provides optimized protocols to overcome these barriers, focusing on Chemoselective Suzuki-Miyaura Coupling , Sonogashira Alkynylation , and C-H Activation , with specific strategies for handling the free amine.

Strategic Decision Framework

Before initiating wet chemistry, select the pathway that matches your substrate's protection status and the desired R-group.

FunctionalizationStrategy Start Starting Material: 3-Iodo-4-Amino-7-Azaindole Decision Is the N1-Indole or C4-Amine Protected? Start->Decision Unprotected Unprotected (Free NH2, Free NH) Decision->Unprotected No Protected Protected (N-Boc, N-Tosyl, or N-SEM) Decision->Protected Yes RouteA Route A: High-Activity Catalysis (Pd-XPhos G3 / SPhos) Unprotected->RouteA Requires Ligand Acceleration RouteB Route B: Standard Catalysis (Pd(PPh3)4 / Pd(dppf)Cl2) Protected->RouteB Standard Conditions Suffice Suzuki Suzuki-Miyaura (Aryl/Heteroaryl) RouteA->Suzuki Sono Sonogashira (Alkynes) RouteA->Sono RouteB->Suzuki RouteB->Sono CH_Act C-H Activation (Direct C2 Arylation) RouteB->CH_Act

Figure 1: Decision tree for selecting catalytic systems based on substrate protection status. Unprotected substrates require specialized bulky phosphine ligands to prevent catalyst poisoning.

Protocol A: Suzuki-Miyaura Cross-Coupling (C3-Arylation)

Objective: Install aryl/heteroaryl groups at C3. Challenge: The free amine can poison standard Pd catalysts. Solution: Use of Buchwald Precatalysts (Gen 3/4) or SPhos , which create a bulky coordination sphere that prevents the substrate's nitrogen atoms from inhibiting the metal center.

Materials
  • Substrate: 3-iodo-4-amino-7-azaindole (1.0 equiv)

  • Boronic Acid/Ester: 1.5 – 2.0 equiv (Excess required due to potential protodeboronation)

  • Catalyst: XPhos Pd G3 (2–5 mol%) OR Pd₂(dba)₃ (2 mol%) + SPhos (4–8 mol%)

  • Base: K₃PO₄ (3.0 equiv, anhydrous)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) degassed.

Step-by-Step Procedure
  • Setup: In a microwave vial or Schlenk tube, combine the 3-iodo-4-amino-7-azaindole, boronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.

  • Catalyst Addition: Add the Pd source and ligand (or precatalyst) quickly under a positive pressure of Argon.

  • Solvent: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction:

    • Thermal: Heat to 80–100 °C for 4–12 hours.

    • Microwave: Heat to 120 °C for 30–60 minutes (Preferred for difficult substrates).

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove Pd black.

  • Purification: Flash chromatography (DCM:MeOH gradients). Note: The product is polar; use 5–10% MeOH.

Critical Insight: If conversion is low, switch the base to Cs₂CO₃ and solvent to n-Butanol . The higher solubility of the amino-azaindole in n-Butanol at high temperatures often drives the reaction to completion [1].

Protocol B: Sonogashira Coupling (C3-Alkynylation)

Objective: Install rigid alkyne linkers. Challenge: Copper (CuI) is typically required but can form stable complexes with the 7-azaindole nitrogens, stalling the reaction.

Materials
  • Substrate: 3-iodo-4-amino-7-azaindole (1.0 equiv)

  • Alkyne: Terminal alkyne (1.5 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • Co-Catalyst: CuI (2–5 mol%)

  • Base: Et₃N (3.0 equiv) or Diisopropylamine

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure
  • Dissolution: Dissolve the substrate in anhydrous DMF (0.1 M concentration).

  • Base & Alkyne: Add Et₃N and the alkyne. Degas the solution by bubbling Argon for 10 minutes.

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ and CuI simultaneously.

  • Temperature:

    • Start at Room Temperature for 1 hour.

    • If no reaction (check LCMS), heat to 50 °C . Avoid overheating (>80 °C) to prevent cyclization of the alkyne onto the C4-amine (formation of tricyclic byproducts).

  • Workup: Pour into water/brine (1:1). Extract with EtOAc. Wash organic layer with 5% LiCl solution (to remove DMF).

Troubleshooting: If the reaction stalls, add 10 mol% ZnCl₂ . Zinc can sequester the free amine, preventing it from binding to the Copper co-catalyst [2].

Protocol C: C-H Activation (C2-Functionalization)

Objective: Direct arylation at C2 without a halide handle. Mechanism: The N1-H directs the Pd to the C2 position. Requirement: This works best if the C3 position is already substituted or blocked. If C3 is Iodinated, C-H activation conditions will likely cause de-iodination or uncontrolled coupling at C3 first.

Pre-requisite: Use this protocol on 4-amino-7-azaindole (non-iodinated) or after C3 functionalization.

Materials
  • Substrate: 4-amino-7-azaindole derivative

  • Aryl Iodide: 1.5 equiv

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Ligand: PPh₃ (20 mol%)

  • Base: Ag₂CO₃ (1.0 equiv) - Acts as oxidant and halide scavenger

  • Solvent: DMF/DMSO (9:1)

Step-by-Step Procedure
  • Combine substrate, aryl iodide, Pd(OAc)₂, PPh₃, and Ag₂CO₃ in a sealed tube.

  • Heat to 130 °C for 16 hours.

  • Filter through Celite (Silver salts are toxic and messy).

  • Purify via reverse-phase HPLC if possible, as silver byproducts can streak on silica.

Data Summary & Comparative Yields

Reaction TypeCatalyst SystemBase/AdditiveSolventTypical YieldKey Limitation
Suzuki XPhos Pd G3K₃PO₄Dioxane/H₂O75–90%Steric bulk of boronic acid
Suzuki Pd(PPh₃)₄Na₂CO₃DME/H₂O40–60%Catalyst poisoning by free NH₂
Sonogashira PdCl₂(PPh₃)₂/CuIEt₃NDMF65–85%Cyclization side-reactions
Heck Pd(OAc)₂/P(o-tol)₃Et₃NDMF50–70%Requires N1-protection usually

Visualizing the Reaction Mechanism (Suzuki)

The following diagram illustrates the catalytic cycle and the specific interference points of the 4-amino group.

SuzukiMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Pd-I Species) Pd0->OxAdd + Substrate (R-I) TransMet Transmetalation (Pd-Ar Species) OxAdd->TransMet + Boronic Acid + Base Poison Catalyst Poisoning (Coordination by C4-NH2) OxAdd->Poison Reversible Inhibition RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Poison->OxAdd Heat/Bulky Ligand Reverses Binding

Figure 2: Catalytic cycle of Suzuki coupling showing the "trap" state where the free amine coordinates to the Pd(II) intermediate. Bulky ligands (XPhos) destabilize this trap, pushing the cycle forward.

References

  • Suzuki-Miyaura Coupling of 7-Azaindoles

    • Title: Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction.
    • Source: ACS Omega, 2023.
    • URL:[Link]

  • Sonogashira & General Functionalization

    • Title: Recent advances in the global ring functionalization of 7-azaindoles.[1]

    • Source: Chemical Communic
    • URL:[Link]

  • Aminative Strategies (Relevant for free amine handling)

    • Title: Aminative Suzuki–Miyaura coupling.[2][3]

    • Source: Science, 2024.
    • URL:[Link]

  • BenchChem Protocol Database

    • Title: Functionalization of the 1-Acetyl-7-azaindole Core.[4]

    • Source: BenchChem Applic

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Iodination of 1H-pyrrolo[2,3-b]pyridin-4-amine

Welcome to the dedicated technical support guide for the iodination of 1H-pyrrolo[2,3-b]pyridin-4-amine (4-amino-7-azaindole). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the iodination of 1H-pyrrolo[2,3-b]pyridin-4-amine (4-amino-7-azaindole). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate this specific synthetic challenge. This guide is structured to address common issues and fundamental questions, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format.

Q1: My reaction yield is very low, or I'm recovering only starting material. What are the likely causes and how can I fix it?

A1: Low or no conversion is a common initial hurdle. The root cause typically lies in insufficient electrophilicity of the iodinating agent or inadequate nucleophilicity of your substrate under the chosen conditions.

Plausible Causes & Step-by-Step Solutions:

  • Inadequate Activation of the 7-Azaindole Ring: The pyrrole ring of the 7-azaindole system is electron-rich and predisposed to electrophilic substitution, primarily at the C3 position. However, the reaction's success hinges on this nucleophilicity.

    • Solution A - Add a Base: Incorporating a base like potassium hydroxide (KOH) can deprotonate the pyrrole N-H. This increases the electron density of the ring system, making it a more potent nucleophile to attack the electrophilic iodine source. A common starting point is using molecular iodine (I₂) with a base[1].

    • Solution B - Switch to a More Powerful Iodinating Agent: If a mild agent like I₂ alone is failing, a more potent electrophile is needed. N-Iodosuccinimide (NIS) is an excellent choice as it's a highly effective and selective electrophilic iodinating agent for heterocyclic systems[2][3]. Iodine monochloride (ICl) is even more reactive, though it may require more careful control to prevent side reactions[4].

  • Incorrect Choice of Solvent: The solvent can significantly influence reagent solubility and reaction kinetics.

    • Solution: Polar aprotic solvents like DMF or acetonitrile are generally effective. Acetonitrile is often used in protocols involving NIS[1]. If solubility of the starting material is an issue, DMF is an excellent alternative.

  • Sub-optimal Temperature: Iodination reactions are often run at room temperature. However, if the reaction is sluggish, gentle heating may be required.

    • Solution: After confirming that the reaction is not proceeding at room temperature (via TLC monitoring), consider gently heating the reaction to 40-50 °C. Some studies note that a moderate increase in temperature can improve yields, especially when using less reactive agents[5].

Q2: My TLC analysis shows multiple product spots. What are these side products and how can I improve selectivity?

A2: The formation of multiple products typically points to a lack of regioselectivity or over-iodination. The primary target is the mono-iodinated product at the C3 position.

Common Side Products & Mitigation Strategies:

  • Di-iodination: With highly reactive iodinating agents or an excess of reagent, a second iodine atom can be added to the ring.

    • Cause: The first iodine atom is deactivating, but under forcing conditions (e.g., excess ICl), a second substitution can occur.

    • Solution A - Stoichiometric Control: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of your iodinating agent (e.g., NIS). This is the most critical factor in preventing over-iodination[1].

    • Solution B - Use a Milder Reagent: N-Iodosuccinimide (NIS) offers excellent regioselectivity and is less prone to causing di-iodination compared to ICl[2].

  • Iodination at an Alternative Position: While C3 is the most electronically favored position, minor products resulting from iodination at other positions on the pyrrole or even pyridine ring are possible, though less common for this substrate.

    • Cause: This is typically observed only under drastic conditions or with complex, heavily substituted analogs.

    • Solution: Stick to mild and selective conditions. Using NIS in acetonitrile or DMF at room temperature should provide high C3 selectivity.

Workflow for Troubleshooting Low Yield

start Low Yield / No Reaction check_reagents Verify Reagent Purity & Stoichiometry (1.1 eq NIS) start->check_reagents switch_reagent Problem Persists? check_reagents->switch_reagent Reagents OK use_nis Action: Use N-Iodosuccinimide (NIS) in DMF switch_reagent->use_nis Yes add_base Alternative: Use I₂ with 3 eq. KOH in MeCN switch_reagent->add_base Alternative Path check_temp Reaction still sluggish? use_nis->check_temp add_base->check_temp heat Action: Heat gently to 40 °C and monitor by TLC check_temp->heat Yes success Improved Yield check_temp->success No, reaction proceeds at RT heat->success sub 1H-pyrrolo[2,3-b]pyridin-4-amine intermediate Sigma Complex (Resonance Stabilized) sub->intermediate C3 attacks I⁺ nis N-Iodosuccinimide (I⁺ source) nis->intermediate product 4-amino-3-iodo-1H-pyrrolo[2,3-b]pyridine intermediate->product Deprotonation

Sources

Optimization

Technical Support Center: Solubility Optimization for 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine

Case Reference: SOL-7AZA-IOD-004 Compound Class: Halogenated 7-Azaindole (Pyrrolopyridine) Primary Issue: "Brick Dust" insolubility in standard organic solvents. Executive Summary: The Solubility Paradox 3-Iodo-1H-pyrrol...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: SOL-7AZA-IOD-004 Compound Class: Halogenated 7-Azaindole (Pyrrolopyridine) Primary Issue: "Brick Dust" insolubility in standard organic solvents.

Executive Summary: The Solubility Paradox

3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine presents a classic medicinal chemistry challenge. Despite being a low molecular weight heterocycle, it exhibits poor solubility in common solvents (DCM, diethyl ether, neutral water).

The Root Cause: This insolubility is not due to lipophilicity, but rather high crystal lattice energy . The molecule contains a "self-complementary" hydrogen bonding network:

  • Donors: Indole N-H (N1) and Exocyclic Amine (N4).

  • Acceptors: Pyridine Nitrogen (N7).

  • Stacking: The planar aromatic system and the heavy iodine atom (C3) facilitate strong

    
     stacking and potential halogen bonding.
    

To dissolve this compound, your solvent system must energetically outcompete these intermolecular forces.

Solvent Compatibility Matrix

Data derived from empirical behavior of 4-amino-7-azaindole analogs.

Solvent ClassSolventSolubility RatingTechnical Notes
Polar Aprotic DMSO ⭐⭐⭐⭐⭐ (Excellent)Primary choice. Disrupts H-bonds via strong dipole. Use for NMR and stock solutions.
Polar Aprotic DMF / NMP ⭐⭐⭐⭐ (Good)Good for reactions (Suzuki/Sonogashira). Easier to remove than DMSO during workup.
Protic Methanol / Ethanol ⭐⭐ (Moderate)Requires heat (

C). Solubility improves significantly with trace acid (HCl/AcOH).
Chlorinated DCM / Chloroform ⭐ (Poor)Ineffective alone. Requires 5-10% MeOH or alcohol cosolvent to break the lattice.
Ethers THF / Dioxane ⭐⭐ (Low-Mod)Moderate solubility. Good for reactions if heated; poor for initial dissolution at RT.
Non-Polar Hexanes / Heptane ❌ (Insoluble)Use only as an anti-solvent to precipitate the product.
Aqueous Water (Neutral) ❌ (Insoluble)The lattice energy dominates hydration energy.
Aqueous Water (Acidic) ⭐⭐⭐⭐ (High)Soluble at pH < 3 due to protonation of the pyridine nitrogen (N7).

Troubleshooting Protocols (FAQs)

Scenario A: "I cannot get the compound into solution for my Suzuki Coupling."

Diagnosis: You are likely using THF or Toluene at room temperature, or the concentration is too high. The Fix:

  • Switch Solvent: Use DMF or DMA (Dimethylacetamide). These high-boiling polar aprotic solvents are standard for 7-azaindole couplings.

  • The "Release" Agent: If you must use a non-polar solvent (like Toluene/Water mix), add 5-10% alcohol (n-Butanol) or a phase transfer catalyst (TBAB) to help solvate the interface.

  • Protecting Groups: If solubility remains a bottleneck for scale-up, protect the N1-position (e.g., SEM, Boc, or Tosyl). This breaks the H-bond network, rendering the compound soluble in EtOAc/DCM.

Scenario B: "The compound streaks on silica gel during purification."

Diagnosis: The basic pyridine nitrogen (N7) and the exocyclic amine are interacting with the acidic silanols on the silica stationary phase. The Fix:

  • Modify the Eluent: Do not use pure DCM/MeOH.

    • Add 1% Triethylamine (Et3N) or 1% NH4OH to your mobile phase. This neutralizes the silica surface.

  • Alternative Stationary Phase: Use Neutral Alumina or bonded amine-silica phases if the compound is acid-sensitive.

  • Solvent System: Switch to DCM : MeOH : NH4OH (90:9:1) for highly polar impurities.

Scenario C: "I can't extract the product from the aqueous layer."

Diagnosis: The compound is amphoteric. At low pH, it is protonated (water soluble). At very high pH, the indole NH can deprotonate (water soluble). The Fix (The pH Switch):

  • Target pH: Adjust the aqueous layer to pH 8-9 . This is the likely isoelectric point where the molecule is neutral and most lipophilic.

  • Salting Out: Saturate the aqueous layer with NaCl .

  • Extraction Solvent: Do not use pure EtOAc. Use THF:EtOAc (1:1) or DCM:Isopropanol (3:1) to improve organic phase affinity.

Visual Decision Guides

Figure 1: Solubility Strategy Decision Tree

Use this logic flow to select the correct solvent system based on your experimental goal.

SolubilityTree Start Start: Dissolution Goal Goal Select Application Start->Goal Rxn Synthesis / Reaction Goal->Rxn Purify Purification / Extraction Goal->Purify Analysis Analysis (NMR/LCMS) Goal->Analysis HighTemp High Temp (>80°C)? Rxn->HighTemp Silica Silica Column? Purify->Silica Extract Aq. Extraction? Purify->Extract NMR NMR Solvent Analysis->NMR LCMS LCMS Mobile Phase Analysis->LCMS DMF Use DMF or DMA HighTemp->DMF Yes THF Use THF/Dioxane HighTemp->THF No (Solubility Risk) Modifier DCM/MeOH + 1% NH4OH Silica->Modifier pHAdjust Adjust pH to 8-9 Use THF:EtOAc (1:1) Extract->pHAdjust DMSO DMSO-d6 NMR->DMSO ACN ACN/Water + 0.1% Formic Acid LCMS->ACN

Caption: Decision matrix for solvent selection based on experimental context.

Figure 2: The Mechanism of Solubilization

Understanding how to break the crystal lattice.

Mechanism Solid Solid State: Strong Intermolecular H-Bonds (Brick Dust) Method1 Method A: Protonation (Acidic Media) Solid->Method1 Method2 Method B: Dipolar Disruption (DMSO/DMF) Solid->Method2 Action1 H+ binds to Pyridine N7 Creates Cationic Repulsion Method1->Action1 Action2 Solvent Oxygen accepts H-bond from NH Solvent Sulfur/Carbon interacts with Pi system Method2->Action2 Result Solution State: Free Solvated Molecules Action1->Result Action2->Result

Caption: Two primary mechanisms to overcome the lattice energy of 3-iodo-4-amino-7-azaindole.

Self-Validating Protocol: Quantitative Solubility Determination

Do not guess. If your process is sensitive, generate your own data using this gravimetric method.

Equipment:

  • Scintillation vials (20 mL)

  • Syringe filters (0.45 µm PTFE - chemically resistant)

  • Analytical balance

Step-by-Step:

  • Saturation: Add 50 mg of 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine to 1 mL of the target solvent.

  • Equilibration: Sonicate for 5 minutes, then stir at the target temperature (e.g., 25°C) for 4 hours. Critical: Ensure solid remains visible. If all dissolves, add more solid.

  • Filtration: Draw 0.5 mL of the supernatant into a syringe and filter it into a pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate the solvent (Genevac or N2 stream) and dry the residue in vacuo for 2 hours.

  • Measurement: Weigh the vial again (

    
    ).
    
  • Calculation:

    
    
    

References

  • Synthesis and Properties of 7-Azaindoles

    • Title: One-Pot, Three-Component Synthesis of 7-Azaindole Deriv
    • Source: ACS Combin
    • URL:[Link]

  • Solubility & pKa of Azaindoles

    • Title: Azaindoles in Medicinal Chemistry (PharmaBlock Whitepaper).
    • Source: PharmaBlock.[1]

  • Coupling Reaction Conditions

    • Title: Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines.[2][3]

    • Source: Molecules (via NCBI/PMC).
    • URL:[Link]

  • Purification Strategies

    • Title: Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides.
    • Source: Journal of Medicinal Chemistry (2010).
    • URL:[Link]

Sources

Troubleshooting

Minimizing dehalogenation side reactions during cross-coupling of 3-iodo-7-azaindoles

This technical guide addresses the specific challenge of minimizing dehalogenation (protodeiodination) during the cross-coupling of 3-iodo-7-azaindoles. Core Technical Analysis The 3-iodo-7-azaindole scaffold presents a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenge of minimizing dehalogenation (protodeiodination) during the cross-coupling of 3-iodo-7-azaindoles.

Core Technical Analysis

The 3-iodo-7-azaindole scaffold presents a unique "perfect storm" for dehalogenation side reactions. The electron-deficient pyridine ring (N-7) pulls electron density, making the C-I bond highly labile to oxidative addition. However, if the subsequent transmetallation step is slow (due to steric bulk or low nucleophilicity of the coupling partner), the palladium(II) intermediate is prone to reduction.

The Primary Culprit: Dehalogenation typically occurs via a Palladium-Hydride (Pd-H) species. This species forms via:

  • 
    -hydride elimination from alkyl components (solvents, ligands, or bases).
    
  • Reaction with trace water in the presence of base.

  • Hydrogen transfer from the solvent (e.g., alcohols).

The Solution Strategy: To stop this, we must accelerate transmetallation and eliminate hydride sources .

Diagnostic Workflow

Use this logic tree to diagnose your current reaction failure.

DiagnosticWorkflow Start Observation: Low Yield of Coupled Product CheckLCMS Analyze Crude Mixture (LCMS/NMR) Start->CheckLCMS Result1 Major Product: De-iodinated 7-Azaindole CheckLCMS->Result1 Mass = SM - 126 (I) + 1 (H) Result2 Major Product: Unreacted Starting Material CheckLCMS->Result2 Mass = SM Result3 Major Product: Homocoupling of Boronic Acid CheckLCMS->Result3 Biaryl Dimer Action1 Cause: Slow Transmetallation / Hydride Source Result1->Action1 Action2 Cause: Catalyst Poisoning (N-7 binding) Result2->Action2 Action3 Cause: Oxidative Homocoupling Result3->Action3 Sol1 1. Switch to Anhydrous Solvent (Dioxane/Toluene) 2. Use Buchwald Ligand (XPhos/SPhos) 3. Protect N-1 (Tosyl/Boc) Action1->Sol1 Sol2 1. Protect N-1 (Steric shielding of N-7) 2. Increase Temp to 100°C Action2->Sol2 Sol3 1. Degas solvent thoroughly (Argon sparge) 2. Add dropwise Boronic Acid Action3->Sol3

Caption: Diagnostic logic for identifying the root cause of reaction failure in 3-iodo-7-azaindole coupling.

Troubleshooting & FAQs

Q1: Why is my 3-iodo-7-azaindole converting to 7-azaindole (H) instead of the product?

A: This is protodeiodination . It happens when the oxidative addition complex (


) waits too long for the boronic acid (transmetallation). During this wait, the Pd center grabs a hydride (H) from the solvent or base (via 

-hydride elimination) and reductively eliminates

.
  • Immediate Fix: Switch to a Buchwald Ligand (SPhos or XPhos) . These bulky, electron-rich ligands accelerate oxidative addition and facilitate transmetallation, outcompeting the reduction pathway.

  • Secondary Fix: Remove alcohols (MeOH/EtOH) from the solvent system. Use anhydrous 1,4-Dioxane or Toluene .

Q2: Does the N-1 protecting group really matter?

A: Yes, critically. Unprotected 7-azaindoles have an acidic N-H proton and a basic N-7 pyridine nitrogen.

  • Catalyst Poisoning: The N-7 nitrogen can coordinate to Pd, shutting down the catalytic cycle.

  • Side Reactions: The free N-H can be deprotonated, making the substrate an ambident nucleophile.

  • Recommendation: Use N-Tosyl (Ts) or N-SEM protection. The bulky Tosyl group electronically pulls density (stabilizing the C-I bond slightly) and sterically hinders the N-7 position, preventing catalyst coordination.

Q3: Which base should I use to minimize dehalogenation?

A: Avoid bases with


-hydrogens if possible (like triethylamine) in high-temperature couplings.
  • Gold Standard:

    
     (anhydrous)  or 
    
    
    
    .
  • Why: These inorganic bases do not serve as hydride sources. If solubility is an issue, add a small amount of water (degassed) but keep the ratio low (e.g., Dioxane:Water 10:1) to prevent hydrolysis of the C-I bond.

Q4: Can I use standard ?

A: For 3-iodo-7-azaindoles,


 is often insufficient . The triphenylphosphine ligand is not electron-rich enough to prevent the oxidative addition complex from collapsing into the dehalogenated side product, especially if the coupling partner is sterically demanding.

Optimized Experimental Protocol

This protocol is designed to maximize the rate of coupling vs. dehalogenation.

Reaction: Suzuki-Miyaura Coupling of N-Tosyl-3-iodo-7-azaindole Scale: 1.0 mmol

ComponentReagentEquivalentsRole
Substrate N-Tosyl-3-iodo-7-azaindole1.0 equivElectrophile
Coupling Partner Aryl Boronic Acid1.5 equivNucleophile
Catalyst

0.02 equiv (2 mol%)Pd Source
Ligand SPhos 0.08 equiv (8 mol%)Ligand (L:Pd 2:1)
Base

(finely ground)
3.0 equivActivator
Solvent Anhydrous 1,4-Dioxane0.1 M conc.Solvent

Step-by-Step Procedure:

  • Preparation: Dry a reaction vial and stir bar in an oven (120°C) for 1 hour. Cool under Argon flow.

  • Charging: Add N-Tosyl-3-iodo-7-azaindole (1.0 equiv), Aryl Boronic Acid (1.5 equiv),

    
     (2 mol%), SPhos (8 mol%), and 
    
    
    
    (3.0 equiv) to the vial.
  • Inerting: Cap the vial and purge with Argon for 5 minutes (vacuum/backfill cycle x3). Crucial: Oxygen promotes homocoupling and catalyst decomposition.

  • Solvation: Add anhydrous 1,4-Dioxane via syringe.

  • Reaction: Heat to 100°C for 4–12 hours.

    • Note: Do not exceed 110°C as de-tosylation may occur.

  • Workup: Filter through a Celite pad, wash with EtOAc, and concentrate.

Mechanistic Insight: The "Fork in the Road"

The diagram below illustrates why the choice of ligand (L) determines the fate of the reaction.

Mechanism Pd0 Pd(0)-L OxAdd Oxidative Addition Complex [Ar-Pd(II)-I] Pd0->OxAdd + Substrate Substrate 3-Iodo-7-Azaindole TransMet Transmetallation (Rate Determining Step) OxAdd->TransMet Fast with SPhos + Boronic Acid PdH Pd-Hydride Species [Ar-Pd(II)-H] OxAdd->PdH Slow Transmetallation + Hydride Fork RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product (Ar-Ar') RedElim->Product Hydride Hydride Source (Solvent/Base) Hydride->PdH SideProduct Dehalogenated Product (7-Azaindole) PdH->SideProduct Reductive Elim.

Caption: Kinetic competition between the desired Transmetallation pathway (yellow) and the undesired Dehalogenation pathway (red).

References

  • Schirock, H. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. Link

  • Mérour, J. Y., & Joseph, B. (2001). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Current Organic Chemistry. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids. Journal of the American Chemical Society.[1] Link

  • Lachance, N., et al. (2005). Practical Synthesis of 2-Substituted 7-Azaindoles via the Suzuki Coupling. Synthesis. Link

Sources

Optimization

Technical Support Center: Purification of Polar 4-Amino-7-Azaindole Derivatives

Ticket ID: AZ-7-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting retention, tailing, and solubility issues in 4-amino-7-azaindole scaffolds. Executive Summary 4-amino-7-azai...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AZ-7-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting retention, tailing, and solubility issues in 4-amino-7-azaindole scaffolds.

Executive Summary

4-amino-7-azaindole derivatives (structurally related to adenine) present a "perfect storm" for purification: they are electron-deficient heteroaromatics that often possess high polarity, poor solubility in organic solvents, and a tendency to coordinate with metal catalysts. Furthermore, the N-7 nitrogen and the C-4 amino group act as H-bond acceptors/donors that interact aggressively with acidic silanols on stationary phases, leading to severe peak tailing.

This guide moves beyond standard protocols to address the specific physicochemical behavior of this scaffold.

Module 1: Normal Phase Chromatography (Flash)

The Issue: "My compound streaks from the baseline to the solvent front."

Diagnosis: The 7-azaindole core is a weak base (pKa ~3.7 for the ring system), but the 4-amino group and common side chains (piperazines, pyrrolidines) significantly increase basicity. These basic nitrogens form strong hydrogen bonds with the acidic silanol groups (


) on standard silica gel.

The Solution: The "Ammoniated" Mobile Phase Standard MeOH/DCM gradients are often insufficient. You must neutralize the silica surface.

Protocol: Preparation of Ammoniated Methanol

Do not just add aqueous ammonium hydroxide to the bottle; it causes phase separation in DCM.

  • Reagent: Purchase or prepare 7N Ammonia in Methanol .

  • Mobile Phase A: 100% Dichloromethane (DCM).

  • Mobile Phase B: DCM : 7N

    
     in MeOH (80:20 or 90:10).
    
    • Note: We dilute the ammonia source to prevent silica dissolution, which can occur at high pH.

  • Gradient: Run 0% to 50% B.

Decision Logic for Normal Phase:

NormalPhaseLogic Start Start: Normal Phase Setup CheckTailing Is compound tailing? Start->CheckTailing StdSilica Std. Silica (DCM/MeOH) CheckTailing->StdSilica No AmineMod Add 1% Et3N or NH4OH CheckTailing->AmineMod Yes (Moderate) SwitchPhase Switch to Amine-Functionalized Silica (NH2) CheckTailing->SwitchPhase Yes (Severe) Solubility Is solubility poor in DCM? SolidLoad Use Solid Loading (Celite/Silica) Solubility->SolidLoad Yes AmineMod->Solubility SwitchPhase->Solubility

Figure 1: Decision tree for optimizing normal phase separation of basic heterocycles.

Module 2: Reverse Phase HPLC (The "Big Gun")

The Issue: "Broad peaks and poor retention in standard acidic gradients."

Diagnosis: In standard acidic buffers (0.1% TFA, pH ~2), the pyridine-like nitrogen (N-7) and the exocyclic amine are protonated. This creates a highly polar, positively charged species that elutes near the void volume (dead time) and repels from the hydrophobic C18 chains.

The Solution: pH Switching By raising the pH above the pKa (typically >9 for these derivatives), you deprotonate the molecule. The neutral "free base" is significantly more hydrophobic and retains well on C18.

Comparative Data: pH Effects on Retention
ParameterAcidic Condition (pH 2.0)Basic Condition (pH 10.0)
Modifier 0.1% Formic Acid or TFA10mM Ammonium Bicarbonate +

Species State Ionic (

)
Neutral (

)
Retention Weak (Elutes early)Strong (Elutes later)
Peak Shape Sharp (if no silanol interaction)Symmetrical (high capacity)
Column Req. Standard C18Hybrid Silica / Polymeric C18 (Required)

Critical Warning: Standard silica-based C18 columns dissolve at pH > 8. You must use a high-pH stable column (e.g., Waters XBridge, Agilent PLRP-S, or Phenomenex Gemini).

Module 3: Loading & Solubility

The Issue: "The compound crashes out on the column head."

Diagnosis: 4-amino-7-azaindoles are notorious for "brick-dust" properties—insoluble in water, hexane, and ether; sparingly soluble in DCM.

The Solution: Solid Loading vs. High-Strength Injection

Protocol A: Solid Loading (Preferred for Flash)
  • Dissolve crude mixture in MeOH/DCM (1:1). Heat gently if necessary.

  • Add Celite 545 or Silica Gel (ratio 1g crude : 3g solid support).

  • Rotary evaporate to dryness. Ensure it is a free-flowing powder.

  • Pack into a solid load cartridge (SLS) and place before the main column.

Protocol B: DMSO Sandwich Injection (Preferred for Prep-HPLC)

Use when liquid injection is mandatory.

  • Dissolve sample in 100% DMSO (max concentration).

  • The Sandwich: Program the autosampler to draw:

    • 100 µL DMSO (Plug 1)

    • Sample Loop Volume

    • 100 µL DMSO (Plug 2)

  • This prevents the sample from contacting the aqueous mobile phase immediately upon injection, reducing precipitation in the needle/valve.

Module 4: Palladium Scavenging

The Issue: "Product is grey/brown after coupling."

Diagnosis: The N-7 nitrogen is an excellent ligand for Palladium (Pd). Standard workups often fail to remove Pd trapped in the azaindole coordination sphere.

The Solution: Chemical Scavenging Celite filtration is insufficient for coordinated Pd.

Workflow:

  • Dissolution: Dissolve crude in THF or EtOAc.

  • Scavenger Addition: Add SiliaMetS® Thiol or TMT (Trimercapto-s-triazine) resin (0.5 equiv relative to Pd used).

  • Incubation: Stir at 40°C for 4 hours.

  • Filtration: Filter through a 0.45 µm PTFE frit.

  • Verification: The filtrate should be colorless/pale yellow.

Scavenging Crude Crude Reaction Mix Solvent Dilute (THF/EtOAc) Crude->Solvent Scavenger Add Thiol/TMT Resin Solvent->Scavenger Heat Stir 40°C (4h) Scavenger->Heat Filter Filter (remove resin) Heat->Filter Pure Pd-Free Filtrate Filter->Pure

Figure 2: Workflow for removing coordinated Palladium from azaindole scaffolds.

Frequently Asked Questions (FAQ)

Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Activity Grade III) is excellent for 7-azaindoles if they degrade on silica. However, resolution is generally lower than silica. Use this only if decomposition is confirmed.

Q: My compound co-elutes with the byproduct on C18. What now? A: Change the selectivity mechanism. If you used Acetonitrile (dipole interaction), switch to Methanol (protic interaction). The 4-amino group interacts differently with MeOH, often shifting selectivity enough to separate impurities.

Q: Why is my yield low after reverse phase purification? A: Check your lyophilization. Azaindole salts (TFA/Formate) can be hygroscopic or sublime. Free-basing the fraction (neutralizing with


 and extracting into EtOAc) before drying often improves recovery and stability.

References

  • Teledyne ISCO. (2012). Flash Chromatography Guide: Purification of Nitrogen Heterocycles. Retrieved from [Link]

  • Separation Science. (2019). Controlling pH in Reversed-Phase Chromatography. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides. (Discusses purification of similar scaffolds). Retrieved from [Link]

  • Biotage. (2023).[1][2] Strategies for Flash Purification of Polar Amines. Retrieved from [Link]

Sources

Troubleshooting

Optimizing catalyst selection for 3-iodo-7-azaindole coupling reactions

Executive Summary & Kinetic Context The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor discovery (e.g., Vemurafenib, Pexidartinib). However, the 3-iodo-7-azaindole intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Kinetic Context

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor discovery (e.g., Vemurafenib, Pexidartinib). However, the 3-iodo-7-azaindole intermediate presents a unique "bipolar" challenge compared to standard indoles:

  • Electronic Deficit: The pyridine nitrogen (

    
    ) withdraws electron density, making the C3-I bond susceptible to oxidative addition but also increasing the acidity of the 
    
    
    
    -proton.
  • Catalyst Sequestration: The

    
     lone pair is a potent 
    
    
    
    -donor, capable of displacing phosphine ligands and forming non-reactive Palladium-Azaindole complexes (Catalyst Poisoning).

This guide addresses the three most common failure modes: Conversion Stalling (Poisoning) , Protodeiodination (Iodine Loss) , and Regio-scrambling .

Diagnostic Module: Why is my reaction failing?

Issue A: The "N7-Poisoning" Effect (Low Conversion)

User Question: "I am using standard Suzuki conditions (Pd(PPh3)4, Na2CO3, DME/Water), but conversion stops at 40%. Adding more catalyst doesn't help. Why?"

Technical Insight: You are likely experiencing substrate inhibition . The


 nitrogen of the azaindole is coordinating to the Palladium center, displacing your triphenylphosphine (

) ligands.

is a monodentate, relatively labile ligand. Once the azaindole binds to Pd, it shuts down the catalytic cycle by preventing the oxidative addition of the next aryl iodide molecule.

Corrective Protocol: Switch to Bulky, Electron-Rich Dialkylbiaryl Phosphines (Buchwald Ligands) or Tight-Binding Bidentate Ligands .

  • SPhos / XPhos: The sheer steric bulk of these ligands creates a "protective shell" around the Pd center, physically preventing the

    
     nitrogen from binding while still allowing the C-I bond to access the metal.
    
  • dppf: The bidentate nature of 1,1'-Bis(diphenylphosphino)ferrocene prevents ligand dissociation, maintaining catalyst integrity.

Visualizing the Poisoning Mechanism

CatalystPoisoning Pd_Active Active Pd(0) Species Substrate 3-Iodo-7-azaindole Pd_Active->Substrate Encounter Poisoned DEAD CATALYST (Pd-N7 Coordination) Substrate->Poisoned Small Ligand (PPh3) N7 binds Pd OxAdd Oxidative Addition (C3-I Insertion) Substrate->OxAdd Bulky Ligand (SPhos) Sterics block N7 Cycle Catalytic Cycle Proceeds OxAdd->Cycle

Figure 1: Mechanism of Catalyst Poisoning vs. Productive Cycle. Note how ligand sterics dictate the pathway.

Issue B: The "Disappearing Iodine" (Protodeiodination)

User Question: "I see full consumption of the starting material, but the major product is 7-azaindole (H-substituted), not the coupled product. Where did the iodine go?"

Technical Insight: This is Protodeiodination . It occurs when the rate of Transmetallation (reaction with the Boronic Acid) is slower than the rate of side-reactions. The Pd-Aryl species abstracts a hydride (often from the solvent or base), leading to reductive elimination of the hydro-dehalogenated product.

Root Causes:

  • Wet Solvents: Water/Alcohols can act as proton/hydride sources if the catalytic cycle stalls.

  • Unstable Boronic Acids: If your boronic acid degrades (deboronates) faster than it couples, the Pd species sits idle and eventually reduces the substrate.

  • Electron-Deficient Rings: The 7-azaindole ring is electron-poor, making the C-Pd bond more polarized and susceptible to protonolysis.

Corrective Protocol:

  • Increase Catalyst Activity: Use Pd₂(dba)₃ + SPhos . Faster oxidative addition and transmetallation outcompete the side reaction.

  • Switch Solvent: Move from alcoholic mixtures to Anhydrous Dioxane or Toluene .

  • Base Swap: Avoid bases that can act as hydride donors (like isopropoxides). Use K₃PO₄ or Cs₂CO₃ .

Optimized Experimental Protocols

Protocol A: The "Workhorse" Method (High Success Rate)

Best for: Standard aryl boronic acids, scale-up, and cost-efficiency.

ComponentReagentEquiv.[1][2][3][4][5]Notes
Catalyst Pd(dppf)Cl₂ · DCM 0.05 (5 mol%)Robust, air-stable, resists N7-poisoning.
Solvent 1,4-Dioxane / Water 4:1 RatioDegas thoroughly (sparge with Ar for 15 min).
Base Cs₂CO₃ 2.0 - 3.0Cesium effect aids solubility of azaindoles.
Temp 80 - 100 °C N/AReaction time typically 2–6 hours.

Step-by-Step:

  • Charge reaction vial with 3-iodo-7-azaindole (1.0 equiv), Boronic acid (1.2–1.5 equiv), and Cs₂CO₃ (2.0 equiv).

  • Add Pd(dppf)Cl₂ (5 mol%).

  • Seal and purge with Argon/Nitrogen (3 cycles).

  • Inject degassed Dioxane/Water mix.

  • Heat to 90 °C. Monitor by LCMS.

Protocol B: The "Difficult Substrate" Method (High Activity)

Best for: Sterically hindered boronic acids, electron-poor partners, or when Protocol A fails.

ComponentReagentEquiv.[1][2][3][4][5]Notes
Pre-Catalyst Pd₂(dba)₃ 0.02 (2 mol%)Source of Pd(0).
Ligand SPhos (or XPhos)0.08 (8 mol%)L:Pd ratio of 2:1 is critical.
Solvent n-Butanol or Toluene/H₂O N/ASPhos performs exceptionally well in alcoholic solvents.
Base K₃PO₄ 2.0Anhydrous, tribasic potassium phosphate.
Temp 100 - 110 °C N/AHigher temp required for difficult activation.

Critical Step: Pre-mix Pd₂(dba)₃ and SPhos in the solvent for 5 minutes before adding to the substrate. This ensures formation of the active catalytic species


 before the azaindole can poison the metal.

Decision Logic: Selecting Your System

Use this logic flow to determine the starting point for your optimization.

OptimizationLogic Start Start: 3-Iodo-7-azaindole Coupling Q1 Is N1 Protected? (Boc, SEM, Tosyl) Start->Q1 Unprotected Unprotected (N-H) Q1->Unprotected No Protected Protected (N-R) Q1->Protected Yes Action1 Use Protocol A (Pd(dppf)Cl2 + Cs2CO3) Add 3.0 eq Base Unprotected->Action1 Requires Extra Base Q2 Coupling Partner Sterics? Protected->Q2 LowSteric Low Steric Hindrance (e.g., Phenyl, 4-F-Phenyl) Q2->LowSteric HighSteric High Steric Hindrance (e.g., 2,6-disubstituted) Q2->HighSteric Action2 Use Protocol A (Pd(dppf)Cl2) LowSteric->Action2 Action3 Use Protocol B (Pd2(dba)3 + SPhos) HighSteric->Action3

Figure 2: Decision Matrix for Catalyst and Protocol Selection.

Frequently Asked Questions (FAQs)

Q: Can I perform this reaction without protecting the N1-H? A: Yes, but it is riskier. The N1-H is acidic (


). In the presence of base, it deprotonates to form an azaindolyl anion, which is a poor electrophile and can form insoluble aggregates.
  • Recommendation: If you must run unprotected, use 3.0 - 4.0 equivalents of base to ensure the substrate remains fully deprotonated and soluble, or use a solvent system like DME/Water which solvates the anion well.

Q: Why not use Pd(OAc)₂ + PPh₃? A: This is the "trap" system. Pd(OAc)₂ is a Pd(II) source that must be reduced to Pd(0) in situ. In the presence of 7-azaindole, the unreduced Pd(II) often coordinates immediately to the N7 nitrogen, forming a stable square-planar complex that never enters the catalytic cycle.

Q: I need to install a heteroaryl group (e.g., Pyridine, Pyrazole). Which protocol? A: Heteroaryl boronic acids are notoriously unstable (prone to protodeboronation). Use Protocol B (SPhos) . SPhos is known for accelerating the transmetallation step, which "grabs" the heteroaryl group before it has time to decompose.

References

  • Catalyst Selection & N7-Poisoning

    • Title: "Practical Synthesis of 3-Substituted 7-Azaindoles via Suzuki-Miyaura Cross-Coupling."
    • Source:Journal of Organic Chemistry.
    • Context: Establishes Pd(dppf)
    • URL:[Link](Note: Representative link for standard azaindole coupling methodology).

  • SPhos Optimization for Difficult Substrates

    • Title: "Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction."
    • Source:ACS Omega (2023).
    • Context: Identifies Pd2(dba)3 + SPhos as the superior system for sequential and sterically demanding couplings on the azaindole core.
    • URL:[Link]

  • Protodeiodination Mechanisms

    • Title: "Deprotometalation-Iodolysis and Direct Iodination of 1-Aryl
    • Source:Molecules (2021).[6][7]

    • Context: Discusses the reactivity of the C3-I bond and stability of the metallated intermedi
    • URL:[Link]

  • General Azaindole Functionalization

    • Title: "Palladium-Catalyzed Amin
    • Source:Journal of the American Chemical Society.
    • Context: Provides background on the "N7 problem" and ligand str
    • URL:[Link]

Sources

Optimization

Column chromatography solvent systems for separating 3-iodo-7-azaindole impurities

Technical Support Center: Purification of 3-Iodo-7-Azaindole Ticket ID: #AZA-7-IOD-001 Subject: Optimization of Column Chromatography Solvent Systems for 3-Iodo-7-Azaindole Assigned Specialist: Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Iodo-7-Azaindole

Ticket ID: #AZA-7-IOD-001 Subject: Optimization of Column Chromatography Solvent Systems for 3-Iodo-7-Azaindole Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

Isolating 3-iodo-7-azaindole (3-iodo-1H-pyrrolo[2,3-b]pyridine) presents a unique dual challenge: the basicity of the pyridine nitrogen (N-7) causes severe peak tailing on acidic silica, while the polarity of the unmasked N-H indole moiety requires careful solvent tuning to separate the product from unreacted starting material and succinimide byproducts (if N-iodosuccinimide is used).

This guide provides a self-validating purification protocol, troubleshooting logic for "shark-fin" peaks, and specific solvent architectures to ensure >98% purity.

Part 1: The Chemistry of Separation (The "Why")

To separate 3-iodo-7-azaindole effectively, you must address three molecular interactions:

  • The "Tailing" Effect (N-7 Basicity):

    • Mechanism: The nitrogen at position 7 (pyridine-like) is basic (

      
       for the conjugate acid). Standard silica gel is slightly acidic (
      
      
      
      ). The basic nitrogen interacts strongly with the acidic silanols (
      
      
      ), causing the compound to "drag" or tail, resulting in broad peaks and poor resolution.
    • Solution: You must deactivate the silica or modify the mobile phase with a base (Triethylamine or Ammonia).

  • The Lipophilicity Shift (Iodine Effect):

    • Mechanism: Introducing an iodine atom at C-3 increases the lipophilicity of the molecule compared to the parent 7-azaindole.

    • Result: The 3-iodo product will typically have a higher

      
       (elute faster) than the starting material in non-polar systems (e.g., Hexane/EtOAc), but the difference is often small (
      
      
      
      ) without optimization.
  • The Succinimide Trap:

    • Context: If synthesized via N-iodosuccinimide (NIS), the byproduct succinimide is highly polar but can co-elute in methanol-heavy systems. It is best removed before the column via aqueous workup.

Part 2: Recommended Solvent Systems

The following systems are ranked by efficacy for this specific scaffold.

Table 1: Mobile Phase Architectures
System ClassCompositionTarget Impurity / Use Case

Behavior (Typical)
Standard (High Res) Hexane : Ethyl Acetate (3:1 to 1:1) Separation of 3-iodo product from unreacted 7-azaindole.Product

SM

The "Anti-Tail" DCM : MeOH : NH₄OH (95:4:1) Use if peaks are broad/streaking. The ammonia neutralizes silica acidity.Sharp bands; Product elutes quickly.
The "Deactivator" Hexane : EtOAc + 1% TEA Best balance. Uses standard solvents but Triethylamine (TEA) prevents tailing.Sharp bands; slightly lower retention than neutral system.
Cleanup Wash DCM : Hexane (1:1) Removal of non-polar iodine species or succinimide (via filtration plug).Product retains; non-polar impurities elute.

Critical Note: If using DCM/MeOH , do not exceed 10% Methanol unless necessary, as silica begins to dissolve, contaminating the product.

Part 3: Decision Logic & Workflows (Visualization)

Diagram 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal mobile phase based on observed TLC behavior.

SolventSelection Start Start: Analyze Crude TLC CheckTailing Are spots streaking/tailing? Start->CheckTailing CheckSep Is Delta Rf > 0.15? CheckTailing->CheckSep No (Spots are round) SystemB Use System B: DCM/MeOH/NH4OH (95:5:1) CheckTailing->SystemB Yes (Severe) SystemC Use System C: Hexane/EtOAc + 1% TEA CheckTailing->SystemC Yes (Moderate) SystemA Use System A: Hexane/EtOAc (Gradient 10-50%) CheckSep->SystemA Yes Optimize Optimize: Change to DCM/MeOH gradient CheckSep->Optimize No (Co-elution)

Diagram 2: The "Succinimide-Free" Purification Workflow

Caption: Integrated workflow to remove succinimide prior to chromatography, preventing column contamination.

PurificationWorkflow Reaction Reaction Complete (NIS Protocol) Quench Quench: Sat. Na2S2O3 + NaHCO3 Reaction->Quench Extract Extraction: EtOAc vs Water (x3) Quench->Extract Succinimide Succinimide (Remains in Aqueous) Extract->Succinimide Aqueous Waste Organic Organic Layer: Product + SM Extract->Organic Keep DryLoad Dry Load: Adsorb on Celite/Silica Organic->DryLoad Column Column: Hex/EtOAc + 1% TEA DryLoad->Column

Part 4: Step-by-Step Validated Protocol

Objective: Isolation of 3-iodo-7-azaindole from a NIS-mediated iodination reaction.

Reagents Required:

  • Ethyl Acetate (EtOAc), Hexanes, Triethylamine (TEA).

  • Sodium Thiosulfate (

    
    ), Sodium Bicarbonate (
    
    
    
    ).
  • Silica Gel (60 Å, 230–400 mesh).

Phase 1: Workup (Crucial for Purity)
  • Quench: Dilute the reaction mixture with EtOAc. Add a 1:1 mixture of saturated aqueous

    
     and saturated 
    
    
    
    .
    • Why? Thiosulfate reduces unreacted iodine (turning the solution from purple/brown to yellow/clear). Bicarbonate neutralizes any acid generated.

  • Extraction: Wash the organic layer three times with water.[1]

    • Why? Succinimide is highly water-soluble. Three washes effectively remove >95% of it, preventing it from co-eluting later.

  • Drying: Dry over

    
    , filter, and concentrate.
    
Phase 2: Column Chromatography
  • Slurry Preparation: Mix silica gel with 10% EtOAc in Hexanes containing 1% TEA .

    • Tip: Pre-treating the silica with the amine-containing solvent neutralizes acidic sites immediately.

  • Loading:

    • Preferred:Dry Loading . Dissolve crude in minimal MeOH/DCM, add Celite (1:2 ratio), and evaporate to a free-flowing powder. Load this powder on top of the packed column.

    • Reason: 7-azaindoles have poor solubility in Hexane. Liquid loading often leads to precipitation at the top of the column, ruining resolution.

  • Elution Gradient:

    • 0–5 min: 10% EtOAc/Hexane (flushes non-polar impurities).

    • 5–20 min: Gradient to 40% EtOAc/Hexane.

    • 20–30 min: Hold at 40% EtOAc/Hexane.

  • Collection: The 3-iodo product typically elutes before the unreacted starting material. Collect fractions, check TLC (visualize with UV 254nm), and combine pure fractions.

Part 5: Troubleshooting FAQ

Q: My product is streaking across the entire TLC plate. A: This is the "shark fin" effect caused by the N-7 nitrogen. Add 1% Triethylamine (TEA) to your TLC solvent jar and your column mobile phase. This will sharpen the spot immediately.

Q: I see a spot at the baseline that won't move. A: This is likely succinimide (if you didn't wash enough) or oxidized polymers. If you need to recover something polar, switch to 90:10 DCM:MeOH .

Q: Can I use Acetone instead of Ethyl Acetate? A: Avoid Acetone for 7-azaindoles if possible. Acetone absorbs UV at short wavelengths, interfering with detection, and can form Schiff bases with primary amines (though less relevant for 3-iodo-7-azaindole, it is bad practice for azaindole derivatives in general).

References

  • Synthesis and Functionalization

    • Title: "Deprotometalation-Iodolysis and Direct Iodination of 1-Aryl
    • Source:Molecules (via PMC/NIH)
    • Relevance: Details the direct iodination at C-3 using NIS and confirms the reactivity profile of the 7-azaindole core.
    • URL:[Link]

  • General Purification Strategies

    • Title: "Solvent Systems for Flash Column Chrom
    • Source: University of Rochester, Department of Chemistry
    • Relevance: Authoritative guide on solvent polarity and the use of modifiers (Ammonia/TEA) for basic heterocycles.
    • URL:[Link]

  • Succinimide Removal Protocols

    • Title: "Organic Syntheses Procedure: Removal of Succinimide Byproduct"
    • Source:Organic Syntheses
    • Relevance: Provides the standard operating procedure for removing succinimide via aqueous workup and filtr
    • URL:[Link]

Sources

Troubleshooting

Controlling regioselectivity in N-alkylation of 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine

[1] Case ID: REGIO-7AZA-3I Status: Active Specialist: Senior Application Scientist, Process Chemistry Division[1] Overview & Problem Definition User Issue: You are attempting to alkylate 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: REGIO-7AZA-3I Status: Active Specialist: Senior Application Scientist, Process Chemistry Division[1]

Overview & Problem Definition

User Issue: You are attempting to alkylate 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine (Structure 1 ) and are observing mixtures of regioisomers, low yields, or ambiguity in assigning the position of the alkyl group.

The Challenge: The 7-azaindole scaffold presents a classic ambident nucleophile problem. In the specific case of the 3-iodo-4-amino derivative, you have three potential nucleophilic sites:

  • N1 (Pyrrole Nitrogen): The thermodynamic site for alkylation upon deprotonation (pKa ~11-12).[1]

  • N4 (Exocyclic Amine): A kinetic nucleophile, particularly under neutral or weakly basic conditions.

  • N7 (Pyridine Nitrogen): Highly basic but usually results in quaternary salts or reversible coordination, not permanent alkylation under standard conditions.

The "3-Iodo" Factor: The iodine atom at C3 is electron-withdrawing, which increases the acidity of the N1 proton compared to the parent 7-azaindole. However, it also introduces significant steric bulk adjacent to the N4-amine, which can be leveraged to control selectivity.

Mechanism & Theory (The "Why")

To control the reaction, you must control the protonation state of the substrate.

The Regioselectivity Landscape
  • Pathway A (Anionic - N1 Selective): In the presence of a strong base (NaH, KOtBu), the N1-H is deprotonated. The resulting anion is delocalized but reacts predominantly at N1 due to the "Hard-Soft Acid-Base" (HSAB) principle and thermodynamic stability of the aromatic system.[1]

  • Pathway B (Neutral - N4/N7 Competition): In the absence of strong base, the N4-amine lone pair is the most available nucleophile. However, the pyridine N7 is the most basic site. Alkylation here often leads to unstable intermediates or complex mixtures.

Visualizing the Decision Matrix

The following diagram outlines the logical flow for selecting reaction conditions based on your desired outcome.

RegioselectivityLogic Start Substrate: 3-Iodo-4-amino-7-azaindole Target Which Nitrogen is your Target? Start->Target N1_Target Target: N1 (Pyrrole) Target->N1_Target N4_Target Target: N4 (Exocyclic Amine) Target->N4_Target Prot_Check Is N4 protected? N1_Target->Prot_Check Cond_N4 Method C: Reductive Amination or Neutral Alkylation N4_Target->Cond_N4 Use Aldehyde/NaBH(OAc)3 Prot_Yes Method A: Direct Alkylation Base: NaH or Cs2CO3 Solvent: DMF/THF Prot_Check->Prot_Yes Yes (Boc/Acetyl) Prot_No Method B: Transient Protection (e.g., LiHMDS excess) or Accept Separation Prot_Check->Prot_No No Prot_No->Prot_Yes Recommended: Protect N4 first

Figure 1: Decision tree for selecting experimental conditions based on regioselectivity targets.

Troubleshooting Guides (The "How")

Scenario A: Targeting N1-Alkylation (The Scaffold Builder)

Goal: Attach an R-group to the pyrrole nitrogen while keeping the 4-amine and 3-iodine intact.[1]

Protocol 1: The "Gold Standard" (Protected)

Pre-requisite: Protect the 4-amine.[1] The 3-iodo group provides steric hindrance, but N4 is still nucleophilic.

  • Protection: React substrate with

    
     (2.2 equiv) and DMAP (cat.) in THF to form the bis-Boc protected amine.[1] (Note: Mono-Boc is often insufficient as the NH proton is still acidic).[1]
    
  • Alkylation:

    • Solvent: Anhydrous DMF or DMSO (Polar aprotic facilitates

      
      ).[1]
      
    • Base:

      
       (2.0 equiv) or NaH (1.2 equiv).[1]
      
    • Electrophile: Alkyl Halide (1.1 equiv).[1]

    • Temp:

      
      .
      
  • Deprotection: TFA/DCM or HCl/Dioxane to remove Boc groups.

Protocol 2: Direct Alkylation (Unprotected)

Use this only if protection is impossible.[1] Expect 10-20% N4 byproduct.

  • Base: Use NaH (60% dispersion, 1.1 equiv) .

    • Why: You need a base strong enough to fully deprotonate N1 (pKa ~12) but not so excess that it encourages poly-alkylation.[1]

  • Solvent: DMF (0.1 M).[1]

  • Procedure:

    • Add substrate to NaH/DMF at

      
      .[1] Stir 30 min (Ensure 
      
      
      
      evolution ceases). Anion formation is critical.
    • Add Electrophile slowly.

    • Critical Step: Monitor by LCMS. Stop immediately upon consumption of starting material to prevent over-alkylation.

Scenario B: Targeting N4-Alkylation

Goal: Functionalize the exocyclic amine.

Warning: Direct alkylation with alkyl halides often leads to poly-alkylation (N4,N4-dialkyl) and N1 mixtures.[1]

  • Recommended Route: Reductive Amination .

    • React substrate with Aldehyde (1.0 equiv) in DCE/MeOH.[1]

    • Add

      
       (3.0 equiv).[1]
      
    • Why: The imine intermediate forms selectively at N4. The hydride reduction is irreversible. The 3-iodo group remains stable.

Analytical Validation (Isomer Identification)

You cannot rely solely on LCMS (isomers have identical Mass/Charge).[1] You must use NMR.

Diagnostic NMR Signatures
FeatureN1-Alkylated ProductN4-Alkylated Product
NOE Correlation Strong NOE between N-

and H2.
Strong NOE between N-

and H5.
H2 Chemical Shift typically

7.2 - 7.5 ppm
Shifts upfield (shielding effect).[1]
N-H Signal N4-

appears as broad singlet (exchangeable).[1]
N1-H is absent; N4-H appears as triplet/doublet.[1]
13C NMR (C2) Characteristic shift for N-substituted pyrrole.Minimal change at C2.
Visualizing the NOE Connectivity

NOE_Map N1 N1-R H2 H2 N1->H2 Strong NOE (Diagnostic for N1) C3 C3-I N4 N4-R H5 H5 N4->H5 Strong NOE (Diagnostic for N4)

Figure 2: Diagnostic Nuclear Overhauser Effect (NOE) correlations for structural assignment.

Frequently Asked Questions (FAQs)

Q1: My iodine is disappearing during the reaction. What is happening?

  • Cause: If you are using Pd-catalysis (e.g., Buchwald conditions for N-arylation) or very high temperatures with strong nucleophiles, oxidative addition into the C-I bond can occur.

  • Fix: For simple alkylation, avoid transition metals. If using NaH, ensure the DMF is anhydrous . Hydroxide (from wet DMF) can sometimes displace iodine or cause hydrolysis at high temps.[1] Keep Temp

    
    .
    

Q2: I am getting a mixture of N1 and N4 alkylation even with NaH. Why?

  • Cause: The "Ambident Anion" effect. While N1 is the thermodynamic site, the 3-iodo group provides steric bulk that might slightly retard N1 attack, allowing the smaller N4 site to compete if the electrophile is small (e.g., MeI).

  • Fix: Use the Bis-Boc protection strategy (Protocol 1).[1] It is the only way to guarantee >95% regioselectivity.

Q3: Can I use Mitsunobu conditions?

  • Answer: Yes, for N1 alkylation.

  • Conditions:

    
    , DIAD, Alcohol, THF.
    
  • Note: The pKa of 3-iodo-7-azaindole is sufficiently acidic for Mitsunobu.[1] However, the 4-NH2 must usually be protected (Boc or Tosyl) to prevent it from poisoning the betaine intermediate or reacting itself.

Q4: How do I remove the 3-Iodo group later?

  • Answer: Catalytic hydrogenation (

    
    , Pd/C) will remove the iodine (dehalogenation) and yield the parent azaindole. Do this after your alkylation is secure.
    

References

  • Lévy, T. et al. (2022).[2] Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline. Royal Society of Chemistry.[3] Available at: [Link]

  • Popowycz, F. et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI Pharmaceuticals. Available at: [Link][1]

  • Schirok, H. et al. (2015). Regioselective Synthesis of 3-Substituted 1H-Pyrrolo[2,3-b]pyridines. The Journal of Organic Chemistry.
  • Beilstein J. Org. Chem. (2021).[1] Regioselective N-alkylation of the 1H-indazole scaffold. (Mechanistic parallels for N-heterocycle alkylation). Available at: [Link][1]

Sources

Optimization

Strategies to prevent catalyst poisoning by the free amine in 7-azaindole reactions

Technical Support Center: 7-Azaindole Functionalization Subject: Strategies to Prevent Catalyst Poisoning by the Free Amine in 7-Azaindole Reactions Ticket ID: #AZA-7N-OPT Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Azaindole Functionalization Subject: Strategies to Prevent Catalyst Poisoning by the Free Amine in 7-Azaindole Reactions Ticket ID: #AZA-7N-OPT Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist

Executive Summary: The "N7 Problem"

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold presents a unique challenge in transition metal catalysis due to its dual-nitrogen nature. While the pyrrole nitrogen (N1) is acidic (


), the pyridine nitrogen (N7) is basic and a potent 

-donor.

The Failure Mode: In Palladium (Pd) or Copper (Cu) catalyzed cross-couplings, the unmasked N7 lone pair coordinates tightly to the metal center. This forms a thermodynamically stable but catalytically inactive "resting state" complex, effectively poisoning the reaction by displacing labile ligands required for the oxidative addition or reductive elimination steps.

This guide details three field-proven strategies to mitigate this poisoning: Steric Shielding , Electronic Deactivation (N-Oxide) , and Lewis Acid Masking .

Diagnostic Hub: Is N7 Poisoning Your Issue?

Before altering your route, confirm the diagnosis.

SymptomProbable CauseVerification Test
Reaction Stalls < 20% Catalyst acts as a stoichiometric reagent (1:1 binding with N7).Add 1.5 eq. of catalyst. If yield jumps slightly but stalls again, it's poisoning.
No Product, SM Recovery Oxidative addition failure due to N7 saturation of Pd(0).Run a control with indole (no N7). If it works, N7 is the culprit.
Dimer Formation N1 deprotonation leads to N1-Pd-N7 bridging species.Check LCMS for Mass = 2x(SM) - 2H.

The Mechanism of Failure

Understanding the coordination mode is vital for selecting the correct counter-strategy.

N7_Poisoning Substrate 7-Azaindole (Substrate) N7_LonePair N7 Lone Pair (Strong Sigma Donor) Substrate->N7_LonePair Pd_Active Active Catalyst (L-Pd-L) Poisoned_Complex Inactive Complex (Substrate-Pd-L) DEAD END Pd_Active->Poisoned_Complex Irreversible Coordination Product Coupled Product Pd_Active->Product Normal Cycle (Oxidative Addn) N7_LonePair->Pd_Active Displaces Ligand

Figure 1: The N7 nitrogen acts as a competitive ligand, displacing the phosphine ligands necessary for catalysis and forming an inactive "dead end" complex.

Strategic Protocols

Strategy A: Steric Shielding (Ligand Engineering)

Best for: Buchwald-Hartwig Aminations, Suzuki Couplings. Concept: Use bulky, electron-rich biaryl phosphine ligands. The steric bulk of the ligand creates a "roof" over the Pd center, mechanically preventing the approach of the N7 nitrogen while still allowing the oxidative addition of the aryl halide.

Recommended Ligands:

  • BrettPhos / RuPhos: For aminations.

  • XPhos / SPhos: For Suzuki couplings.

Protocol: Pd-Catalyzed Amination of 4-Chloro-7-azaindole

  • Preparation: In a glovebox, charge a vial with 4-chloro-7-azaindole (1.0 equiv), Amine (1.2 equiv), and BrettPhos Pd G3 Precatalyst (1–2 mol%).

    • Note: Do not use Pd(OAc)2 + Ligand. In situ formation is too slow and allows N7 poisoning before the active catalyst forms.

  • Base: Add NaOtBu (1.4 equiv) or LHMDS (2.0 equiv).

    • Tip: If the substrate has sensitive functional groups, switch to Cs2CO3 and use RuPhos Pd G3 .

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Reaction: Seal and heat to 100°C for 2–4 hours.

  • Workup: Filter through Celite to remove Pd black.

Strategy B: The N-Oxide Route (Electronic Deactivation)

Best for: C-H Activation (Fagnou Conditions), Direct Arylation. Concept: Oxidizing N7 to the N-oxide (


) removes the lone pair's ability to coordinate to the metal. Furthermore, it activates the C6 position for direct arylation.

Workflow:

  • Oxidation: Treat 7-azaindole with m-CPBA (1.1 equiv) in DCM/EtOAc (RT, 2h). Isolate the N-oxide.[1]

  • Coupling (Fagnou Conditions):

    • Catalyst: Pd(OAc)2 (5 mol%) / DavePhos (10 mol%).

    • Reagents: Aryl Bromide (1.2 equiv), K2CO3 (2.0 equiv), Pivalic Acid (30 mol%).

    • Solvent: DMAc or Toluene at 110°C.

    • Mechanism:[2][3][4][5] The pivalate acts as a proton shuttle, enabling C-H activation at C6.

  • Reduction: Restore the pyridine ring.

    • Add Zn powder (5.0 equiv) and saturated

      
       to the crude mixture, or treat with 
      
      
      
      in mild conditions.
Strategy C: Lewis Acid Masking

Best for: When bulky ligands or N-oxides are not feasible. Concept: Add a "sacrificial" Lewis acid that binds to N7 more tightly than the Palladium catalyst does.

Protocol:

  • Mix Substrate (1.0 equiv) and Lewis Acid (

    
      or 
    
    
    
    , 1.1 equiv) in the solvent.
  • Stir for 15 minutes at RT. This "masks" the N7.

  • Add Catalyst (Pd) and Coupling Partner.[5]

  • Proceed with standard heating.

    • Warning: Ensure your base is compatible.[6][7] Carbonate bases may precipitate the Lewis acid (e.g., forming

      
      ), reversing the protection. Phosphate bases (
      
      
      
      ) are often preferred here.

Decision Matrix: Choosing Your Strategy

Use this logic flow to select the optimal experimental path.

Strategy_Selection Start Start: 7-Azaindole Reaction Q1 Is N1 Protected? Start->Q1 Q2 Reaction Type? Q1->Q2 Yes Res_Protect Protect N1 first (SEM/Boc) to prevent dimer formation Q1->Res_Protect No Path_Amination C-N Coupling (Buchwald) Q2->Path_Amination Path_CH C-H Activation (Direct Arylation) Q2->Path_CH Path_Suzuki C-C Coupling (Suzuki/Negishi) Q2->Path_Suzuki Sol_Steric STRATEGY A: Use BrettPhos Pd G3 (Steric Shielding) Path_Amination->Sol_Steric Sol_NOxide STRATEGY B: N-Oxide Activation (Fagnou Conditions) Path_CH->Sol_NOxide Path_Suzuki->Sol_Steric Primary Choice (XPhos) Sol_Lewis STRATEGY C: Add Mg(OtBu)2 or Switch to Cu-Catalysis Path_Suzuki->Sol_Lewis If standard ligands fail

Figure 2: Decision tree for selecting the appropriate anti-poisoning strategy based on reaction type.

Frequently Asked Questions (FAQ)

Q: Can I use CuI as a co-catalyst to "soak up" the N7 binding? A: While conceptually sound, CuI often interferes with Pd-catalysis by forming inactive hetero-bimetallic clusters. It is safer to use main-group Lewis acids like


 or 

which do not participate in the redox cycle.

Q: My N-oxide reduction step is reducing my halogen substituent (Cl/Br). What do I do? A: Zinc/Acetic acid can be too harsh for aryl halides. Switch to a mild deoxygenation system: Bis(pinacolato)diboron (


)  refluxed in ethanol is a chemoselective method that preserves Ar-Cl/Ar-Br bonds while reducing the N-oxide.

Q: Why is the "Precatalyst" (G3/G4) so important compared to Pd(OAc)2? A: Pd(OAc)2 requires reduction to Pd(0) in situ (often by the phosphine ligand or amine). In the presence of 7-azaindole, the N7 nitrogen binds to Pd(II) faster than the reduction occurs, locking the metal in a Pd(II) state that cannot undergo oxidative addition. Buchwald G3/G4 precatalysts release active L-Pd(0) immediately upon heating.

References

  • Mechanism of Azaindole Poisoning & Ligand Selection

    • Title: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.[5][8]

    • Source: Henderson, J. L., et al. Organic Letters (2010).[5]

    • URL:[Link]

    • Context: Establishes the necessity of precatalysts and bulky ligands (BrettPhos) to overcome N7 inhibition.
  • N-Oxide Activation Str

    • Title: Palladium-Catalyzed Direct Arylation of Azine and Azole N-Oxides.[9][10][11]

    • Source: Campeau, L.-C., & Fagnou, K. J. Am. Chem. Soc.[12] (2008).[13]

    • URL:[Link]

    • Context: The foundational work on using N-oxides to activate azines and prevent c
  • Lewis Acid Activ

    • Title: Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution.[14][15]

    • Source: G. P.[15] Meanwell, et al. ChemSusChem (2015).[14]

    • URL:[Link]

    • Context: Discusses the use of Zinc and Magnesium salts to mask pyridine nitrogens during functionaliz
  • General Review of 7-Azaindole Chemistry

    • Title: 7-Azaindole: A Versatile Scaffolding for Medicinal Chemistry.
    • Source: Popowycz, F., et al. Journal of Medicinal Chemistry (2016).
    • URL:[Link]

    • Context: Comprehensive review of reactivity profiles and protecting group str

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral analysis of 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine

Topic: Technical Characterization Guide: 1H and 13C NMR Spectral Analysis of 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine Content Type: Comparative Methodological Guide Audience: Medicinal Chemists, Analytical Scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Characterization Guide: 1H and 13C NMR Spectral Analysis of 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine Content Type: Comparative Methodological Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers[1]

Executive Summary & Strategic Context

3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS: 23616-57-1) is a critical pharmacophore in the synthesis of kinase inhibitors (e.g., Vemurafenib analogs).[1] The introduction of iodine at the C-3 position of the 7-azaindole scaffold serves as a pivotal "molecular handle" for subsequent Suzuki-Miyaura or Sonogashira cross-coupling reactions.[1]

However, characterizing this intermediate presents specific challenges:

  • Regioisomerism: Distinguishing C-3 iodination from C-5 or N-iodination.

  • Solubility: The 4-amino group and the indole NH create hydrogen-bonding networks that limit solubility in non-polar solvents.[1][2]

  • Spectral Anomalies: The "Heavy Atom Effect" of iodine significantly alters 13C chemical shifts, often leading to misassignment if relying solely on standard electronegativity trends.[1][2]

This guide compares analytical approaches (Solvent Selection, 1D vs. 2D NMR) to establish a rigorous protocol for validating this specific intermediate.

Comparative Analysis: Solvent Selection & Signal Resolution

The choice of deuterated solvent is the single most critical variable in obtaining a resolved spectrum for this aminopyridine derivative.[2]

Table 1: Solvent Performance Comparison
FeatureDMSO-d6 (Recommended)Methanol-d4 (MeOD) Chloroform-d (CDCl3)
Solubility Excellent (>15 mg/mL).[1] Breaks H-bond aggregates.Good .Poor . Material often precipitates or requires heating.[1][2]
Exchangeable Protons Visible .[1][2] Distinct signals for Pyrrole-NH and 4-NH2.[1]Invisible . Rapid exchange with deuterium (D).[1][2]Broad/Variable . Signals often broadened into baseline.[1][2]
Resolution High. Sharp peaks for aromatic protons.High. Simplified spectrum (no NH signals).Low. Broadening due to aggregation.[1][2]
Chemical Shift Stability Stable reference.pH dependent shifts possible.[1][2]Concentration dependent shifts.[1][2][3]

Expert Insight:

  • Primary Characterization: Use DMSO-d6 .[1][2] You must confirm the presence of the amine protons (broad singlet, ~6.0-7.0 ppm) and the pyrrole NH (broad singlet, ~11.0-12.0 ppm) to ensure no N-alkylation or side reactions occurred.[1]

  • Structural Confirmation: Use MeOD only if the aromatic region in DMSO is obscured by water or impurities.[1][2] The disappearance of NH signals in MeOD confirms their exchangeable nature.[1][2]

Spectral Analysis & Assignment Logic

3.1 1H NMR Analysis (Proton)

The transformation from the precursor (1H-pyrrolo[2,3-b]pyridin-4-amine ) to the product (3-Iodo... ) is defined by the loss of the H-3 signal and the deshielding of H-2.[1]

Diagnostic Signals (in DMSO-d6):

  • H-2 (Pyrrole Ring):

    • Precursor: Doublet (d, J~3.5 Hz) at ~7.1 ppm.[2]

    • Product:Singlet (s) at ~7.5 – 7.7 ppm .[1][2]

    • Mechanism:[1][2] The loss of coupling to H-3 (replaced by Iodine) collapses the doublet to a singlet.[1] The iodine atom exerts a deshielding effect on the adjacent H-2.[1]

  • H-5 (Pyridine Ring):

    • Signal: Doublet (d, J~5.5 Hz) at ~6.1 – 6.3 ppm .[1][2]

    • Insight: This proton is significantly shielded (upfield) relative to standard pyridine due to the strong electron-donating effect of the adjacent 4-NH2 group.[1]

  • H-6 (Pyridine Ring):

    • Signal: Doublet (d, J~5.5 Hz) at ~7.7 – 7.9 ppm .[1][2]

    • Insight: Typical alpha-pyridine proton chemical shift.[1][2]

  • Exchangeable Protons:

    • 4-NH2: Broad singlet, ~6.0 – 6.5 ppm.[1][2]

    • Pyrrole NH: Broad singlet, ~11.5 – 12.0 ppm.[1][2]

3.2 13C NMR Analysis (The Heavy Atom Effect)

This is the most frequent point of confusion. Iodine is electronegative (2.66), but in 13C NMR, it causes a Heavy Atom on Light Atom (HALA) effect due to spin-orbit coupling.[1] This results in a dramatic shielding (upfield shift) of the attached carbon.[1][2]

Diagnostic Signals:

  • C-3 (C-I):

    • Expectation (Standard Inductive): ~100-110 ppm.[1][2]

    • Reality (Heavy Atom Effect):~50 – 60 ppm .[1][2]

    • Validation: If you see a quaternary carbon signal in the aliphatic region (~55 ppm) in an aromatic molecule, it is the C-I carbon.[2] Do not mistake this for a solvent impurity or aliphatic contaminant. [1][2]

  • C-2 (C-H): ~125 – 130 ppm (Deshielded).[1][2]

  • C-4 (C-NH2): ~150 – 155 ppm (Deshielded by N).[1][2]

Experimental Protocols

Protocol A: Standard Acquisition (DMSO-d6)

Use this for purity assessment and standard archiving.[1]

  • Sample Prep: Dissolve 5-10 mg of 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine in 0.6 mL DMSO-d6.

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

  • Parameters (400 MHz instrument):

    • Pulse Angle: 30°[1][2]

    • Relaxation Delay (D1): 1.0 sec (Standard) or 5.0 sec (Quantitative).[1][2]

    • Scans (NS): 16 (1H), 1024 (13C).[1]

    • Temperature: 298 K (25°C).[1][2]

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) for 1H to reduce noise.

Protocol B: Regiochemistry Validation (HMBC)

Use this if the position of the iodine is in doubt (e.g., distinguishing C-3 vs C-2 iodination).[1]

  • Concentration: Increase to 20-30 mg/0.6 mL DMSO-d6.

  • Experiment: 1H-13C HMBC (Heteronuclear Multiple Bond Correlation).

  • Logic:

    • Look for the H-2 singlet (~7.6 ppm).[1][2]

    • In HMBC, H-2 should show a strong 2-bond correlation to the C-3 (C-I) carbon at ~55 ppm.[1]

    • If Iodine were at C-2, there would be no H-2 proton signal.[1]

Visualizations

Diagram 1: Assignment Logic & Decision Tree

This diagram illustrates the logical flow for confirming the structure based on spectral features.

NMR_Assignment_Logic Start Analyze 1H Spectrum (DMSO-d6) Check_H2 Check H-2 Signal (~7.6 ppm) Start->Check_H2 Is_Singlet Is it a Singlet? Check_H2->Is_Singlet Yes_Singlet H-3 Coupling Lost (Substitution Confirmed) Is_Singlet->Yes_Singlet Yes No_Doublet Doublet Present? (Starting Material) Is_Singlet->No_Doublet No (d, J~3.5Hz) Check_C13 Analyze 13C Spectrum Yes_Singlet->Check_C13 Check_C3 Locate C-3 Signal Check_C13->Check_C3 Is_Upfield Signal at 50-60 ppm? Check_C3->Is_Upfield Confirmed CONFIRMED: 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine Is_Upfield->Confirmed Yes (Heavy Atom Effect) Reassess REASSESS: Check for N-Iodination or C-5 Isomer Is_Upfield->Reassess No (>100 ppm)

Caption: Decision tree for confirming the 3-iodo regiochemistry using 1H multiplicity and 13C Heavy Atom Effects.

Diagram 2: Comparative Experimental Workflow

This diagram outlines the optimal workflow for sample preparation and data acquisition.

Workflow Sample Crude Product (3-Iodo-7-azaindole deriv.) Solvent_Choice Solvent Selection Sample->Solvent_Choice DMSO DMSO-d6 (Standard) Solvent_Choice->DMSO Preferred CDCl3 CDCl3 (Avoid) Solvent_Choice->CDCl3 Poor Solubility MeOD MeOD (Secondary) Solvent_Choice->MeOD If DMSO wet Acquisition Acquisition (400/500 MHz) DMSO->Acquisition MeOD->Acquisition Analysis_1H 1H NMR: Check H2 Singlet Check NH2 Broad Peak Acquisition->Analysis_1H Analysis_13C 13C NMR: Check C3 @ ~55ppm Acquisition->Analysis_13C Result Structure Validated Analysis_1H->Result Analysis_13C->Result

Caption: Optimized experimental workflow prioritizing DMSO-d6 for complete proton assignment.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1519489, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[1] (Used for comparative spectral data of similar scaffolds).[1][2] Link[1]

  • Langer, P., et al. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines.[1][4] Organic & Biomolecular Chemistry.[1][2][5][6][7][8][9] (Describes general 7-azaindole synthesis and characterization). Link

  • Verma, D., et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles.[1][10] The Journal of Organic Chemistry.[1][2][5] (Provides recent protocols for C-3 functionalization and NMR data for substituted 7-azaindoles). Link[1]

  • Kaupp, M. (2009). Relativistic heavy-neighbor-atom effects on NMR shifts.[1][2] (Authoritative source on the Heavy Atom on Light Atom effect explaining the upfield C-I shift). Link[1]

  • NBInno (2025). Product Specification: 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine.[1] (Confirmation of physical properties and CAS 23616-57-1).[1][6] Link

Sources

Comparative

Reactivity comparison of 3-iodo vs 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine

Executive Summary In the structural optimization of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) kinase inhibitors, the choice between 3-iodo and 3-bromo congeners is a critical decision point that dictates synthetic efficien...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural optimization of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) kinase inhibitors, the choice between 3-iodo and 3-bromo congeners is a critical decision point that dictates synthetic efficiency.

While the 3-bromo variant is a cost-effective, stable building block suitable for standard palladium-catalyzed cross-couplings (Suzuki-Miyaura) under forcing conditions, the 3-iodo analogue offers superior reactivity. This enhanced reactivity is chemically essential when the scaffold contains a 4-amino substituent. The strong electron-donating effect of the 4-amine increases the electron density of the heteroaromatic core, thereby deactivating the C-X bond toward oxidative addition. Consequently, the 3-iodo derivative, with its weaker C-X bond, is often required to achieve quantitative conversion under mild conditions, particularly in complex Sonogashira couplings or low-temperature lithium-halogen exchanges.

Structural & Electronic Properties

The reactivity divergence between the two halides stems from fundamental bond dissociation energies (BDE) and the specific electronic environment created by the 4-amino group.

Bond Dissociation & Oxidative Addition

The C-3 position of the 7-azaindole core is electron-rich (similar to the C-3 of indole). The introduction of an amino group at C-4 further enriches the


-system.
  • Electronic Deactivation : The 4-NH

    
     group donates electron density into the pyridine ring via resonance. This makes the metal center's oxidative addition (the rate-determining step in many Pd-catalyzed cycles) more difficult compared to electron-deficient systems.
    
  • The Iodine Advantage : The C-I bond is significantly longer and weaker than the C-Br bond, lowering the activation energy for oxidative addition.

Feature3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine
C-X Bond Length ~1.86 Å~2.08 Å
C-X BDE (Approx) ~81 kcal/mol~65 kcal/mol
Leaving Group Ability GoodExcellent
Polarizability ModerateHigh (Soft electrophile)

Synthesis & Accessibility

Both derivatives are accessible via electrophilic aromatic substitution (S


Ar) of the parent 1H-pyrrolo[2,3-b]pyridin-4-amine.
  • 3-Bromo Synthesis : Typically achieved using N-bromosuccinimide (NBS) in DMF or acetonitrile. The reaction is rapid but can lead to over-bromination if stoichiometry is not strictly controlled.

  • 3-Iodo Synthesis : Requires N-iodosuccinimide (NIS) or I

    
    /KOH. The reaction is generally cleaner due to the larger size of iodine, which sterically hinders over-substitution.
    
Diagram 1: Synthesis & Reactivity Workflow

G Start 1H-pyrrolo[2,3-b] pyridin-4-amine NBS NBS, DMF (Bromination) Start->NBS NIS NIS, DMF (Iodination) Start->NIS Bromo 3-Bromo Derivative (Standard Reactivity) NBS->Bromo Iodo 3-Iodo Derivative (High Reactivity) NIS->Iodo Suzuki Suzuki Coupling (Ar-B(OH)2) Bromo->Suzuki Requires Heat/SPhos LiEx Li-Halogen Exchange (n-BuLi, -78°C) Bromo->LiEx Sluggish/Side Rxns Iodo->Suzuki Mild Cond. Iodo->LiEx Rapid/Selective

Caption: Divergent synthesis and reactivity profiles. The 3-iodo pathway offers milder downstream transformations.

Reactivity Profiling

Palladium-Catalyzed Cross-Coupling

In Suzuki-Miyaura and Sonogashira couplings, the 3-iodo derivative is the superior substrate.

  • Suzuki-Miyaura : The 3-bromo analog often requires electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) and elevated temperatures (80-100°C) to effect coupling, especially with sterically hindered boronic acids. The 3-iodo analog can often couple at lower temperatures (40-60°C) using standard catalysts like Pd(PPh

    
    )
    
    
    
    or Pd(dppf)Cl
    
    
    .
  • Sonogashira : This is the most differentiating reaction. The 3-iodo derivative couples smoothly with terminal alkynes at room temperature using Pd/Cu catalysis. The 3-bromo derivative frequently requires heating, which promotes copper-mediated homocoupling of the alkyne (Glaser coupling) as a side reaction.

Lithium-Halogen Exchange

For installing electrophiles (e.g., aldehydes, ketones) at C-3 via a lithiated intermediate:

  • 3-Iodo : Undergoes extremely fast Li-I exchange at -78°C using n-BuLi or t-BuLi. The rate of exchange is faster than the rate of deprotonation of the unprotected N-H (though N-protection is still recommended).

  • 3-Bromo : Exchange is slower. It often requires higher temperatures (-40°C to 0°C) or the use of "Turbo Grignards" (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -PrMgCl·LiCl).[1][2] At these temperatures, competing deprotonation of the pyrrole N-H or the amino group becomes a significant side reaction, lowering yields.
    

Experimental Protocols

Protocol A: Selective Synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine

Use this protocol to generate the high-reactivity substrate.

  • Dissolution : Dissolve 1H-pyrrolo[2,3-b]pyridin-4-amine (1.0 equiv) in DMF (0.2 M).

  • Reagent Addition : Add N-iodosuccinimide (NIS) (1.05 equiv) portion-wise at 0°C.

  • Reaction : Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours. Monitor by LCMS (Appearance of M+126 peak).

  • Workup : Pour into ice-water. If precipitate forms, filter and wash with water. If not, extract with EtOAc, wash with Na

    
    S
    
    
    
    O
    
    
    (to remove iodine), brine, and dry over Na
    
    
    SO
    
    
    .
  • Yield Expectation : 85-95%.

Protocol B: Comparative Suzuki Coupling Conditions

Standard conditions for arylation at C-3.

ParameterCondition Set 1 (For 3-Iodo)Condition Set 2 (For 3-Bromo)
Catalyst Pd(dppf)Cl

(5 mol%)
Pd

(dba)

(2 mol%) + SPhos (4 mol%)
Base Na

CO

(2.0 equiv, aq.)
K

PO

(3.0 equiv, solid)
Solvent DME/Water (3:1)Toluene/n-Butanol (4:1)
Temperature 60°C100°C (Reflux)
Time 2-4 Hours12-18 Hours
Notes High functional group tolerance.Requires inert atmosphere; sensitive to sterics.
Diagram 2: Mechanistic Pathway (Suzuki)

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition Complex (Pd-X species) Pd0->OxAdd Fast for I Slow for Br Substrate 3-Halo-4-amino-7-azaindole Substrate->OxAdd TransMetal Transmetallation (Ar-B(OH)2 + Base) OxAdd->TransMetal RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Pd0 Regeneration

Caption: The rate-limiting oxidative addition step is significantly faster for the 3-iodo substrate.

Strategic Recommendations

  • Use 3-Iodo when :

    • Performing Sonogashira couplings (to avoid homocoupling).

    • The coupling partner (boronic acid/stannane) is sterically hindered or electron-poor .

    • Performing Lithium-Halogen exchange to introduce carbonyls.

    • Reaction temperature must be kept low to protect other sensitive groups.

  • Use 3-Bromo when :

    • Cost is the primary driver (NBS and bromo-precursors are cheaper).

    • Performing standard Suzuki couplings with simple aryl boronic acids.[3]

    • The substrate will be subjected to conditions where the C-I bond might be too labile (e.g., radical conditions where iodine might undergo unwanted transfer).

References

  • Synthesis of 7-azaindoles via Iodination : Organic & Biomolecular Chemistry, 2013. "The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines."

  • Reactivity of 3-Iodo-7-azaindoles : National Institutes of Health (PMC), 2014. "Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles."

  • Suzuki Coupling Optimization : ACS Omega, 2023. "Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling."

  • Lithium-Halogen Exchange Mechanisms : Journal of the American Chemical Society, 1986.[4] "Mechanism of Lithium-Halogen Exchange."

  • General Azaindole Reactivity : Molecules, 2018. "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization."

Sources

Validation

Mass Spectrometry Fragmentation Patterns of 3-Iodo-4-amino-7-azaindole: A Technical Comparison Guide

Topic: Mass Spectrometry Fragmentation Patterns of 3-Iodo-4-amino-7-azaindole Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary In the high-sta...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of 3-Iodo-4-amino-7-azaindole Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the high-stakes arena of kinase inhibitor development, 3-iodo-4-amino-7-azaindole serves as a critical scaffold. Its unique C3-iodine handle allows for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the 7-azaindole core mimics the purine ring of ATP. However, its structural integrity is often compromised during synthesis or metabolism.

This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation behavior of 3-iodo-4-amino-7-azaindole. Unlike generic spectral libraries, we dissect the causality of ion dissociation, comparing its performance against non-halogenated and chloro-substituted alternatives to equip you with robust identification protocols.

Physicochemical & Ionization Profile

Before analyzing fragmentation, one must understand the precursor ion behavior in the source.

FeatureSpecificationImpact on MS Analysis
Formula C

H

IN

Monoisotopic Mass: 258.96 Da
Ionization ESI (+)Protonation occurs preferentially at the pyridine nitrogen (N7) or the exocyclic amine.
Precursor Ion

m/z 259.97 (observed ~260.0)
Isotope Pattern UniqueIodine is monoisotopic (

I).
Unlike Cl or Br, there is no M+2 peak.

Fragmentation Mechanism: The "Product" Performance

The fragmentation of 3-iodo-4-amino-7-azaindole is dominated by the lability of the C-I bond. In Collision-Induced Dissociation (CID), the molecule follows a predictable decay pathway that serves as a "fingerprint" for structural validation.

Primary Pathway: The Iodine Ejection

The C3-Iodine bond is the weakest link. Upon collisional activation, the primary event is the loss of the iodine atom.

  • Mechanism: Homolytic cleavage (loss of I

    
    , 127 Da) or heterolytic loss of HI (128 Da).
    
  • Observation: A dominant product ion at m/z 133 (corresponding to the radical cation of 4-amino-7-azaindole) or m/z 132 (protonated dehydro-analog).

  • Significance: This transition (

    
    ) is highly specific. If this loss is not observed at low collision energies (10-20 eV), the iodine is likely not at the C3 position.
    
Secondary Pathway: Core Disassembly

Once the iodine is ejected, the remaining 4-amino-7-azaindole core fragments further:

  • Loss of Ammonia (NH

    
    ):  The exocyclic amine at C4 is lost as a neutral molecule (-17 Da).
    
    • Transition:

      
      .
      
  • Ring Opening (HCN Loss): High-energy collisions force the azaindole ring to eject HCN (-27 Da), a hallmark of fused nitrogen heterocycles.

    • Transition:

      
      .[1]
      
Visualization of Signaling Pathway

The following diagram illustrates the stepwise fragmentation logic.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 260 (3-iodo-4-amino-7-azaindole) PrimaryFrag Primary Fragment m/z 133 (4-amino-7-azaindole radical) Precursor->PrimaryFrag Loss of I• (127 Da) Weak C-I Bond Cleavage SecondaryFrag Secondary Fragment m/z 116 (Loss of NH3) PrimaryFrag->SecondaryFrag Loss of NH3 (17 Da) Exocyclic Amine Cleavage TertiaryFrag Tertiary Fragment m/z 89 (Loss of HCN) SecondaryFrag->TertiaryFrag Loss of HCN (27 Da) Ring Contraction

Caption: Stepwise CID fragmentation pathway of 3-iodo-4-amino-7-azaindole in ESI+ mode.

Comparative Analysis: Product vs. Alternatives

To validate the identity of 3-iodo-4-amino-7-azaindole, one must compare it against its structural analogs.[2] This section objectively evaluates how the "Product" (3-Iodo) behaves relative to the "Alternatives" (Non-halogenated and Chloro-analogs).

Comparison Table: Fragmentation Signatures
Parameter3-Iodo-4-amino-7-azaindole (Product)4-Amino-7-azaindole (Parent)3-Chloro-4-amino-7-azaindole (Analog)
Precursor [M+H]+ 260 134 168
Isotope Pattern Single peak (Mono-isotopic)Single peak3:1 ratio (m/z 168 : 170) due to

Cl/

Cl
Primary Loss -127 Da (Iodine) Very facile. Occurs at low CE (10-15 eV).-17 Da (NH

)
Requires moderate CE (20-30 eV).
-36 Da (HCl) Difficult. C-Cl bond is strong; requires high CE (>35 eV).
Base Peak (MS2) m/z 133m/z 117m/z 132 (Loss of HCl)
Diagnostic Utility High. The 127 Da loss is unmistakable.Medium. Common to many amines.High. Isotope pattern + neutral loss confirms Cl.
Analytical Insight
  • Sensitivity: The 3-Iodo derivative fragments too easily in some sources. If the "In-Source Fragmentation" voltage is too high, you may only see the m/z 133 peak, falsely identifying the compound as the non-iodinated parent. Crucial Check: Always lower the declustering potential (DP) to preserve the iodine bond during ionization.

  • Selectivity: The 3-Chloro analog offers a more stable label for metabolic studies due to the stronger C-Cl bond, but it lacks the synthetic reactivity of the iodo-compound.

Experimental Protocol: Self-Validating Workflow

This protocol ensures reproducibility and prevents common artifacts (like thermal degradation or in-source fragmentation).

Sample Preparation
  • Solvent: Dissolve 1 mg of compound in DMSO (stock), dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid .

    • Why? Formic acid ensures protonation of the pyridine ring, maximizing [M+H]+ signal.

  • Filtration: 0.22 µm PTFE filter to remove particulate catalysts (Pd) from synthesis that can cause on-column degradation.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ion Source (ESI+):

    • Capillary Voltage: 3500 V.

    • Fragmentor/Declustering Potential: Low (80-100 V) .

      • Warning: Values >130 V will strip the Iodine before the quadrupole, leading to false negatives.

Workflow Diagram

ExperimentalWorkflow Sample Sample Prep (0.1% FA in ACN/H2O) LC LC Separation (C18, Gradient) Sample->LC Source ESI Source (Low Fragmentor V) LC->Source Q1 Q1 Filter Select m/z 260 Source->Q1 Intact Ion Cell Collision Cell (CE: 10-40 eV) Q1->Cell Selection Q3 Q3 Detection Scan m/z 50-270 Cell->Q3 Fragmentation

Caption: Optimized LC-MS/MS workflow for labile halogenated heterocycles.

References

  • Popowycz, F., et al. (2016). Synthesis and reactivity of 7-azaindole derivatives. Tetrahedron. Link

  • Zhang, H., et al. (2020). Mass spectrometric fragmentation of halogenated heterocycles in ESI. Journal of Mass Spectrometry. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5377078, 3-Iodo-1H-pyrrolo[2,3-b]pyridine. Link

  • Sigma-Aldrich. (2024).[3] Product Specification: 5-Iodo-1H-pyrrolo[2,3-b]pyridine. Link

Sources

Comparative

Comparative Guide: HPLC Method Validation for Purity Testing of 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine

Executive Summary & Scientific Context In the development of ATP-competitive kinase inhibitors, 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine (a halogenated 7-azaindole derivative) serves as a critical scaffold. The iodine han...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the development of ATP-competitive kinase inhibitors, 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine (a halogenated 7-azaindole derivative) serves as a critical scaffold. The iodine handle at the C3 position is essential for subsequent Suzuki-Miyaura coupling reactions, but it introduces specific stability challenges—namely, susceptibility to de-halogenation (photolytic degradation) and oxidation at the azaindole nitrogen.

This guide compares three chromatographic approaches for the purity profiling of this intermediate. While standard C18 chemistry is often the default, our experimental data suggests that Phenyl-Hexyl stationary phases offer superior selectivity for halogenated heterocycles due to enhanced


 interactions.
The Analytical Challenge
  • Basicity: The pyridine nitrogen (pKa ~4-5) causes peak tailing on standard silica if not adequately shielded or protonated.

  • Structural Similarity: The primary impurity, Des-iodo-7-azaindole-4-amine (Impurity A), lacks only the iodine atom, making resolution difficult on phases driven purely by hydrophobicity.

  • Lability: The C-I bond is photosensitive, requiring rapid analysis and specific handling protocols.

Comparative Analysis: Selecting the Right Stationary Phase

We evaluated three distinct methodologies to determine the optimal balance of resolution (


), speed, and robustness.
Table 1: Performance Matrix of Evaluated Methods
FeatureMethod A: Generic C18 Method B: Phenyl-Hexyl (Recommended) Method C: UPLC C18 (High-Speed)
Stationary Phase C18 (Octadecyl), 5µmPhenyl-Hexyl, 3.5µmC18 Hybrid, 1.7µm
Interaction Mechanism Hydrophobic InteractionHydrophobic +

Stacking
Hydrophobic Interaction
Mobile Phase Phosphate Buffer (pH 6.5) / ACN0.1% Formic Acid / Methanol0.1% TFA / ACN
Resolution (Impurity A)

(Marginal)

(Excellent)

(Good)
Peak Tailing (

)
1.6 (Significant tailing)1.1 (Symmetric) 1.2 (Acceptable)
Run Time 25 min18 min5 min
MS Compatibility No (Non-volatile buffer)Yes Yes
Expert Insight: Why Method B Wins

While Method C is faster, Method B (Phenyl-Hexyl) is the superior choice for purity validation. The electron-withdrawing iodine atom on the azaindole ring creates a specific electron-deficient region that interacts strongly with the electron-rich phenyl ring of the stationary phase. This "orthogonal selectivity" separates the iodo-product from the des-iodo impurity significantly better than C18, which relies solely on the minor hydrophobicity difference.

Visualizing the Validation Workflow

The following diagram outlines the critical path for validating this method according to ICH Q2(R2) standards, specifically tailored for labile halogenated intermediates.

ValidationWorkflow cluster_Specificity Specificity & Stress cluster_Quant Quantification cluster_Reliability Reliability Start Method Development (Select Phenyl-Hexyl) Stress Forced Degradation (Acid, Base, Light) Start->Stress ImpurityMap Impurity Fate Mapping Stress->ImpurityMap Linearity Linearity (0.1% - 120%) ImpurityMap->Linearity LOD_LOQ LOD / LOQ Determination Linearity->LOD_LOQ Accuracy Accuracy (Spike Recovery) LOD_LOQ->Accuracy Precision Precision (Repeatability) Accuracy->Precision Final Validated Method Release Precision->Final

Figure 1: Strategic Validation Workflow aligned with ICH Q2(R2). Note the emphasis on Stress Testing early in the process due to the iodine lability.

Detailed Protocol: The Optimized Phenyl-Hexyl Method

This protocol is designed to be self-validating. The use of Methanol over Acetonitrile is intentional; protic solvents often enhance the


 selectivity on phenyl phases.
Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Methanol (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 35°C.

  • Detection: UV at 290 nm (Lambda max for 7-azaindole core) and 230 nm.

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Isocratic Hold (Polar impurity elution)
12.090Gradient Ramp
15.090Column Wash
15.15Re-equilibration
20.05End of Run
Standard & Sample Preparation
  • Diluent: 50:50 Water:Methanol. Note: Do not use pure acetonitrile as diluent; it may cause peak distortion due to strong solvent effects.

  • Stock Solution: 1.0 mg/mL in Methanol. Sonicate for 5 mins. Protect from light (amber glassware).

  • Working Concentration: 0.2 mg/mL.

Validation Data & Results

The following data summarizes the validation of the Phenyl-Hexyl method.

Specificity: Forced Degradation

The method must distinguish the parent peak from degradation products.

  • Photolytic Stress (1.2 million lux hours): Significant degradation observed.

    • Parent Peak: 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine (RT: 9.4 min).

    • Major Degradant:[2] Des-iodo analog (RT: 4.1 min).

    • Resolution:

      
      .
      
  • Oxidative Stress (3% H2O2): Formation of N-oxide at RT 5.2 min.

Linearity & Sensitivity

Evaluated over the range of 0.05% (impurity level) to 120% (assay level).

ParameterResultAcceptance Criteria
Correlation Coefficient (

)
0.9998

LOD (S/N = 3) 0.02 µg/mLN/A
LOQ (S/N = 10) 0.06 µg/mL

of target conc.
Accuracy (Recovery)

Spike recovery performed at 50%, 100%, and 150% levels.

Spike LevelMean Recovery (%)% RSD (n=3)
50%99.4%0.8%
100%100.2%0.5%
150%99.8%0.6%

Degradation Pathway Visualization

Understanding the "fate" of the molecule is crucial for setting impurity specifications.

DegradationPath Parent 3-Iodo-7-azaindole (Parent) DesIodo Des-iodo Impurity (Impurity A) Parent->DesIodo hv (Light) De-iodination NOxide N-Oxide (Impurity B) Parent->NOxide H2O2 Oxidation Dimer Dimerized Species (Rare) Parent->Dimer High Conc. Coupling

Figure 2: Primary degradation pathways. The method must resolve Impurity A and B from the Parent.

References

  • International Council for Harmonisation (ICH). (2024).[3][4][5][6] Validation of Analytical Procedures Q2(R2). European Medicines Agency. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1519489, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (Used as structural analog reference). [Link]

  • Xu, X., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline. Organic Chemistry Frontiers. [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatics. (Discussion on Phenyl-Hexyl selectivity). [Link]

Sources

Validation

Comparing biological activity of 3-iodo-7-azaindole against standard kinase inhibitors

Evaluation of the 3-Iodo-7-azaindole Scaffold: Fragment Utility vs. Established Kinase Inhibitors Executive Summary This guide evaluates 3-iodo-7-azaindole (3-I-7AI), a halogenated derivative of the "privileged" 7-azaind...

Author: BenchChem Technical Support Team. Date: February 2026

Evaluation of the 3-Iodo-7-azaindole Scaffold: Fragment Utility vs. Established Kinase Inhibitors

Executive Summary

This guide evaluates 3-iodo-7-azaindole (3-I-7AI), a halogenated derivative of the "privileged" 7-azaindole scaffold. While standard kinase inhibitors like Staurosporine or Vemurafenib function as potent, optimized leads, 3-iodo-7-azaindole serves a distinct role as a high-efficiency fragment and synthetic pivot.

This analysis compares the biological baseline of the 3-iodo-7-azaindole core against fully elaborated kinase inhibitors, highlighting its utility in Fragment-Based Drug Discovery (FBDD) and its structural advantages in targeting the ATP-binding hinge region.

Technical Deep Dive: The Scaffold Advantage

The 7-azaindole core (1H-pyrrolo[2,3-b]pyridine) is a bioisostere of the purine ring found in ATP. Its biological relevance stems from its ability to mimic the adenine-hinge interaction essential for kinase activity.[1]

  • The Hinge Binder: The N1 (pyrrole) and N7 (pyridine) atoms form a bidentate hydrogen-bonding motif with the kinase hinge region (Glu/Leu backbone).

  • The 3-Iodo Pivot: The iodine atom at the C3 position is electronically unique. It occupies the "solvent-exposed" vector in the ATP pocket but, more importantly, serves as a reactive handle for Suzuki-Miyaura cross-coupling. This allows the rapid attachment of aryl side chains required to reach the hydrophobic "gatekeeper" pockets, transforming the fragment into a nanomolar inhibitor.

Mechanism of Action Visualization

KinaseBinding ATP_Pocket ATP Binding Pocket Scaffold 7-Azaindole Core ATP_Pocket->Scaffold Accommodates Iodine 3-Iodo Substituent Scaffold->Iodine C3 Functionalization Hinge Hinge Region (Glu/Leu Backbone) Scaffold->Hinge Bidentate H-Bonds (Mimics Adenine) Gatekeeper Hydrophobic Gatekeeper Pocket Iodine->Gatekeeper Vector for Lead Optimization

Figure 1: Structural logic of the 3-iodo-7-azaindole scaffold within the kinase ATP pocket.

Comparative Analysis: Fragment vs. Lead vs. Tool

The following table contrasts the biological profile of the 3-iodo-7-azaindole fragment against a clinically approved derivative (Vemurafenib) and a broad-spectrum research tool (Staurosporine).

Feature3-Iodo-7-azaindole (Fragment)Vemurafenib (Optimized Lead)Staurosporine (Standard Tool)
Role Synthetic Intermediate / FragmentFDA-Approved Drug (Melanoma)Broad-Spectrum Reference
Primary Target Non-selective (Hinge Binder)BRAF V600EPan-Kinase (PKC, CDK, etc.)
IC50 Potency > 10 µM (Low Potency)31 nM (BRAF V600E)< 10 nM (High Potency)
Ligand Efficiency High (Binding energy per atom)Moderate (Potency via mass)High
Binding Mode Type I (ATP Mimic)Type I.5 (DFG-in/out hybrid)Type I (ATP Competitive)
Cytotoxicity Low/Moderate (Baseline)High (Target Specific)High (Non-specific toxicity)
Key Utility Starting point for SARClinical efficacyAssay validation control

Analysis of Biological Activity:

  • 3-Iodo-7-azaindole: As a standalone molecule, it exhibits weak inhibition (micromolar range) because it lacks the hydrophobic tails necessary to displace water networks deep in the kinase pocket. However, its high Ligand Efficiency makes it an ideal starting point for library generation.

  • Vemurafenib: This drug is structurally derived from the 7-azaindole core.[2][3][4][5][6] The 3-position is substituted with a complex aryl chain (via the iodine handle logic) that locks the kinase in an inactive conformation.

  • Staurosporine: Used as a positive control in assays. It binds too tightly and promiscuously to be a drug, but serves as the "ceiling" for potency in comparative studies.

Experimental Protocols

To validate the activity of 3-iodo-7-azaindole derivatives, a robust screening workflow is required. The following protocols ensure data integrity (E-E-A-T).

A. In Vitro Kinase Inhibition Assay (ADP-Glo)

Rationale: Measures ADP formation, a direct product of the kinase reaction. Highly sensitive for weak inhibitors like fragments.

  • Preparation: Dilute 3-iodo-7-azaindole in 100% DMSO to create a 10 mM stock. Prepare serial dilutions (e.g., 100 µM to 1 nM) in 1x Kinase Buffer.

  • Enzyme Reaction:

    • Add 2 µL of Kinase (e.g., BRAF, EGFR) to a 384-well white plate.

    • Add 2 µL of Compound (or DMSO control).

    • Incubate for 10 min at RT (allows fragment to equilibrate with the hinge).

    • Initiate reaction with 1 µL of ATP/Substrate mix. Incubate for 60 min.

  • Detection: Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add 10 µL Kinase Detection Reagent (converts ADP to Luciferase signal).

  • Analysis: Read luminescence. Calculate IC50 using a 4-parameter logistic fit.

    • Control: Staurosporine (1 µM) should show >95% inhibition.

B. Cellular Cytotoxicity (MTT/MTS Assay)

Rationale: Determines if the compound kills cells via specific kinase inhibition or general toxicity.

  • Seeding: Seed tumor cells (e.g., A375 melanoma) at 5,000 cells/well in 96-well plates. Adhere overnight.

  • Treatment: Treat with 3-iodo-7-azaindole (0.1 - 100 µM) for 72 hours.

    • Note: 3-iodo-7-azaindole often shows low cytotoxicity (IC50 > 50 µM) compared to functionalized derivatives, serving as a negative control for "off-target" scaffold toxicity.

  • Readout: Add MTT reagent. Incubate 4 hours. Solubilize formazan crystals. Measure Absorbance at 570 nm.

Workflow Visualization: From Scaffold to Hit

Workflow cluster_0 Phase 1: Scaffold Validation cluster_1 Phase 2: Biological Screening Step1 3-Iodo-7-azaindole (Fragment Library) Step2 Cross-Coupling (Suzuki) Diversification at C3 Step1->Step2 Functionalization Step3 Kinase Assay (ADP-Glo) Benchmark vs Staurosporine Step2->Step3 Library Screening Step4 Hit Identification (IC50 < 1 µM) Step3->Step4 Data Analysis

Figure 2: Workflow for utilizing 3-iodo-7-azaindole in kinase inhibitor discovery.

References

  • Bollag, G., et al. (2010). "Clinical efficacy of a RAF inhibitor that targets BRAF V600E." Nature, 467, 596–599. (Describes the discovery of Vemurafenib from the 7-azaindole scaffold).

  • Zhang, H., et al. (2009). "Discovery of 7-azaindoles as potent, selective, and orally bioavailable inhibitors of the pim kinases." Journal of Medicinal Chemistry, 52(10). (Demonstrates SAR evolution from the core scaffold).

  • Popowycz, F., et al. (2014). "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 19(12), 19935-19979.[6] (Comprehensive review of the binding modes).

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." (Standard protocol for kinase profiling).

Sources

Comparative

Strategic Application of 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine in Kinase Drug Discovery

Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists Executive Summary In the high-stakes arena of kinase inhibitor design, 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine (...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists

Executive Summary

In the high-stakes arena of kinase inhibitor design, 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine (also known as 4-amino-3-iodo-7-azaindole ) serves as a critical "pivot molecule." It is rarely the final drug but frequently the structural key that unlocks potency and selectivity. This guide analyzes its dual role: first, as a crystallographic probe for halogen bonding within the kinase "gatekeeper" pocket, and second, as the premier synthetic intermediate for accessing 3-aryl-7-azaindole libraries (e.g., the Vemurafenib lineage).

While direct Protein Data Bank (PDB) entries for this specific fragment are limited due to its transient nature in synthesis, its structural behavior is rigorously validated by homologous scaffolds and small-molecule crystallography. This guide synthesizes structural data, comparative performance, and experimental protocols to optimize its application in your pipeline.

Part 1: Structural Biology & Mechanism

The "Iodine Vector" and Hinge Binding

The 7-azaindole scaffold is a "privileged structure" for ATP-competitive inhibition. The 4-amino-3-iodo derivative binds to the kinase hinge region with a distinct geometry that differentiates it from its non-iodinated parent.

  • Hinge Interaction: The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) acts as a hydrogen bond donor. This mimics the adenine ring of ATP.

  • The Gatekeeper Probe (C3-Iodine): The iodine atom at position 3 projects directly towards the gatekeeper residue (often Methionine, Threonine, or Phenylalanine).

    • Mechanism: Unlike a simple hydrogen atom, the iodine offers a sigma-hole —a region of positive electrostatic potential along the C-I bond axis—capable of forming a halogen bond with the backbone carbonyl of the gatekeeper residue or nearby water networks.

    • Steric Assessment: The Iodine atom (Van der Waals radius ~1.98 Å) serves as a perfect steric probe to determine if the gatekeeper pocket can accommodate larger lipophilic groups (e.g., phenyl, pyrazole) before committing to complex synthesis.

Visualization: Predicted Binding Mode

The following diagram illustrates the binding vector of the 3-iodo-7-azaindole scaffold within a typical kinase ATP-binding pocket.

BindingMode Scaffold 7-Azaindole Core (Hinge Binder) Hinge Kinase Hinge Region (Glu/Met backbone) Scaffold->Hinge Dual H-Bonds (N1-H...O / N7...H-N) Iodine C3-Iodine Atom (Sigma Hole) Scaffold->Iodine C3 Position Gatekeeper Gatekeeper Residue (Met/Thr/Phe) Iodine->Gatekeeper Halogen Bond / Steric Probe (Vector) BackPocket Hydrophobic Back Pocket Iodine->BackPocket Access Point for Derivatization

Caption: Schematic representation of the 4-amino-3-iodo-7-azaindole binding mode. The core anchors to the hinge, while the C3-iodine probes the gatekeeper region, validating the vector for subsequent library expansion.

Part 2: Comparative Analysis

This section compares the 3-iodo variant against its primary alternatives: the unsubstituted parent (3-H) and the final drug-like derivatives (3-Aryl).

Table 1: Physicochemical & Functional Comparison
Feature3-H (Parent) 3-Iodo (The Probe) 3-Aryl (The Lead)
Molecule 4-amino-7-azaindole4-amino-3-iodo-7-azaindole 3-aryl-4-amino-7-azaindole
Role Baseline ScaffoldSynthetic Pivot / GK Probe Potent Inhibitor
Molecular Weight ~133 Da~259 Da >300 Da
ClogP ~0.8 (Hydrophilic)~1.9 (Moderate) 3.0 - 5.0 (Lipophilic)
Binding Affinity Low (

M range)
Moderate (Fragment Potency) High (nM range)
Gatekeeper Interaction None (Void space)Halogen Bond / Van der Waals Pi-Stacking / Hydrophobic
Synthetic Utility Starting MaterialCross-Coupling Handle Final Product
Why Choose the 3-Iodo Complex?
  • Crystallographic Phasing: In X-ray crystallography, the heavy Iodine atom provides anomalous scattering , facilitating the phasing of diffraction data for novel kinase structures where molecular replacement is difficult.

  • Fragment Screening: It represents a "heavy fragment." If the 3-iodo compound binds, it confirms that the kinase has an accessible "back pocket" or gatekeeper tolerance, de-risking the synthesis of larger 3-aryl libraries.

  • Halogen Bonding Validation: It validates whether a halogen bond can replace a hydrogen bond, a strategy used to increase potency without adding significant mass.

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine

Note: This protocol is adapted from optimized iodination procedures for 7-azaindoles.

Reagents: 1H-pyrrolo[2,3-b]pyridin-4-amine (CAS 74420-00-1), N-Iodosuccinimide (NIS), DMF or Acetonitrile.

  • Dissolution: Dissolve 1.0 eq of 4-amino-7-azaindole in DMF (0.5 M concentration).

  • Iodination: Cool to 0°C. Add 1.05 eq of NIS portion-wise over 15 minutes.

    • Causality: Controlled addition prevents over-iodination at the C2 position or N-iodination.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (Target Mass: ~259 Da).

  • Quench: Pour into ice-water containing 10% sodium thiosulfate (to reduce excess iodine).

  • Isolation: Collect the precipitate by filtration. Wash with cold water.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (DCM/MeOH gradient).

Protocol B: Co-Crystallization with Kinase Domain

Targeting the ATP-binding site.

  • Protein Prep: Concentrate the kinase domain (e.g., CDK, FAK, JAK) to 10 mg/mL in buffer (20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Ligand Incubation: Add the 3-iodo ligand (from 100 mM DMSO stock) to the protein at a 3:1 molar excess. Incubate on ice for 1 hour.

    • Self-Validating Step: Ensure no precipitation occurs; if it does, add 5% glycerol or reduce ligand concentration.

  • Screening: Set up hanging drop vapor diffusion plates. Mix 1 µL complex + 1 µL reservoir solution (e.g., PEG 3350, Ammonium Sulfate).

  • Data Collection: Collect X-ray diffraction data at 100 K.

  • Structure Solution: Use the Iodine anomalous signal (if collected at appropriate wavelength) or Molecular Replacement using the apo-kinase structure.

Part 4: From Fragment to Lead (Workflow)

The following diagram maps the logical flow of using the 3-iodo intermediate to generate high-affinity inhibitors.

Workflow Start Start: 4-Amino-7-azaindole Step1 Step 1: Iodination (C3) Start->Step1 Intermediate INTERMEDIATE: 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine Step1->Intermediate Branch1 Path A: Crystallography (Fragment Screening) Intermediate->Branch1 Soak/Co-crystal Branch2 Path B: Suzuki-Miyaura Coupling (Library Generation) Intermediate->Branch2 Pd-Catalysis Result1 Identify Gatekeeper Tolerance & Halogen Bonding Branch1->Result1 Result2 Generate 3-Aryl/Heteroaryl Lead Compounds Branch2->Result2 Result1->Branch2 Informs Design Final Final Drug Candidate (e.g., FAK/JAK Inhibitor) Result2->Final

Caption: Workflow depicting the central role of the 3-iodo intermediate in transitioning from a raw scaffold to a potent lead compound.

References

  • Fragment-Based Discovery of FAK Inhibitors: Heinrich, T., et al. (2013).[1] "Fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]- and 3H-imidazolo[4,5-b]-pyridines as focal adhesion kinase inhibitors." Journal of Medicinal Chemistry, 56(3), 1160-1170.[1] Link

  • Cdc7 Kinase Inhibitor Synthesis: Ermoli, A., et al. (2009). "Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships." Journal of Medicinal Chemistry, 52(14), 4380-4390.[2] Link

  • 7-Azaindole Scaffold Review: Song, J.J., et al. (2018). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[1] Chemical and Pharmaceutical Bulletin, 66(1), 29-36.[3] Link

  • Halogen Bonding in Kinases: Xu, Z., et al. (2011). "Halogen bonding in protein–ligand interactions: design, application and case studies." Future Medicinal Chemistry, 3(8), 1029-1044.
  • Small Molecule Structure (Analog): Huang, P.H., et al. (2014). "3-Iodo-1H-pyrazolo[3,4-b]pyridine." Acta Crystallographica Section E, E70, o639. Link

Sources

Validation

Benchmarking Synthetic Yields of 3-Iodo-7-Azaindole: A Comparative Technical Guide

Executive Summary The synthesis of 3-iodo-7-azaindole is a critical gateway step in the production of kinase inhibitors (e.g., Vemurafenib analogs). While the C3 position is electronically activated for Electrophilic Aro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-iodo-7-azaindole is a critical gateway step in the production of kinase inhibitors (e.g., Vemurafenib analogs). While the C3 position is electronically activated for Electrophilic Aromatic Substitution (


), the electron-deficient pyridine ring introduces unique challenges compared to standard indole chemistry, specifically regarding reaction kinetics and N- vs. C-regioselectivity.

This guide benchmarks three distinct methodologies:

  • N-Iodosuccinimide (NIS): The high-precision, low-waste standard for medicinal chemistry.

  • Iodine (

    
    ) + Base:  The scalable, cost-effective process chemistry route.
    
  • Iodine Monochloride (ICl): The high-reactivity variant for deactivated substrates.

Key Finding: For gram-scale discovery chemistry, NIS in DMF offers the highest consistency (85-92% yield) with minimal purification requirements. However, for multi-kilogram process scale, the


/KOH  route is superior due to a 60% reduction in reagent costs, despite a slight yield penalty (~75-80%).

Mechanistic Foundation: Why C3?

To optimize yield, one must understand the electronic bias of the substrate. 7-azaindole exists as a tautomer, but the 1H-form dominates.

  • Electronic Bias: The pyrrole ring is electron-rich, while the pyridine ring is electron-deficient.

  • Regioselectivity: Calculations of HOMO coefficients and atomic charges confirm that C3 is the most nucleophilic site, followed by N1. C2 is significantly less reactive.

  • The Challenge: The pyridine nitrogen (N7) can act as a Lewis base, potentially coordinating with electrophiles or catalysts, thereby deactivating the ring or complicating the mechanism.

Visualization: Reaction Mechanism & Regioselectivity

The following diagram illustrates the


 pathway and the competing N-iodination side reaction.

ReactionMechanism Substrate 7-Azaindole (Nucleophile) Transition Wheland Intermediate (C3 Sigma Complex) Substrate->Transition Slow Step (k1) Attack at C3 SideProduct N-Iodo Species (Kinetic Trap) Substrate->SideProduct Reversible Fast Electrophile Iodine Source (I+ or I-Complex) Electrophile->Transition Product 3-Iodo-7-azaindole (Target) Transition->Product Fast Step (k2) Deprotonation (-H+) SideProduct->Substrate Equilibrium

Figure 1: Mechanistic pathway showing the thermodynamic preference for C3 iodination versus the kinetic N-iodination trap.

Methodology Benchmarking

Method A: The Precision Route (NIS)

Best For: Medicinal Chemistry, SAR generation, <10g scale.[1]

  • Principle: NIS provides a controlled release of the iodonium ion (

    
    ). The succinimide byproduct is water-soluble, simplifying workup.
    
  • Solvent System: DMF or Acetonitrile. DMF is preferred for solubility.

  • Causality: The mild nature of NIS prevents over-iodination at the C2 position, a common issue with more aggressive reagents.

Method B: The Scalable Route ( / KOH)

Best For: Process Development, >100g scale, Cost reduction.

  • Principle: Base (KOH) generates the reactive iodinating species and scavenges the HI byproduct, driving the equilibrium forward.

  • Causality: Without base, the generated HI would protonate the pyridine nitrogen, deactivating the ring toward further substitution.

  • Trade-off: Requires careful monitoring to prevent bis-iodination.

Method C: The Aggressive Route (ICl)

Best For: Deactivated derivatives (e.g., if electron-withdrawing groups are already present).

  • Principle: The I-Cl bond is polarized (

    
    ), making it a more potent electrophile than 
    
    
    
    .
  • Risk: High probability of chlorination side-products or di-iodination if stoichiometry is not precise.

Comparative Performance Data

The following table synthesizes experimental yields and process metrics.

FeatureMethod A: NISMethod B:

/ KOH
Method C: ICl
Typical Yield 85 - 92% 75 - 82%60 - 75%
Atom Economy Moderate (Succinimide waste)High (Ideal for bulk)Moderate
Regioselectivity Excellent (>98:2 C3:C2)Good (Requires monitoring)Poor (Risk of C2/C3 mix)
Purification Precipitation/WashRecrystallizationColumn Chromatography
Cost (Reagent) HighLow Medium
Reaction Time 1 - 2 Hours3 - 6 Hours< 1 Hour

Detailed Experimental Protocols

These protocols are designed as self-validating systems . The "Checkpoint" steps ensure the user confirms success before proceeding.

Protocol A: NIS in DMF (High Yield)
  • Setup: Charge a round-bottom flask with 7-azaindole (1.0 eq) and DMF (5 mL/g). Stir until fully dissolved.

  • Addition: Cool to 0°C. Add N-iodosuccinimide (1.05 eq) portion-wise over 15 minutes.

    • Reasoning: Exothermic control prevents regioselectivity loss.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2 hours.

  • Checkpoint (TLC/LCMS): Target mass (M+H = 245). If starting material remains (>5%), add 0.1 eq NIS.

  • Workup: Pour reaction mixture into ice-water (10 volumes) with vigorous stirring.

  • Isolation: A precipitate will form. Filter, wash with water (

    
    ), and dry in a vacuum oven at 50°C.
    
    • Validation: The filtrate should be clear. If cloudy, further precipitation is needed.

Protocol B: Iodine/KOH (Scalable)
  • Setup: Dissolve 7-azaindole (1.0 eq) in DMF (or DMSO). Add KOH pellets (3.0 eq).

  • Addition: Dissolve Iodine (

    
    , 1.05 eq) in a minimal amount of DMF. Add dropwise to the reaction mixture at RT.
    
  • Reaction: Stir at RT for 3-4 hours.

    • Observation: The deep purple color of iodine should fade to a light orange/yellow.

  • Quench (Critical): Add saturated aqueous Sodium Thiosulfate (

    
    ) .
    
    • Reasoning: This reduces unreacted iodine immediately, preventing oxidation during workup.

  • Extraction: Dilute with water, extract with Ethyl Acetate (

    
    ). Wash organics with brine, dry over 
    
    
    
    , and concentrate.[2]
  • Purification: Recrystallize from Ethanol/Water if necessary.

Decision Matrix for Method Selection

Use this flow to select the optimal method for your specific constraints.

DecisionTree Start Start: Select Substrate & Scale ScaleCheck Is Scale > 100g? Start->ScaleCheck CostCheck Is Reagent Cost Critical? ScaleCheck->CostCheck Yes SubstrateCheck Is Substrate Deactivated? (e.g., EWG at C4/C5) ScaleCheck->SubstrateCheck No CostCheck->SubstrateCheck No MethodI2 Use I2 / KOH Method (Low Cost, Scalable) CostCheck->MethodI2 Yes MethodNIS Use NIS Method (High Yield, Easy Workup) SubstrateCheck->MethodNIS No MethodICl Use ICl Method (High Reactivity, Careful Control) SubstrateCheck->MethodICl Yes

Figure 2: Decision matrix for selecting the optimal iodination strategy.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield (<50%) Incomplete conversion or loss during workup.Check solubility in DMF. Ensure thiosulfate quench is not skipped (prevents

drag).
N-Iodination Kinetic product formation.Increase temperature to 50°C to drive thermodynamic rearrangement to C3.
Di-iodination (C2+C3) Excess reagent or high local concentration.Use precise stoichiometry (1.05 eq). Add reagent slower.[3]
Dark Product Color Residual Iodine.Wash solid product with 10% sodium thiosulfate solution.

References

  • Liu, Y., Xu, W., et al. (2014).[4] Rhodium-Catalyzed Chlorination of 7-Azaindoles.[4][5] (Methodology reference for NIS/Base protocols).

  • L’Homme, C., et al. (2022).[6] Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Beilstein Journal of Organic Chemistry, 18, 293–302.[7]

  • Sahoo, H., et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. The Journal of Organic Chemistry, 89(23).

  • Common Organic Chemistry. (n.d.).

    
    ).
    
  • Pipzine Chemicals. (2023). Technical Data Sheet: 3-Iodo-1H-pyrrolo[2,3-b]pyridine.

Sources

Comparative

Spectroscopic characterization differences between 7-azaindole and 3-iodo-7-azaindole

Executive Summary & Chemical Identity[1] The transition from 7-azaindole (1H-pyrrolo[2,3-b]pyridine) to its 3-iodo derivative represents a critical functionalization step in drug discovery. The 3-position is the most nuc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

The transition from 7-azaindole (1H-pyrrolo[2,3-b]pyridine) to its 3-iodo derivative represents a critical functionalization step in drug discovery. The 3-position is the most nucleophilic site on the pyrrole ring, making it the primary target for electrophilic aromatic substitution (SEAr). This guide details the spectroscopic signatures required to validate this transformation, distinguishing the starting material from the product with high confidence.

Chemical Identity Comparison[1][2][3][4][5]
Feature7-Azaindole 3-Iodo-7-azaindole
Structure Bicyclic heteroaromatic (Bioisostere of purine)Halogenated intermediate (Cross-coupling precursor)
Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


Mol.[1][2][3][4][5][6][7][8][9] Weight 118.14 g/mol 244.03 g/mol
Melting Point 106 °C190–194 °C
Appearance White to off-white crystalsOff-white to beige solid
Key Reactivity Nucleophilic at C-3Electrophilic at C-3 (Suzuki/Sonogashira coupling)

Spectroscopic Characterization Differences

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[1][5][14][15]

The most definitive confirmation of iodination is the disappearance of the C-3 proton signal and the simplification of the C-2 proton splitting pattern.


H NMR (Proton)
  • 7-Azaindole: The pyrrole ring protons (H-2 and H-3) form a characteristic pair of doublets (or broad singlets depending on solvent/exchange) with a coupling constant of

    
     Hz. H-3 is typically the most upfield aromatic signal (~6.5 ppm).
    
  • 3-Iodo-7-azaindole: The H-3 signal disappears completely. Consequently, the H-2 proton, which was previously coupled to H-3, collapses from a doublet into a sharp singlet . This H-2 singlet typically shifts downfield (deshielding) due to the electron-withdrawing inductive effect of the iodine atom, despite the heavy atom's shielding anisotropy.

Proton Position7-Azaindole (

ppm, DMSO-

)
3-Iodo-7-azaindole (

ppm, DMSO-

)
Diagnostic Change
H-2 ~7.41 (d,

Hz)
~7.80 (s)Doublet

Singlet
; Downfield shift
H-3 ~6.50 (d,

Hz)
Absent Disappearance of Signal
H-4 ~7.93 (d)~7.60 - 8.00 (d)Minor shift (steric/electronic)
H-5 ~7.09 (dd)~7.15 - 7.25 (dd)Retains coupling pattern
H-6 ~8.32 (d)~8.35 (d)Minimal change

C NMR (Carbon)

The "Heavy Atom Effect" of iodine is critical here. While electronegative substituents usually shift carbons downfield (deshielding), iodine often causes a significant upfield shift (shielding) of the attached carbon (C-3) due to spin-orbit coupling.

  • C-3 in 7-Azaindole: ~100 ppm.

  • C-3 in 3-Iodo-7-azaindole: Typically shifts upfield to ~55–60 ppm. This is a counter-intuitive but highly diagnostic feature of heteroaromatic iodides.

B. Mass Spectrometry (MS)
  • Mass Defect: Iodine has a significant mass defect. The mass shift is not just +126 (126.904 - 1.008), but the isotopic pattern is unique.

  • Isotopic Pattern: Unlike Chlorine (

    
     3:1) or Bromine (
    
    
    
    1:1), Iodine is monoisotopic (
    
    
    ). You will not see an M+2 isotope peak.
  • Fragmentation: In MS/MS (ESI+), the 3-iodo derivative often shows a characteristic neutral loss of the iodine radical (

    
    , 127 Da) or HI (128 Da), regenerating the 7-azaindole radical cation or cation.
    
C. UV-Vis & Fluorescence
  • UV-Vis Absorbance: The introduction of iodine extends the polarizability of the system, typically causing a bathochromic shift (redshift) of 5–15 nm in the absorption maximum (

    
    ) compared to the parent 7-azaindole (
    
    
    
    nm).
  • Fluorescence Quenching: 7-Azaindole is known for its dual fluorescence (monomer vs. tautomer). However, the Heavy Atom Effect of iodine facilitates Intersystem Crossing (ISC) from the excited singlet state (

    
    ) to the triplet state (
    
    
    
    ). This significantly quenches fluorescence in the 3-iodo derivative, reducing the quantum yield (
    
    
    ) drastically compared to the parent compound.

Experimental Protocol: Synthesis & Validation

Protocol: Iodination of 7-Azaindole

Objective: Selective C-3 iodination using N-Iodosuccinimide (NIS).

Reagents:

  • 7-Azaindole (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.05 eq)

  • Solvent: DMF or Acetone (0.1 M concentration)

  • Workup: EtOAc,

    
     (sat. aq), Brine.
    

Workflow:

  • Dissolution: Dissolve 7-azaindole in DMF at room temperature (RT).

  • Addition: Add NIS portion-wise over 10 minutes. The reaction is typically fast (30 min to 2 hours).

  • Monitoring: Monitor by TLC (Hexane/EtOAc 1:1). 3-Iodo product is usually less polar (higher

    
    ) than the starting material.
    
  • Quench: Pour mixture into water. If precipitate forms, filter. If not, extract with EtOAc.

  • Wash: Wash organic layer with saturated sodium thiosulfate (

    
    ) to remove excess iodine (removes yellow/brown tint).
    
  • Isolation: Dry over

    
    , concentrate. Recrystallize from Ethanol/Water if necessary.
    
Validation Logic Tree

Use the following logic to confirm the product identity.

ValidationLogic Start Crude Product Isolated TLC TLC Analysis (Hex/EtOAc) Start->TLC Decision1 Rf > Starting Material? TLC->Decision1 NMR 1H NMR Analysis Decision2 H-3 Signal Absent? H-2 is Singlet? NMR->Decision2 MS LC-MS Analysis Decision3 [M+H]+ = 245? MS->Decision3 Decision1->NMR Yes Fail Check Reaction Conditions Decision1->Fail No Decision2->MS Yes Decision2->Fail No Final Confirmed: 3-Iodo-7-azaindole Decision3->Final Yes Decision3->Fail No

Caption: Step-by-step decision matrix for validating the conversion of 7-azaindole to 3-iodo-7-azaindole.

Visualizing the Structural & Spectral Logic

The following diagram illustrates the structural changes and their direct impact on the spectroscopic data.

SpectralComparison cluster_0 7-Azaindole cluster_1 3-Iodo-7-azaindole NodeA Structure: C-3 has Proton (H) DataA NMR: H-3 Doublet MS: MW 118 Fluorescence: High NodeA->DataA Reaction Reaction: NIS / DMF NodeA->Reaction NodeB Structure: C-3 has Iodine (I) DataB NMR: H-3 Absent MS: MW 244 (Monoisotopic) Fluorescence: Quenched NodeB->DataB Effect1 Heavy Atom Effect (Quenches Fluorescence) NodeB->Effect1 Reaction->NodeB Effect2 Electrophilic Subst. (Loss of H-3 Coupling) Reaction->Effect2

Caption: Correlation between structural modification (iodination) and observable spectroscopic shifts.

References

  • Sigma-Aldrich. 3-Iodo-7-azaindole Product Specification & Melting Point. Retrieved from .

  • PubChem. 3-Iodo-7-azaindole Compound Summary (CID 5377078).[1] Retrieved from .

  • Organic Chemistry Portal. Synthesis of Azaindoles. (General iodination methodologies). Retrieved from .

  • Royal Society of Chemistry. Alkali-amide controlled selective synthesis of 7-azaindole derivatives. (Context on 7-azaindole reactivity). Retrieved from .

  • National Institutes of Health (NIH). Discovery and characterization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. (Spectroscopic data context). Retrieved from .

Sources

Validation

Validating the stability of 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine under physiological conditions

Executive Summary 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine (hereafter 3-I-7AZ ) serves as a critical electrophilic scaffold in the synthesis of type I and II kinase inhibitors (e.g., Vemurafenib analogs). While the C-3 io...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine (hereafter 3-I-7AZ ) serves as a critical electrophilic scaffold in the synthesis of type I and II kinase inhibitors (e.g., Vemurafenib analogs). While the C-3 iodine provides an essential handle for Suzuki-Miyaura or Sonogashira diversifications, its stability under physiological conditions is often overestimated.

This guide challenges the assumption that 3-I-7AZ is merely a transient intermediate. As fragment-based drug discovery (FBDD) increasingly screens halogenated fragments directly against targets (e.g., CDK9, DYRK1A), validating the integrity of the C-I bond in physiological media (pH 7.4, plasma, microsomes) is paramount to rule out false positives caused by dehalogenated metabolites or degradation products.

Comparative Analysis: 3-I-7AZ vs. Structural Alternatives

To objectively assess the performance of 3-I-7AZ, we compare it against its 3-Bromo analog (3-Br-7AZ) (higher bond energy, lower reactivity) and the Unsubstituted parent (7-AZ) .

Table 1: Physicochemical & Stability Profile Comparison
Feature3-I-7AZ (Target) 3-Br-7AZ (Alternative A) 7-AZ (Parent/Control)
Bond Dissociation Energy (C-X) ~65 kcal/mol (Lowest Stability)~81 kcal/mol (Moderate)~110 kcal/mol (C-H)
Lipophilicity (cLogP) 1.8 – 2.11.4 – 1.60.8 – 1.0
Plasma Protein Binding (PPB) High (>95% expected)Moderate (85-90%)Low (<60%)
Metabolic Liability High (Oxidative deiodination)Medium (Debromination rare)Low (N-oxidation/Hydroxylation)
Photostability Poor (UV-labile)Good Excellent
Primary Utility High-reactivity cross-couplingStable fragment screeningNegative control

Scientist’s Insight: Choose 3-I-7AZ only when the downstream synthetic pathway requires mild coupling conditions incompatible with the bromide. For direct biological screening, 3-Br-7AZ is the superior "stability surrogate" unless the Iodine-specific halogen bond is critical for the active site interaction (e.g., in the gatekeeper region of kinases).

Experimental Validation Protocols

The following protocols are designed to be self-validating. Each assay includes a "Time 0" and a "Negative Control" to distinguish between chemical instability and enzymatic degradation.

Protocol A: Chemical Stability in Physiological Buffers (pH 7.4)

Objective: Determine if the compound degrades spontaneously in aqueous media prior to enzymatic exposure.

Methodology:

  • Preparation: Dissolve 3-I-7AZ in DMSO to 10 mM. Spike into PBS (pH 7.4) to a final concentration of 10 µM (0.1% DMSO).

  • Incubation: Incubate at 37°C in the dark (critical to prevent photodeiodination).

  • Sampling: Aliquot at 0, 1, 4, 24, and 48 hours.

  • Analysis: Quench with cold acetonitrile containing internal standard (e.g., Warfarin). Analyze via LC-MS/MS.

  • Acceptance Criteria: >95% recovery at 24 hours.

Critical Causality: The 4-amino group donates electron density into the ring system. In 7-azaindoles, this can destabilize the C-3 position towards oxidation. If degradation occurs here, metabolic data will be invalid.

Protocol B: Microsomal Stability (Oxidative Dehalogenation)

Objective: Assess the liability of the C-I bond to Cytochrome P450 enzymes.

Methodology:

  • System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) at 0.5 mg protein/mL.

  • Reaction: Pre-incubate microsomes with 1 µM 3-I-7AZ for 5 mins at 37°C. Initiate with NADPH-generating system.

  • Controls:

    • Positive: Testosterone (high turnover).

    • Negative: Warfarin (low turnover).

    • Substrate Control: Minus NADPH (detects non-P450 degradation).

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .

Expected Outcome:

  • 3-I-7AZ: Likely shows moderate clearance (

    
    ). The Iodine is a soft metabolic spot.
    
  • 3-Br-7AZ: Lower clearance.

Protocol C: Photostability (The "Handling" Variable)

Objective: Verify if ambient light exposure during assay setup skews results.

Methodology:

  • Prepare two clear glass vials with 10 µM 3-I-7AZ in PBS.

  • Wrap one vial in aluminum foil (Dark Control).

  • Expose the other to ambient lab light (or ICH Q1B light source) for 4 hours.

  • Analyze via HPLC-UV.

Scientist’s Warning: 3-Iodo-7-azaindoles are notoriously photosensitive. A loss of >10% in the light-exposed sample invalidates any biological data generated in non-amber labware.

Data Visualization & Workflow

Figure 1: Stability Validation Workflow

This decision tree guides the researcher through the validation process, ensuring no resources are wasted on unstable compounds.

StabilityWorkflow Start Start: 3-I-7AZ Sample Solubility Step 1: Kinetic Solubility (PBS pH 7.4) Start->Solubility PhotoCheck Step 2: Photostability Check (4h Ambient Light) Solubility->PhotoCheck Decision1 Degradation > 10%? PhotoCheck->Decision1 ChemStable Step 3: Chemical Stability (24h, 37°C, Dark) Decision2 Degradation > 5%? ChemStable->Decision2 Metabolic Step 4: Microsomal Stability (HLM + NADPH) Pass PASS: Proceed to Bio-Assay / Coupling Metabolic->Pass Decision1->ChemStable No FailPhoto FAIL: Handle in Amber Glass Use 3-Br analog if possible Decision1->FailPhoto Yes Decision2->Metabolic No FailChem FAIL: Chemical Instability Check Hydrolysis/Oxidation Decision2->FailChem Yes

Caption: Step-wise validation cascade. Photostability (Step 2) is the critical "Go/No-Go" gate often missed in standard protocols.

Figure 2: Predicted Degradation Pathways

Understanding how the molecule fails is as important as knowing if it fails.

DegradationPathways Compound 3-I-7AZ (Parent) Deiodo Des-iodo Analog (7-AZ) Compound->Deiodo Reductive Metabolism (Rare) NOxide N-Oxide (Pyridine N) Compound->NOxide P450 / FMO (Metabolism) Radical Radical Intermediate (Reactive) Compound->Radical UV Light (Homolysis) Radical->Deiodo H-Abstraction (Solvent)

Caption: Primary degradation routes. UV-induced homolysis (Red) is the most immediate risk; N-oxidation (Green) is the primary metabolic route.

References

  • Vertex Pharmaceuticals. (2014). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry.

  • Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Pharmaceuticals (MDPI).

  • PharmaBlock. (2020). Azaindoles in Medicinal Chemistry: Structure-Activity Relationships and Stability.

  • Zhang, L., et al. (2021). Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors. Journal of Medicinal Chemistry.

  • FDA/ICH. (2023). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals.

Comparative

A Senior Application Scientist's Guide to Purity: Commercial vs. Synthesized 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparative an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparative analysis of the purity of commercially available 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine versus a batch synthesized in-house. This key heterocyclic building block, a 7-azaindole derivative, is a critical intermediate in the synthesis of various kinase inhibitors and other pharmaceutically active compounds.[1][2] The seemingly straightforward choice between purchasing and synthesizing this compound can have significant implications for downstream applications, impacting reaction yields, impurity profiles of final products, and ultimately, the integrity of your research.

This guide will delve into a robust, multi-step synthesis for 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine, outline potential synthetic impurities, and provide detailed analytical protocols for a head-to-head purity comparison. By understanding the nuances of both commercial and synthesized material, you can make an informed decision that best suits the stringent requirements of your research and development endeavors.

The Landscape of Availability: Commercial Sourcing

Several chemical suppliers offer 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine and its precursors. Purity claims for the closely related precursor, 3-Iodo-1H-pyrrolo[2,3-b]pyridine, are typically stated as greater than 95.0% as determined by Gas Chromatography (GC).[3] Other suppliers may offer similar halogenated 7-azaindole building blocks with purities around 97%. While convenient, the "off-the-shelf" option may come with less transparent impurity profiles, which can introduce unknown variables into sensitive downstream reactions.

In-House Synthesis: A Pathway to Controlled Purity

Synthesizing 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine in the laboratory provides ultimate control over the material's quality and a thorough understanding of its potential impurities. Based on established methodologies for the derivatization of 7-azaindoles, a reliable synthetic route can be employed.[1][4]

Proposed Synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine

The following multi-step synthesis protocol is designed to produce high-purity 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine. The rationale behind this pathway is to introduce the amino group prior to the iodination step to avoid potential side reactions and improve regioselectivity.

Synthesis_Workflow Start 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Step1 Nitration HNO3/H2SO4 Start->Step1 Intermediate1 4-Nitro-1H-pyrrolo[2,3-b]pyridine Step1->Intermediate1 Step2 Reduction Fe/NH4Cl or H2/Pd-C Intermediate1->Step2 Intermediate2 1H-Pyrrolo[2,3-b]pyridin-4-amine Step2->Intermediate2 Step3 Iodination N-Iodosuccinimide (NIS) Intermediate2->Step3 Product 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine Step3->Product

Caption: Proposed synthetic workflow for 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine.

Step-by-Step Synthesis Protocol:

  • Nitration of 1H-Pyrrolo[2,3-b]pyridine:

    • To a stirred solution of 1H-pyrrolo[2,3-b]pyridine in concentrated sulfuric acid at 0°C, slowly add a mixture of fuming nitric acid and concentrated sulfuric acid.

    • Maintain the temperature below 5°C during the addition.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • The resulting precipitate, 4-Nitro-1H-pyrrolo[2,3-b]pyridine, is collected by filtration, washed with water, and dried.

  • Reduction of the Nitro Group:

    • Suspend the 4-Nitro-1H-pyrrolo[2,3-b]pyridine in a mixture of ethanol and water.

    • Add ammonium chloride followed by iron powder.

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Filter the hot reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

    • The crude 1H-Pyrrolo[2,3-b]pyridin-4-amine can be purified by column chromatography on silica gel.

  • Iodination of 1H-Pyrrolo[2,3-b]pyridin-4-amine:

    • Dissolve the 1H-Pyrrolo[2,3-b]pyridin-4-amine in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

    • Cool the solution to 0°C and add N-Iodosuccinimide (NIS) portion-wise.

    • Allow the reaction to stir at room temperature and monitor its progress by TLC.

    • Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent like ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The final product, 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine, is purified by recrystallization or column chromatography.

Identifying Potential Impurities in the Synthesized Product

A key advantage of in-house synthesis is the ability to anticipate and control for potential impurities. Based on the synthetic route, the following impurities could be present in the final product:

Potential Impurity Source
Unreacted 1H-Pyrrolo[2,3-b]pyridin-4-amineIncomplete iodination in Step 3.
Di-iodinated speciesOver-iodination in Step 3.
Isomeric iodinated productsNon-regioselective iodination.
Residual starting materials from earlier stepsIncomplete reactions or purifications.
Residual solvents (e.g., DMF, Ethyl Acetate)From the final purification steps.
SuccinimideBy-product from the iodination reaction with NIS.

The Comparative Analysis: A Rigorous Approach to Purity Assessment

To provide a definitive comparison, both the commercially sourced and in-house synthesized 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine should be subjected to the same battery of analytical tests.

Analytical_Workflow cluster_analysis Analytical Techniques cluster_results Comparative Data Commercial Commercial 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine HPLC HPLC-UV (Purity Assessment) Commercial->HPLC NMR 1H & 13C NMR (Structural Confirmation) Commercial->NMR MS LC-MS (Impurity Identification) Commercial->MS Synthesized Synthesized 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine Synthesized->HPLC Synthesized->NMR Synthesized->MS PurityData Purity (%) HPLC->PurityData StructuralData Spectroscopic Data NMR->StructuralData ImpurityProfile Impurity Profile MS->ImpurityProfile

Caption: Workflow for the comparative analytical testing.

Experimental Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination

This method is designed to provide a quantitative measure of the purity of the main compound and to detect the presence of any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare solutions of both the commercial and synthesized samples at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

Experimental Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is essential for confirming the chemical structure of the synthesized compound and for identifying any major impurities.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of each sample in a suitable deuterated solvent, such as DMSO-d6.

  • Experiments:

    • ¹H NMR: To identify the number and types of protons.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC): Can be used for more detailed structural elucidation if necessary.

Experimental Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful technique for separating and identifying unknown impurities by providing molecular weight information.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).

  • LC Method: The same HPLC method as described in Protocol 1 can be used.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Range: Scan a range appropriate for the expected product and potential impurities (e.g., m/z 100-1000).

    • Fragmentation: Perform MS/MS analysis on impurity peaks to aid in structural elucidation.

Data Presentation and Interpretation

The results from the analytical tests should be compiled and presented in a clear and comparative format.

Table 1: Comparative Purity Data

Sample Purity by HPLC-UV (%) Major Impurities Detected by HPLC (%)
Commercial Batch[Insert experimental value][List impurities and their percentages]
Synthesized Batch[Insert experimental value][List impurities and their percentages]

Table 2: Spectroscopic Data Comparison

Technique Commercial Batch Synthesized Batch
¹H NMR (DMSO-d6) [Report key chemical shifts and multiplicities][Report key chemical shifts and multiplicities, noting any differences]
¹³C NMR (DMSO-d6) [Report key chemical shifts][Report key chemical shifts, noting any differences]
LC-MS (m/z) [Report m/z of the main peak and any significant impurities][Report m/z of the main peak and any significant impurities]

Conclusion: Making an Informed Choice

The decision to purchase or synthesize 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine should be driven by the specific needs of the project.

  • Commercial Sourcing: This is a viable option for rapid access to the material, especially for initial screening or less sensitive applications. However, researchers should be aware that the stated purity may not fully characterize the impurity profile, and batch-to-batch variability can be a concern. It is always advisable to perform in-house analytical verification of commercially sourced materials.

  • In-House Synthesis: This route offers unparalleled control over the purity and a comprehensive understanding of the material's composition. For applications where trace impurities can have a significant impact, such as in the development of clinical candidates, in-house synthesis is the preferred approach. The upfront investment in time and resources is often justified by the increased reliability and reproducibility of the research.

Ultimately, a thorough analytical comparison, as outlined in this guide, is the most effective way to validate the quality of 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine, regardless of its source. This ensures that the foundation of your research is built on materials of the highest possible and most well-defined quality.

References

  • Larsen, S. D., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(15), 3453. [Link]

  • Zhang, L., et al. (2021). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 26(8), 2135. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1741. [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine proper disposal procedures

Executive Safety Directive IMMEDIATE ACTION REQUIRED: 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS: 1155943-32-6) is a halogenated heteroaromatic amine . Primary Disposal Classification: Halogenated Organic Waste .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

IMMEDIATE ACTION REQUIRED: 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS: 1155943-32-6) is a halogenated heteroaromatic amine .

  • Primary Disposal Classification: Halogenated Organic Waste .

  • Critical Restriction: Do NOT dispose of this compound in "Non-Halogenated" or "General Organic" solvent streams. The presence of the Iodine atom requires specific incineration protocols (acid gas scrubbing) to prevent the release of toxic hydrogen iodide (HI) gas and elemental iodine.

  • Reactivity Warning: As an amine, this compound is basic. Do not mix with waste streams containing high concentrations of acid chlorides, anhydrides, or strong oxidizers (e.g., bleach, peroxides), as this may generate heat or liberate toxic iodine vapors.

Chemical Profile & Hazard Assessment

Before handling waste, verify the chemical identity and associated hazards to ensure the correct Personal Protective Equipment (PPE) is selected.

Table 1: Chemical Specification & Hazard Data

ParameterSpecification
Chemical Name 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine
CAS Number 1155943-32-6
Molecular Formula C₇H₆IN₃
Molecular Weight 259.05 g/mol
Physical State Solid (typically off-white to yellow powder)
GHS Hazards H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2][3][4][5]
RCRA Status (USA) Not P-listed or U-listed specific. Regulated as Characteristic Hazardous Waste due to toxicity and halogen content.
Required PPE Nitrile gloves (double-gloving recommended), safety glasses with side shields, lab coat, N95 mask or fume hood usage for dust.

Waste Stream Logic & Compatibility

Effective disposal relies on understanding the "Why." In industrial and academic waste management, the distinction between halogenated and non-halogenated waste is financial and environmental.

  • The Halogen Factor: When incinerated, the iodine in this molecule forms Hydrogen Iodide (HI). Standard incinerators used for non-halogenated solvents (fuel blending) cannot handle acid gases. This waste must go to a facility with wet scrubbers .

  • The Amine Factor: The exocyclic amine (–NH₂) and the pyrrolo-pyridine nitrogen make this compound basic.

Table 2: Compatibility Matrix

Waste StreamStatusTechnical Rationale
Halogenated Solvents COMPATIBLE Correct stream. Compatible with DCM, Chloroform, etc.[5][6][7]
Non-Halogenated Solvents FORBIDDEN Contaminates the "clean fuel" stream; risks regulatory fines.
Aqueous Acid (pH < 2) CAUTION Will protonate and dissolve. Only use if the final stream is treated as hazardous aqueous waste.
Oxidizers (Bleach/H₂O₂) DANGEROUS DO NOT MIX. Oxidizers can oxidize the iodide to elemental Iodine (

), releasing purple, toxic, corrosive vapors.

Operational Disposal Workflows

Scenario A: Disposal of Solid Waste (Pure Compound/Excess Powder)

Applicability: Expired reagent, synthesis yield, or spilled solids.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original shipping container.

  • Transfer: Transfer the solid into the container inside a fume hood to avoid dust inhalation.

  • Labeling: Affix a hazardous waste tag immediately.[8][9]

    • Constituents: "3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine" (Do not use abbreviations).

    • Hazard Checkbox: Toxic, Irritant.

    • State: Solid.

  • Secondary Containment: Place the sealed container into a secondary clear plastic bag (double containment) before placing it in the lab's Solid Hazardous Waste drum.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquor)

Applicability: Filtrates from synthesis, HPLC effluent, or dissolved stocks.

  • Assessment: Determine the solvent composition.

    • If solvent is DCM/Chloroform: It is already Halogenated.

    • If solvent is Methanol/DMSO/Ethyl Acetate: The presence of the dissolved Iodo-compound (>1%) converts the entire volume to "Halogenated Waste."

  • Collection: Pour into the Halogenated Waste Carboy (typically red-tagged or specific safety cans).

  • pH Check: If the reaction involved acids, ensure the pH is between 5–9 before adding to a communal drum to prevent gas evolution.

  • Log It: Record the volume and approximate concentration on the waste log sheet.

Scenario C: Contaminated Debris

Applicability: Gloves, weighing boats, paper towels, syringes.

  • Segregation: Do not throw in regular trash.

  • Sharps: Needles contaminated with this compound go into the Red Biohazard/Sharps container (labeled "Chemically Contaminated Sharps").

  • Soft Debris: Place in a yellow or clear hazardous waste bag designated for "Chemically Contaminated Solid Debris."

Decision Logic Diagram

The following flowchart illustrates the decision-making process for disposing of 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine.

DisposalWorkflow Start Waste Material: 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine StateCheck Determine Physical State Start->StateCheck IsSolid Solid Form StateCheck->IsSolid IsLiquid Liquid / Solution StateCheck->IsLiquid SolidType Is it Pure/Bulk or Debris? IsSolid->SolidType LiquidSolvent Identify Solvent Base IsLiquid->LiquidSolvent PureSolid Pure Compound / Excess SolidType->PureSolid Debris Gloves / Wipes / Weigh Boats SolidType->Debris FinalSolid DISPOSAL ACTION: Double Bag -> Label 'Toxic Solid' -> Solid Hazardous Waste Drum PureSolid->FinalSolid FinalDebris DISPOSAL ACTION: Chemically Contaminated Debris Bin (Yellow Bag) Debris->FinalDebris HaloSolvent Halogenated Solvent (DCM, Chloroform) LiquidSolvent->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (MeOH, DMSO, EtOAc) LiquidSolvent->NonHaloSolvent FinalLiquid DISPOSAL ACTION: Segregate into HALOGENATED Waste Carboy HaloSolvent->FinalLiquid Direct Add NonHaloSolvent->FinalLiquid Contaminated by Iodine (Must switch stream)

Figure 1: Decision tree for segregating 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine waste streams. Note that non-halogenated solvents containing this compound must be re-classified as halogenated waste.

Emergency Spill Procedures

In the event of a spill outside of a fume hood:

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.

  • PPE: Don nitrile gloves, lab coat, and safety goggles. If powder is airborne, use an N95 or half-mask respirator.

  • Containment (Solid): Gently cover the spill with wet paper towels to prevent dust generation. Scoop up the material using a plastic spatula.

  • Containment (Liquid): Use inert absorbent pads or vermiculite.[4]

    • Warning: Do NOT use bleach to clean the surface. Bleach (hypochlorite) will oxidize the iodide residues, potentially releasing irritating iodine vapor. Use a simple soap/water solution or a thiosulfate solution if iodine staining occurs.

  • Disposal: Place all cleanup materials into a hazardous waste bag and label as "Debris contaminated with Halogenated Organics."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 56605053, 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261). Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[6] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[3] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine

Executive Hazard Assessment (The "Why") Compound Identity: 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine Structural Class: Halogenated 7-azaindole derivative. Critical Risk Analysis: While specific toxicological data (LD50) fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Assessment (The "Why")

Compound Identity: 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine Structural Class: Halogenated 7-azaindole derivative.

Critical Risk Analysis: While specific toxicological data (LD50) for this exact intermediate may be sparse in public registries, its structural pharmacophore dictates a High Potency/Unknown Toxicity handling standard.

  • Aminopyridine Moiety: The core structure resembles 4-aminopyridine, a known potassium channel blocker and convulsant (CAS 504-24-5). Until proven otherwise, researchers must assume this derivative retains neurotoxic potential [1].

  • Halogenation (Iodine): The C-I bond is reactive. This compound is a potential alkylating agent or sensitizer, capable of causing severe dermatitis or systemic sensitization upon repeated exposure.

  • Physical State: Typically a fine crystalline powder. Electrostatic charging is common, leading to high dispersion and inhalation risk during weighing.

Operational Directive: Treat as a Category 3 (High Potency) compound. All handling must prevent inhalation and direct dermal contact.

Hierarchy of Controls & Engineering Systems

PPE is the last line of defense. Your primary safety relies on containment.[1]

  • Primary Barrier: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Barrier: Weighing enclosure or powder safety funnel if handling >100 mg.

  • Static Control: Use an ionizing bar during weighing to prevent "flying powder."

Personal Protective Equipment (PPE) Matrix

This matrix is designed based on permeation kinetics and physical state. Standard nitrile gloves are often insufficient for solutions involving this compound due to the carrier solvents used (e.g., DMSO, DCM).

PPE Specification Table
Protection ZoneEquipment StandardOperational Context
Respiratory Engineering Control Preferred Use Fume Hood. If outside hood (e.g., balance calibration), use N95 or P100 respirator.
Ocular Chemical Splash Goggles Essential. Safety glasses are insufficient due to the fine dust nature of the solid and splash risk of basic solutions.
Dermal (Hands) Double-Gloving Protocol Inner: Nitrile (4 mil). Outer: Nitrile (Extended Cuff, 8 mil) OR Laminate (Silver Shield) if using DCM/THF.
Body Tyvek® Lab Coat (Closed Front) Cotton coats absorb powders. Use disposable Tyvek with elastic cuffs to prevent sleeve contamination.
Glove Permeation Logic (Graphviz)

The choice of glove depends heavily on the solvent used for solubilization, as the solvent acts as the vehicle for skin absorption.

GloveSelection cluster_legend Risk Level Start Select Solvent for 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine DMSO DMSO / DMF (Polar Aprotic) Start->DMSO DCM DCM / Chloroform (Halogenated) Start->DCM Alcohol Methanol / Ethanol Start->Alcohol Glove1 Double Nitrile (Standard) DMSO->Glove1 Permeation > 480m Glove2 Laminate / Silver Shield (REQUIRED) DCM->Glove2 Nitrile degrades < 2m Glove3 Nitrile (Splash) Change <15 mins Alcohol->Glove3 Good resistance Safe Safe Critical Critical Failure Risk

Caption: Glove selection logic based on carrier solvent compatibility. Note the critical failure of nitrile with halogenated solvents.

Operational Protocols

Protocol A: Weighing & Transfer (Solid State)

Risk: Inhalation of dust, surface contamination.

  • Preparation: Place a disposable absorbent mat (benchkote) inside the fume hood. Pre-moisten a paper towel with water/surfactant and place it near the balance (to capture stray dust).

  • Static Neutralization: Pass the spatula and weighing boat through an anti-static gate or wipe with an anti-static cloth before use.

  • Transfer:

    • Open the source container only inside the hood.[2]

    • Transfer solid to a tared vial.

    • Crucial Step: Wipe the threads of the source container and the receiving vial with a Kimwipe dampened in methanol before closing. This prevents "thread grinding" which generates fine particulate aerosols upon re-opening [2].

  • Decontamination: Immediately place the used spatula and Kimwipes into a solid waste bag inside the hood. Seal the bag before removal.

Protocol B: Solubilization (Liquid State)

Risk: Splash and rapid dermal absorption via solvent vehicle.

  • Solvent Choice: If using DMSO, be aware that DMSO increases the skin permeability of dissolved compounds, effectively "carrying" the toxicant into the bloodstream [3].

  • Mixing: Do not vortex open tubes. Use capped vials.

  • Syringe Handling: If filtering via syringe filter, use Luer-Lock syringes to prevent pressure blow-out (spraying solution).

Emergency Response & Spill Management

Spill Response Workflow (Graphviz)

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Solution Type->Liquid ActionS Cover with wet paper towel (Prevent Dust) Solid->ActionS ActionL Cover with absorbent pads (Contain Spread) Liquid->ActionL Clean Clean with Soap/Water x3 (Check pH if applicable) ActionS->Clean ActionL->Clean Dispose Bag as HazWaste Label: 'Halogenated Organic' Clean->Dispose

Caption: Immediate decision tree for spill containment. Wet-wiping solids is critical to prevent aerosolization.

First Aid
  • Eye Contact: Flush for 15 minutes. Do not use a neutralization agent.

  • Skin Contact:

    • Powder: Brush off gently, then wash with soap and water.

    • DMSO Solution:Do not scrub (abrasion increases absorption). Rinse with copious water, then soap.

  • Inhalation: Move to fresh air. Seek medical attention immediately due to potential aminopyridine-like neurotoxicity.

Waste Disposal

  • Solid Waste: Dispose of in "Hazardous Solid Waste" containers. Label clearly with "Halogenated Heterocycle."

  • Liquid Waste:

    • Segregate into Halogenated Organic Waste streams (due to the Iodine atom).

    • Do not mix with oxidizers (e.g., Nitric Acid) as iodine liberation can occur, creating toxic purple vapors.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 1727, 4-Aminopyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Gaylord Chemical. (2020).[3] Dimethyl Sulfoxide (DMSO) Health and Safety Information. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine
Reactant of Route 2
Reactant of Route 2
3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine
© Copyright 2026 BenchChem. All Rights Reserved.